3-methyl-5-phenyl-4-isoxazolecarbaldehyde
Description
The exact mass of the compound 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZULDLZFUWWFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380148 | |
| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89479-66-3 | |
| Record name | 3-Methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Scientist's Guide to the Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde: A Key Intermediate for Pharmaceutical Research
Executive Summary: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1][2] This guide details a robust and efficient two-step synthetic pathway to 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, a versatile chemical intermediate poised for elaboration in drug discovery programs.[3] The synthesis leverages a classical isoxazole ring formation followed by a regioselective Vilsmeier-Haack formylation. This document provides experienced researchers with the foundational principles, detailed experimental protocols, and mechanistic insights necessary for the successful synthesis and validation of this target molecule.
Introduction: The Significance of the Isoxazole Moiety
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug development.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The target molecule, this compound, serves as a critical building block. The aldehyde functional group at the C4 position is a versatile handle for introducing further molecular complexity, enabling the synthesis of diverse compound libraries for screening and lead optimization.[3]
Proposed Synthetic Strategy: A Two-Step Approach
A direct, single-step synthesis of the target compound is not prominently described in the literature. Therefore, a logical and well-precedented two-step approach is proposed. This strategy involves the initial construction of the 3-methyl-5-phenylisoxazole core, followed by the introduction of the aldehyde group at the C4 position.
Overall Synthetic Workflow
The proposed pathway begins with the condensation of commercially available starting materials to form the isoxazole ring, which is then subjected to electrophilic formylation.
Figure 1: Proposed two-step synthetic workflow.
Step 1: Synthesis of 3-Methyl-5-phenylisoxazole
Principle & Rationale
The formation of the isoxazole ring is achieved via the condensation reaction between a 1,3-dicarbonyl compound, benzoylacetone (1-phenylbutane-1,3-dione), and hydroxylamine hydrochloride. This is a classic and highly reliable method for constructing substituted isoxazoles. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. Ethanol or a similar protic solvent is typically used to facilitate the dissolution of reactants and intermediates.
Experimental Protocol
This protocol is adapted from established procedures for isoxazole synthesis.[6][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone and an equimolar amount of hydroxylamine hydrochloride.
-
Solvent & Base: Add a suitable solvent mixture, such as ethanol/water, and a mild base like sodium acetate (approximately 1.5 molar equivalents) to neutralize the HCl salt and facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) will yield the purified 3-methyl-5-phenylisoxazole.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount |
| Benzoylacetone | 1.0 | 162.19 | 10.0 g |
| Hydroxylamine HCl | 1.0 | 69.49 | 4.28 g |
| Sodium Acetate | 1.5 | 82.03 | 7.59 g |
| Ethanol/Water | - | - | 100 mL |
Table 1: Reagent quantities for the synthesis of 3-methyl-5-phenylisoxazole.
Step 2: Vilsmeier-Haack Formylation
Principle & Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This reagent is a mild electrophile that attacks the isoxazole ring. For 3,5-disubstituted isoxazoles, the electrophilic substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible site. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[12]
Reaction Mechanism
The mechanism involves two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the isoxazole ring.[13]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol
Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5-2.0 molar equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve the 3-methyl-5-phenylisoxazole (from Step 1) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7.[10] This step hydrolyzes the iminium intermediate to the aldehyde.
-
Purification: The product may precipitate out of the aqueous solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount |
| 3-Methyl-5-phenylisoxazole | 1.0 | 159.19 | 5.0 g |
| Phosphorus Oxychloride (POCl₃) | 1.5 | 153.33 | 7.23 g (4.4 mL) |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 50 mL |
Table 2: Reagent quantities for the Vilsmeier-Haack formylation.
Characterization and Validation
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (-CHO) around 9-10 ppm. Other signals will correspond to the phenyl protons and the methyl group on the isoxazole ring.
-
¹³C NMR: The aldehyde carbon should appear as a downfield signal around 185-195 ppm.
-
FT-IR: Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₉NO₂ = 187.19 g/mol ).
Conclusion
This guide outlines a reliable and scalable two-step synthesis for this compound. The pathway employs two of the most fundamental and well-understood reactions in heterocyclic chemistry: isoxazole formation via condensation and regioselective C-H functionalization via the Vilsmeier-Haack reaction. By providing detailed protocols and mechanistic insights, this document serves as a comprehensive resource for researchers aiming to produce this valuable intermediate for applications in pharmaceutical and agrochemical discovery.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Al-Qahtani, A. A., & El-Shorbagi, A. N. (1998). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (1), 125-130. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Pai, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
Manna, K., & Agrawal, Y. K. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. Mini reviews in medicinal chemistry, 9(14), 1653-1683. Available from: [Link]
-
Novel isoxazoles: Significance and symbolism. (2025). Science. Available from: [Link]
-
Pai, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham. Available from: [Link]
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
-
Jayanth, M. R., et al. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(1), 19-23. Available from: [Link]
- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC advances, 8(62), 35496-35505. Available from: [Link]
-
Damale, M. G., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 5(5), 27-32. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). Available from: [Link]
-
de Oliveira, A. C., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 28(5), 2322. Available from: [Link]
-
Zarei, M., & Zolfigol, M. A. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1435. Available from: [Link]
-
Maleki, B., et al. (2017). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society, 82(1), 1-1. Available from: [Link]
-
MySkinRecipes. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. Available from: [Link]
-
Gholap, A. R., & Gill, C. H. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 30(2), 565. Available from: [Link]
-
Liu, D. S., & Kersten, K. (2017). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron letters, 58(1), 60-63. Available from: [Link]
-
Grealis, K. C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. Available from: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
characterization of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, detailed physicochemical and spectroscopic characterization, and its utility as a versatile intermediate in the synthesis of complex molecular architectures. The methodologies and data presented are grounded in established scientific literature to ensure accuracy and reproducibility.
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups make it a highly attractive moiety in drug design. The compound this compound is a particularly valuable derivative, featuring a reactive aldehyde group at the C4 position. This "formyl" group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of diverse molecular libraries for biological screening. This guide offers a detailed characterization of this compound, providing the foundational knowledge necessary for its effective use in research and development.
Synthesis via Vilsmeier-Haack Formylation
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. The process involves the formylation of the precursor, 3-methyl-5-phenylisoxazole, using a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and dimethylformamide).
The causality behind this choice of reaction is rooted in the electronic nature of the isoxazole ring. The C4 position of the 3-methyl-5-phenylisoxazole is the most nucleophilic position and is thus highly susceptible to electrophilic substitution by the Vilsmeier reagent (chloroiminium cation). This regioselectivity ensures the formation of the desired C4-formylated product with high yield and purity.
Reaction Mechanism
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺.
-
Electrophilic Substitution: The electron-rich C4 position of the 3-methyl-5-phenylisoxazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.
An In-depth Technical Guide to the Physical Properties of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. This document is intended to be a vital resource for researchers and professionals in drug development and chemical synthesis, offering both established data and detailed experimental protocols for property determination. The synthesis of this compound is often achieved through methods such as the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic or heterocyclic substrate.[1] This guide adheres to the highest standards of scientific integrity, providing a self-validating framework for the presented data and methodologies.
Introduction and Molecular Overview
This compound is a member of the isoxazole family, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the aldehyde functional group at the 4-position, along with the methyl and phenyl substituents, imparts specific chemical reactivity and physical characteristics to the molecule. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, where the isoxazole scaffold is a common motif in various drug candidates.
The structural arrangement of the isoxazole ring, with its unique electronic properties, combined with the aromaticity of the phenyl group and the reactivity of the carbaldehyde, creates a molecule of significant interest for further chemical exploration and derivatization. Understanding its fundamental physical properties is the first critical step in its application and development.
Figure 1: 2D representation of this compound.
Tabulated Physical Properties
The following table summarizes the known and predicted physical properties of this compound. It is crucial to note that while some properties are experimentally determined, others are predicted based on computational models and data from analogous structures.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.2 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 85 - 87 °C | [2] |
| Boiling Point | Not available | Experimental determination required |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Based on general principles of "like dissolves like". |
Experimental Protocols for Property Determination
To ensure the accuracy and reproducibility of the physical property data, the following detailed experimental protocols are provided. These methods are designed to be self-validating, with clear steps and justifications for the experimental choices.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Figure 2: Workflow for melting point determination.
Solubility Profiling
Causality: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and application in chemical reactions. The principle of "like dissolves like" governs this property, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The mixtures are agitated (e.g., by vortexing) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Classification: The solubility is visually assessed and classified as:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation. The following sections detail the expected spectral data and the protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule, respectively. The chemical shifts, multiplicities, and integration of the signals reveal the electronic environment and connectivity of the atoms.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 - 7.5 | Multiplet | 5H | Phenyl protons |
| ~2.8 | Singlet | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbonyl carbon (C=O) |
| ~170 | Isoxazole C5 |
| ~165 | Isoxazole C3 |
| ~132 - 128 | Phenyl carbons |
| ~115 | Isoxazole C4 |
| ~14 | Methyl carbon (-CH₃) |
NMR Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe.
-
Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Figure 3: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1690 | Strong | Aldehyde C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | Isoxazole ring vibrations |
| ~970 | Medium | C-H out-of-plane bend |
IR Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Causality: Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby providing the molecular weight and clues about the molecule's structure.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 187 | [M]⁺ (Molecular Ion) |
| 186 | [M-H]⁺ |
| 158 | [M-CHO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
MS Experimental Protocol (Direct Infusion ESI):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate using a syringe pump.
-
Ionization: The sample is ionized using electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum is recorded over a relevant m/z range.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. By presenting both established data and comprehensive experimental protocols, this document serves as a practical and self-validating resource for researchers. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics are designed to ensure the generation of accurate and reliable data, which is fundamental for any further research and development involving this versatile heterocyclic aldehyde.
References
-
International Journal of Research in Pharmacy and Science. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link][1]
-
PubChem. (n.d.). 3-methyl-5-phenyl-isoxazole-4-carbaldehyde. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
Abstract
This technical guide provides a detailed analysis of the spectroscopic profile of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS No: 89479-66-3), a key heterocyclic building block in medicinal and agricultural chemistry.[1][2] While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic theory and comparative data from structurally related isoxazoles to present a robust, predictive characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering the foundational data needed for quality control, reaction monitoring, and structural verification.
Introduction and Molecular Structure
This compound is a versatile intermediate featuring a substituted isoxazole ring.[2] The isoxazole moiety is a prominent scaffold in numerous pharmacologically active compounds. The strategic placement of a methyl group at position 3, a phenyl group at position 5, and a reactive carbaldehyde (aldehyde) group at position 4 makes it a valuable precursor for the synthesis of more complex molecular architectures.[3]
Accurate structural confirmation and purity assessment are paramount. Spectroscopic methods provide the necessary tools for this, offering a non-destructive view into the molecule's atomic and electronic framework. This guide will detail the expected spectroscopic signatures that define this compound.
Below is the chemical structure and a workflow for its typical spectroscopic analysis.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Diagram 2: General Spectroscopic Workflow
Caption: Standard workflow for chemical structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde, phenyl, and methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~10.0 - 10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. This region is characteristic and confirms the presence of the carbaldehyde moiety.[5] |
| ~7.6 - 7.8 | Multiplet (m) | 2H | Phenyl (ortho-H) | The ortho protons of the phenyl ring are deshielded by the proximity to the isoxazole ring and potential through-space interactions. |
| ~7.4 - 7.6 | Multiplet (m) | 3H | Phenyl (meta- & para-H) | The meta and para protons of the phenyl ring will resonate in this typical aromatic region. Overlap is expected. |
| ~2.7 - 2.9 | Singlet (s) | 3H | Methyl (-CH₃) | The methyl group at C3 is attached to an sp²-hybridized carbon of the heterocyclic ring, leading to a downfield shift compared to a typical aliphatic methyl group. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~185 - 190 | Aldehyde Carbonyl (C=O) | The aldehyde carbon is significantly deshielded and appears at a very high chemical shift, providing definitive evidence for this functional group.[6] |
| ~170 - 175 | Isoxazole C5 | The carbon atom (C5) attached to the phenyl group and the ring nitrogen is expected to be highly deshielded. |
| ~160 - 165 | Isoxazole C3 | The carbon atom (C3) bearing the methyl group is also significantly downfield due to its position in the heterocyclic ring. |
| ~128 - 132 | Phenyl Carbons (CH) | The protonated carbons of the phenyl ring will appear in this range. Multiple signals are expected. |
| ~125 - 128 | Phenyl Carbon (quaternary) | The ipso-carbon of the phenyl ring (attached to C5) will be a quaternary signal, often with lower intensity. |
| ~115 - 120 | Isoxazole C4 | The carbon atom (C4) attached to the aldehyde group will be shifted downfield but less so than C3 and C5. Its exact position is influenced by the strong electron-withdrawing effect of the CHO group. |
| ~12 - 15 | Methyl Carbon (-CH₃) | This signal in the upfield region corresponds to the methyl group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol (ATR-FTIR)
-
Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.
Predicted Characteristic IR Absorptions
The IR spectrum will be dominated by absorptions from the carbonyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Expert Insights |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch | These absorptions are characteristic of the C-H bonds on the phenyl ring. |
| ~2820 & ~2720 | Medium to Weak | Aldehyde C-H Stretch | The presence of two distinct bands (Fermi doublets) in this region is a classic indicator of an aldehyde C-H bond. |
| ~1680 - 1700 | Strong | Carbonyl (C=O) Stretch | A strong, sharp absorption in this region is the most prominent feature of the spectrum and confirms the aldehyde group. Conjugation with the isoxazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[7] |
| ~1570 - 1610 | Medium to Strong | C=N and C=C Stretch | These bands arise from the stretching vibrations within the isoxazole and phenyl rings. |
| ~1450 - 1500 | Medium | Aromatic C=C Stretch | Further confirmation of the phenyl group. |
| ~770 & ~690 | Strong | C-H Out-of-Plane Bend | The presence of strong bands in this region is highly indicative of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns, further confirming the structure.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental formula.
Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Species | Rationale & Expert Insights |
| 188.0706 | [M+H]⁺ | The protonated molecular ion is typically the base peak or a major peak in ESI-MS. Its exact mass (calculated for C₁₁H₁₀NO₂⁺) confirms the molecular formula.[8] |
| 210.0525 | [M+Na]⁺ | The formation of a sodium adduct is very common in ESI-MS and serves as a secondary confirmation of the molecular weight.[8] |
| 187.0633 | [M]⁺ | The molecular ion peak may be observed, particularly with techniques like electron ionization (EI), though it can be prone to fragmentation.[8] |
Fragmentation Analysis: Under higher energy conditions (e.g., EI-MS or MS/MS), predictable fragmentation would involve the loss of the aldehyde group (loss of CHO, 29 Da) or cleavage of the isoxazole ring, providing further structural evidence.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The predicted data presented in this guide, derived from fundamental principles and comparative analysis, offers a reliable blueprint for researchers working with this compound. The aldehyde proton signal above 10 ppm in ¹H NMR, the carbonyl carbon near 185 ppm in ¹³C NMR, the strong C=O stretch around 1690 cm⁻¹ in IR, and the correct molecular ion mass via HRMS are the key spectroscopic signatures that collectively validate the structure and purity of this important synthetic intermediate.
References
-
Mol-Instincts. (n.d.). 3-METHYL-5-PHENYL-1,2-OXAZOLE-4-CARBALDEHYDE | CAS 89479-66-3. Retrieved from [Link]
-
Singh, U. P., & Bhat, H. R. (2013). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 3(42), 19383-19391. Available at: [Link]
-
PubChemLite. (n.d.). 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2). Retrieved from [Link]
-
Al-Tufah, M. M., et al. (2022). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]
-
NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Computational Study of Some New 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 249-254. Available at: [Link]
-
University of Calgary. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. Retrieved from [Link]
-
MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones. Retrieved from [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
ResearchGate. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (2022). General Catalog of Kanto Reagents, Chemicals & Biologicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
NIH. (2022). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectra of the reaction mixtures. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Methyl-5-phenyl-isoxazole-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. acadiau.ca [acadiau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS RN 89479-66-3 | Fisher Scientific [fishersci.com]
Introduction: The Isoxazole Scaffold and the Potential of a Key Intermediate
An In-Depth Technical Guide to the Biological Activity of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde and Its Derivatives
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3]
This guide focuses on a specific, highly versatile member of this family: This compound . While extensive research has been dedicated to complex isoxazole derivatives, this particular carbaldehyde often serves as a crucial synthetic intermediate—a foundational building block for molecules with enhanced biological efficacy.[4] Its significance lies not only in its own latent bioactivity but in the potential unlocked through the reactivity of its C4-aldehyde group.
For researchers and drug development professionals, understanding the synthesis, biological potential, and structure-activity relationships (SAR) stemming from this core structure is paramount. This document synthesizes the available scientific knowledge on the biological activities associated with the 3-methyl-5-phenylisoxazole core, drawing insights from its most relevant derivatives to illuminate the therapeutic promise of this chemical class.
Chemical and Physical Properties
The subject of this guide is a solid, white crystalline compound with the molecular formula C₁₁H₉NO₂.[5] Its structure is characterized by a central isoxazole ring, substituted with a methyl group at position 3, a phenyl group at position 5, and the functionally critical carbaldehyde group at position 4.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [5] |
| Molecular Weight | 187.2 g/mol | [5] |
| Physical State | Solid | [5] |
| Appearance | White | [5] |
| Melting Point | 85 - 87 °C | [5] |
| Water Solubility | Insoluble | [5] |
The aldehyde functionality is a key feature, serving as a versatile handle for synthetic modifications, allowing for the creation of diverse chemical libraries via reactions like condensation to form Schiff bases or conversion to carboxamides.[4][6]
Synthesis of the Isoxazole Core
The construction of the 3-methyl-5-phenylisoxazole scaffold is typically achieved through well-established synthetic routes. A common and effective method involves the reaction of a chalcone precursor with hydroxylamine hydrochloride.[7] Chalcones, or α,β-unsaturated ketones, are themselves synthesized via a Claisen-Schmidt condensation between an appropriate benzaldehyde and acetophenone.[1][7]
The process can be visualized as a two-step sequence leading to the cyclization and formation of the stable isoxazole ring.
Further functionalization, such as formylation at the C4 position, yields the target this compound.
Biological Activity Profile
While direct studies on this compound are limited, a wealth of data from its derivatives provides a clear picture of its biological potential. The aldehyde serves as a precursor to more potent molecules, and its core structure is integral to their activity.
Anti-Inflammatory Activity
The isoxazole scaffold is a hallmark of potent anti-inflammatory agents. The mechanism often involves the inhibition of key inflammatory mediators.
Mechanism of Action: COX and Cytokine Inhibition
Derivatives of 4,5-dihydroisoxazole have been shown to exert powerful anti-inflammatory effects by modulating critical signaling pathways.[8] A key mechanism is the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[8] This is often coupled with the downregulation of Cyclooxygenase-2 (COX-2), the enzyme responsible for producing inflammatory prostaglandins.[8]
This cytokine and enzyme suppression is linked to the inhibition of upstream signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] By preventing the nuclear translocation of NF-κB, these compounds effectively shut down the transcription of numerous pro-inflammatory genes.[8]
A prominent example is Leflunomide, an isoxazole-based drug used to treat rheumatoid arthritis. Its structure, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, is a direct derivative of the carbaldehyde's corresponding carboxylic acid, highlighting the therapeutic relevance of this core.[9]
Quantitative Data for Isoxazole Derivatives
| Compound Class | Assay | Result | Reference |
| Dihydroisoxazole Derivative | TNF-α Release (LPS-stimulated macrophages) | Dose-dependent decrease | [8] |
| Dihydroisoxazole Derivative | IL-6 Release (LPS-stimulated macrophages) | Dose-dependent decrease | [8] |
| Leflunomide | Carrageenan-Induced Edema (Rat) | 99.56% inhibition at 5 mg/kg | [9] |
| Substituted Styrylisoxazoles | Carrageenan-Induced Edema (Rat) | Significant inhibition | [10] |
Anticancer Activity
Numerous studies have demonstrated the potential of the isoxazole scaffold in oncology. Derivatives have shown cytotoxicity against a range of human cancer cell lines.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The anticancer effects of isoxazole derivatives are often mediated by the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, novel isoxazole-piperazine hybrids have been shown to induce oxidative stress in liver cancer cells, leading to apoptosis and cell cycle arrest through the activation of the p53 tumor suppressor protein and inhibition of the pro-survival Akt signaling pathway.[11]
Other isoxazole-containing compounds have been synthesized and tested against various cancer cell lines, including those of the colon, liver, and breast, with some showing IC₅₀ values in the low micromolar range.[1][2] The versatility of the core structure allows for modifications that can be tailored to target specific cancer-related pathways.[12][13]
Quantitative Data for Isoxazole Derivatives
| Compound Class | Cell Line | Assay | Result (IC₅₀) | Reference |
| Isoxazole-Piperazine Hybrids | Huh7 (Liver Cancer) | Cytotoxicity | 0.3 - 3.7 µM | [11] |
| Isoxazole-Piperazine Hybrids | Mahlavu (Liver Cancer) | Cytotoxicity | 0.3 - 3.7 µM | [11] |
| Isoxazole-Piperazine Hybrids | MCF-7 (Breast Cancer) | Cytotoxicity | 0.3 - 3.7 µM | [11] |
| Isoxazole Carboxamides | A549 (Lung Cancer) | Antiproliferative | Moderate to Potent | [4] |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Mouse Colon) | Cytotoxicity | 2.5 µg/mL | [1] |
Antimicrobial Activity
The isoxazole ring is a key component of several antibacterial and antifungal agents. Derivatives of 3-methyl-5-phenylisoxazole have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes.
Mechanism of Action and Spectrum
The precise antimicrobial mechanism can vary, but it often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The activity spectrum is broad, with different derivatives showing efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[2][6] The substitution pattern on the phenyl ring and modifications at the C4 position of the isoxazole core play a crucial role in determining the potency and spectrum of activity.[2]
Experimental Protocols
To empower researchers to validate and expand upon these findings, this section provides standardized, step-by-step protocols for key biological assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line.
Workflow Diagram
Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5 × 10³ cells/well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Second Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used animal model assesses the acute anti-inflammatory properties of a compound.[9][10]
Methodology
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (Vehicle, e.g., 0.5% CMC solution).
-
Group II: Standard (e.g., Diclofenac Sodium, 10 mg/kg).
-
Group III-V: Test Compound (e.g., 5, 10, 20 mg/kg).
-
-
Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] × 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Perspectives
This compound stands as a compound of significant interest, not primarily for its intrinsic biological activity, but as a strategically vital starting point for the synthesis of highly potent therapeutic agents. The consistent and robust anti-inflammatory, anticancer, and antimicrobial activities demonstrated by its direct derivatives underscore the value of the 3-methyl-5-phenylisoxazole core.
Future research should focus on two key areas. First, a systematic evaluation of the carbaldehyde itself across a panel of biological assays is warranted to establish a baseline activity profile. Second, the continued exploration of novel derivatives synthesized from this aldehyde will undoubtedly lead to the discovery of new drug candidates. By leveraging the synthetic accessibility of the C4-aldehyde, medicinal chemists can generate diverse libraries to probe complex biological targets, further cementing the isoxazole scaffold as a pillar of modern drug discovery.
References
A comprehensive list of all sources cited within this guide is provided below.
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC. Available at: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. (N/A). RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2012_3(4)/[14].pdf]([Link]14].pdf)
-
Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors for the synthesis of new heterocycles. (N/A). Cardiff University ORCA. Available at: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). NIH. Available at: [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. (N/A). Journal of Applicable Chemistry. Available at: [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (N/A). MDPI. Available at: [Link]
-
Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol. (2023). SCIRP. Available at: [Link]
-
3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (2011). ACS Publications. Available at: [Link]
-
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). MDPI. Available at: [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). ACS Publications. Available at: [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2013). NIH. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2018). PMC. Available at: [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. (N/A). Scholars Research Library. Available at: [Link]
-
Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. (1992). Sci-Hub. Available at: [Link]
-
Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (2022). PMC. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). NIH. Available at: [Link]
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012). PMC. Available at: [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl) Phenyl]- Isoxazole-4-Carboxamide on Carrageenan Induced Arthritic Rats. (2014). JSciMed Central. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (N/A). aves.ktu.edu.tr. Available at: [Link]
-
Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][4]benzothiazin-6-ones. (1998). PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2012). PMC. Available at: [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl) Phenyl]- Isoxazole-4-Carboxamide on Carrageenan Induced Arthritic Rats [jscimedcentral.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 12. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d] Isoxazole-4,6-Diol - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
3-methyl-5-phenyl-4-isoxazolecarbaldehyde derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-Phenyl-4-Isoxazolecarbaldehyde Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its subsequent derivatives. It is intended for researchers, chemists, and professionals in the field of drug development who are interested in the versatile isoxazole scaffold. The methodologies detailed herein are grounded in established chemical principles, offering both mechanistic insights and practical, field-proven protocols.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The unique electronic properties of the isoxazole ring contribute to its ability to act as a bioisostere for other functional groups and to engage in specific interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3]
Within this important class of compounds, this compound serves as a particularly valuable synthetic intermediate.[4] Its aldehyde functionality at the 4-position acts as a versatile chemical handle, enabling a diverse range of modifications and the construction of extensive compound libraries for drug discovery and material science applications.[5]
This guide will first detail the construction of the core 3-methyl-5-phenylisoxazole ring, followed by an in-depth analysis of the Vilsmeier-Haack reaction for the introduction of the crucial carbaldehyde group. Finally, it will explore various synthetic pathways to generate a wide spectrum of derivatives from this key intermediate.
Part 1: Synthesis of the Core Heterocycle: 3-Methyl-5-Phenylisoxazole
The foundational step in this synthetic journey is the efficient construction of the 3-methyl-5-phenylisoxazole scaffold. The most prevalent and reliable method involves the cyclocondensation of a β-diketone with hydroxylamine.
Mechanism: Cyclocondensation of 1-Phenyl-1,3-butanedione
The synthesis begins with the reaction of 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride. The mechanism proceeds via a two-step sequence: condensation followed by intramolecular cyclization.
-
Initial Condensation: Hydroxylamine, a potent nucleophile, attacks one of the carbonyl groups of the β-diketone to form a carbinolamine intermediate. This is followed by dehydration to yield an oxime. The reaction typically favors attack at the more electrophilic benzoyl carbonyl, but subsequent equilibration and cyclization determine the final product.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the oxime then performs a nucleophilic attack on the remaining carbonyl group, initiating the ring closure. A final dehydration step from the resulting cyclic intermediate yields the stable aromatic isoxazole ring.
This reaction is highly efficient and regioselective, reliably producing the desired 3-methyl-5-phenylisoxazole isomer.
Part 2: Formylation via the Vilsmeier-Haack Reaction
With the core isoxazole ring in hand, the next critical transformation is the introduction of a formyl (-CHO) group at the C4 position. The Vilsmeier-Haack reaction is the preeminent method for this purpose, offering high yields and excellent regioselectivity.[6][7][8]
The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium species, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[9]
Causality of the Vilsmeier-Haack Mechanism
The success of this reaction hinges on a sequence of well-defined electronic events, as illustrated in the diagram below.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus center of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, which is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich isoxazole ring attacks the Vilsmeier reagent. The C4 position is the most nucleophilic site on the ring, leading to highly regioselective substitution. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex.
-
Rearomatization: A base (such as the displaced chloride ion or another DMF molecule) removes the proton from the C4 position, restoring the aromaticity of the isoxazole ring and forming an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon. The resulting intermediate collapses, eliminating dimethylamine and yielding the final this compound product.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a self-validating system, designed for reproducibility and high yield.
-
Reagents & Equipment:
-
3-methyl-5-phenylisoxazole (1 equivalent)
-
N,N-Dimethylformamide (DMF, 3-5 equivalents)
-
Phosphorus oxychloride (POCl₃, 1.5-2 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
-
Procedure:
-
To a stirred solution of 3-methyl-5-phenylisoxazole in the chosen solvent, add DMF at room temperature under a nitrogen atmosphere.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add POCl₃ dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A thick precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and maintain for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture back to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure aldehyde.
-
Part 3: Synthesis of Derivatives from the Aldehyde Intermediate
The aldehyde group at the C4 position is a gateway to a vast chemical space. Its reactivity allows for the synthesis of numerous derivatives through well-established organic transformations.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy Isoxazole-4-carbaldehyde | 65373-53-7 [smolecule.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
The Isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
Preamble: The Unassuming Heterocycle that Shaped Modern Medicine
To the uninitiated, isoxazole may appear as a simple five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. However, to the seasoned researcher in medicinal chemistry and drug development, this unassuming scaffold represents a cornerstone of therapeutic innovation. Its unique electronic properties, metabolic stability, and ability to serve as a bioisostere for amide and ester groups have cemented its role as a privileged structure in the pharmacopeia.[1] This guide provides an in-depth exploration of the isoxazole core, from its initial discovery to the sophisticated synthetic strategies that have evolved over more than a century. We will delve into the causal relationships behind experimental choices, provide validated protocols for key synthetic transformations, and trace the history of landmark isoxazole-containing drugs that have impacted millions of lives.
I. The Genesis of a Privileged Scaffold: A Historical Perspective
The story of isoxazole begins in the early 20th century with the pioneering work of German chemist Ludwig Claisen. In 1903, he reported the first synthesis of the isoxazole ring system through the oximation of propargylaldehyde acetal.[2] This seminal work laid the foundation for what would become a vast and diverse field of heterocyclic chemistry.
The subsequent decades saw a gradual expansion of synthetic methodologies. However, a significant leap forward occurred in the 1960s with the groundbreaking research of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[3] This powerful transformation, often referred to as the Huisgen cycloaddition, provided a highly versatile and regioselective route to a wide array of 5-membered heterocycles, including isoxazoles.[3][4] The reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) proved to be a particularly efficient method for constructing the isoxazole core and remains a workhorse in modern synthetic organic chemistry.[3]
The true impact of isoxazole chemistry, however, became evident with the discovery of its profound biological activities. The isoxazole moiety was found to be a key pharmacophore in a range of therapeutic agents, leading to the development of blockbuster drugs for treating bacterial infections, inflammatory diseases, and autoimmune disorders.
II. Constructing the Core: Key Synthetic Strategies and Mechanistic Insights
The enduring relevance of isoxazoles in drug discovery is intrinsically linked to the evolution of elegant and efficient synthetic methods for their preparation. This section will detail the foundational synthetic approaches, explaining the mechanistic underpinnings that guide experimental design.
A. The Claisen Isoxazole Synthesis: The Foundational Approach
The classical Claisen synthesis involves the condensation of a β-dicarbonyl compound with hydroxylamine. While historically significant, this method can suffer from a lack of regioselectivity when using unsymmetrical dicarbonyls, leading to mixtures of isomeric products.[1][5]
Objective: To synthesize a 3,5-disubstituted isoxazole from a 1,3-diketone and hydroxylamine.
Materials:
-
1,3-Diketone (e.g., acetylacetone, 1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the diketone at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.
Causality Behind Experimental Choices:
-
Hydroxylamine hydrochloride and sodium acetate: Hydroxylamine is the nucleophile that attacks the carbonyl carbons. The hydrochloride salt is used for stability, and sodium acetate acts as a base to liberate the free hydroxylamine in situ.
-
Reflux: The condensation and subsequent cyclization often require elevated temperatures to proceed at a reasonable rate.
-
Work-up: The aqueous work-up is necessary to remove inorganic salts and water-soluble byproducts.
B. The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm of Efficiency and Regiocontrol
The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes is arguably the most versatile and widely used method for isoxazole synthesis.[3] This concerted, pericyclic reaction offers excellent control over regioselectivity, which is a critical consideration in the synthesis of complex molecules.[3][4]
The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the three atoms of the nitrile oxide and the two atoms of the alkyne π-system simultaneously form a five-membered ring. The regioselectivity is governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne. Generally, the reaction between a terminal alkyne and a nitrile oxide yields the 3,5-disubstituted isoxazole as the major product.[6]
Diagram of the Huisgen 1,3-Dipolar Cycloaddition Workflow:
Caption: Workflow of the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis.
Objective: To synthesize a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide and its cycloaddition with a terminal alkyne.[7]
Materials:
-
Aldoxime (e.g., benzaldoxime, 1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Causality Behind Experimental Choices:
-
In situ generation of nitrile oxide: Nitrile oxides are unstable and prone to dimerization. Generating them in situ from the corresponding aldoxime using an oxidant like NCS ensures a low, steady concentration, minimizing side reactions.
-
Triethylamine: This base is crucial for the elimination of HCl from the intermediate hydroximoyl chloride, which then forms the nitrile oxide.
-
Temperature control: The initial reaction is performed at 0 °C to control the rate of the exothermic oxidation and prevent degradation of the starting materials and intermediates.
III. The Isoxazole Scaffold in Action: A Legacy of Landmark Drugs
The versatility of the isoxazole core is best illustrated by its presence in a diverse range of clinically successful drugs. This section will highlight the discovery and development of key isoxazole-containing therapeutics, providing insights into their mechanisms of action and structure-activity relationships.
A. Sulfamethoxazole: A Pioneer in Antibacterial Therapy
Discovery and Development: Sulfamethoxazole, introduced in the United States in 1961, is a sulfonamide antibiotic that has been a mainstay in the treatment of bacterial infections for decades.[8] It is most commonly used in combination with trimethoprim, a formulation that synergistically inhibits bacterial folic acid synthesis.[8]
Mechanism of Action: Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for the synthesis of dihydrofolic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfamethoxazole blocks a critical step in the bacterial folate pathway, thereby inhibiting DNA and protein synthesis.[9]
Diagram of Sulfamethoxazole's Mechanism of Action:
Caption: Sulfamethoxazole competitively inhibits dihydropteroate synthetase.
B. Leflunomide: A Disease-Modifying Antirheumatic Drug
Discovery and Development: Originally investigated as an agricultural pesticide, the immunosuppressive potential of leflunomide was identified in 1978.[10] It was subsequently developed as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis, gaining FDA approval in 1998.[10][11][12]
Mechanism of Action: Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.[13] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[14] By blocking pyrimidine synthesis, leflunomide prevents the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are key mediators of the autoimmune response in rheumatoid arthritis.[14]
C. Valdecoxib and the Rise of COX-2 Inhibitors
Discovery and Development: Valdecoxib belongs to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[15] These drugs were developed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[16] Valdecoxib was approved for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[17] However, it was later withdrawn from the market due to concerns about an increased risk of cardiovascular events.[2][15]
Mechanism of Action: Valdecoxib selectively binds to and inhibits the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15][17] The selectivity for COX-2 is attributed to the presence of a sulfonamide group, which can bind to a specific side pocket in the COX-2 active site that is absent in COX-1.[18]
Table 1: Comparison of Key Isoxazole-Containing Drugs
| Drug | Year of Introduction | Therapeutic Class | Mechanism of Action |
| Sulfamethoxazole | 1961[8] | Antibiotic | Inhibits dihydropteroate synthetase[9] |
| Leflunomide | 1998[10][11][12] | DMARD | Inhibits dihydroorotate dehydrogenase[14] |
| Valdecoxib | 2001[17] | NSAID (COX-2 inhibitor) | Selectively inhibits cyclooxygenase-2[15] |
IV. The Future of Isoxazole Chemistry: Emerging Trends and Applications
The journey of the isoxazole scaffold is far from over. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and C-H functionalization, are enabling the construction of increasingly complex and diverse isoxazole derivatives.[19] Furthermore, the isoxazole core continues to be a source of inspiration for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[20] The principles of green chemistry are also being applied to isoxazole synthesis, with the development of more environmentally friendly and sustainable methods.[21]
V. Conclusion: A Testament to the Power of a Privileged Scaffold
From its humble beginnings in Ludwig Claisen's laboratory to its central role in modern drug discovery, the isoxazole ring system has proven to be a remarkably versatile and impactful chemical entity. Its rich history is a testament to the power of fundamental synthetic chemistry to drive therapeutic innovation. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, synthesis, and biological applications of isoxazole compounds is not merely an academic exercise but a gateway to the development of the next generation of life-changing medicines.
References
-
From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PubMed Central (PMC). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. National Institutes of Health (NIH). [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
- Isoxazole derivatives and their use as cyclooxygenase inhibitors.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. PubMed. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]
-
Valdecoxib. PubChem. [Link]
-
Valdecoxib – Knowledge and References. Taylor & Francis Online. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central (PMC). [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC). [Link]
-
Regioselectivity and reactivity in the 1,3-dipolar cycloadditions of diazonium betaines (diazoalkanes, azides, and nitrous oxide). Journal of the American Chemical Society. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. PubMed. [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Innoscience Research. [Link]
-
SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. Basrah Journal of Veterinary Research. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Leflunomide Aventis Pharma. PubMed. [Link]
-
Leflunomide: A Fresh Look at an Old Drug. MDedge. [Link]
-
What is the mechanism of Leflunomide? Patsnap Synapse. [Link]
-
SYNTHESIS OF SULPHAMETHOXAZOLE. YouTube. [Link]
-
Leflunomide. Wikipedia. [Link]
-
[Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. PubMed. [Link]
-
Synthesis, Characterization of New Sulfamethoxazole Derivatives containing β-lactam Ring and Preliminary Evaluation of their Antimicrobial Activity. Impactfactor. [Link]
-
Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library. [Link]
-
Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. RSC Publishing. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PubMed Central (PMC). [Link]
-
Claisen isoxazole synthesis. ResearchGate. [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes. MDPI. [Link]
-
Claisen Isoxazole Synthesis Mechanism. YouTube. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Valdecoxib - LKT Labs [lktlabs.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leflunomide Aventis Pharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leflunomide: A Fresh Look at an Old Drug | MDedge [mdedge.com]
- 13. Leflunomide - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 15. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. scispace.com [scispace.com]
- 19. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
An In-depth Technical Guide to 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS 89479-66-3) for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Isoxazole Scaffold
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the isoxazole moiety has garnered significant attention due to its presence in a wide array of pharmacologically active molecules. This guide focuses on a specific, yet underexplored, member of this family: 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde (CAS Number: 89479-66-3). While direct and extensive biological data for this particular compound remains limited in publicly accessible literature, its structural features suggest a promising starting point for drug discovery and development.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the known physicochemical properties of this compound, and more importantly, delve into the potential biological activities and uses by drawing logical inferences from studies on structurally related isoxazole derivatives. By examining the broader context of isoxazole pharmacology, we aim to illuminate potential research avenues and experimental strategies for this compound.
Physicochemical Properties: A Foundation for Investigation
A thorough understanding of a compound's physicochemical properties is fundamental to any research and development endeavor. These parameters influence solubility, stability, and bioavailability, thereby impacting experimental design and potential therapeutic applications.
| Property | Value | Source(s) |
| CAS Number | 89479-66-3 | N/A |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.2 g/mol | [2] |
| IUPAC Name | 3-methyl-5-phenyl-1,2-oxazole-4-carbaldehyde | [1] |
| Synonyms | This compound, 5-Methyl-3-phenylisoxazole-4-carboxaldehyde | [] |
| Physical State | Solid (white) | [2] |
| Melting Point | 85 - 87 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Purity | Typically available at ≥95% | N/A |
Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.[2] It is stable under normal conditions and should be stored in a cool, dry place away from incompatible materials such as reducing agents.[2]
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers unique electronic and structural properties, making it a "privileged scaffold" in drug design. The isoxazole core can engage in various non-covalent interactions with biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities.
Potential Biological Activities and Therapeutic Uses: An Evidence-Based Extrapolation
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of isoxazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Structurally Related Compounds: Derivatives of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones have been synthesized and evaluated for their in vitro anticancer activity against lung cancer cells, with some compounds exhibiting excellent inhibitory effects.[4] Similarly, new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles have shown promising anticancer activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[5]
-
Postulated Mechanism for 89479-66-3: The presence of the phenyl group and the reactive carbaldehyde moiety in this compound suggests that it could serve as a scaffold for the development of novel anticancer agents. The aldehyde group, in particular, can be a site for further chemical modifications to enhance potency and selectivity.
Antimicrobial Activity
The isoxazole ring is a key component of several clinically used antibiotics. Its derivatives have been shown to be effective against a range of bacterial and fungal pathogens.
-
Structurally Related Compounds: A study on (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl) methanol derivatives found that compounds with methyl, methoxy, and nitro substituents exhibited significant antimicrobial activity.[6] Another research highlighted the antifungal and antimycobacterial activity of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives.[7]
-
Postulated Mechanism for 89479-66-3: The combination of the isoxazole core and the aromatic phenyl group in this compound could contribute to its potential antimicrobial properties. The compound could be a valuable starting point for the synthesis of new antibacterial and antifungal agents.
Experimental Protocols: A Roadmap for Investigation
Given the lack of specific experimental data for this compound, this section provides a generalized, yet detailed, workflow for its initial biological characterization. This protocol is based on standard methodologies used for evaluating the anticancer and antimicrobial potential of novel chemical entities.
Workflow for Initial Biological Screening
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.
1. Materials and Reagents:
-
This compound (CAS 89479-66-3)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Future Directions and Conclusion
This compound represents a chemical entity with significant, yet largely untapped, potential in the realm of drug discovery. While direct biological data is sparse, the well-documented pharmacological activities of the isoxazole scaffold provide a compelling rationale for its investigation as a source of novel therapeutic agents.
Future research should focus on a systematic evaluation of its biological activities, starting with broad screening for anticancer and antimicrobial effects. Positive hits from these initial screens would warrant more in-depth mechanism-of-action studies and structure-activity relationship (SAR) explorations through the synthesis of novel derivatives. The aldehyde functionality serves as a convenient handle for such chemical modifications.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
-
Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. OUCI. [Link]
-
Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate. [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. [Link]
-
Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). Synergy Publishers. [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
-
Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]
-
In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2). PubChem. [Link]
-
Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Johns Hopkins University. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH. [Link]
-
Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. PubMed. [Link]
-
Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PMC - PubMed Central. [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. [Link]
-
Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. PMC - NIH. [Link]
-
Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed. [Link]
-
Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide. PMC - NIH. [Link]
-
Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC - NIH. [Link]
-
Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. ResearchGate. [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]
-
5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. MySkinRecipes. [Link]
-
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate. [Link]
Sources
- 1. PubChemLite - 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synergypublishers.com [synergypublishers.com]
- 6. connectjournals.com [connectjournals.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatility of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond
The isoxazole ring system is a cornerstone in the development of pharmacologically active compounds, renowned for its diverse biological activities.[1][2] Derivatives of isoxazole have demonstrated a wide spectrum of therapeutic potential, including analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] At the heart of many synthetic routes targeting these valuable molecules lies 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, a versatile building block prized for its dual reactivity. The presence of a reactive aldehyde group ortho to a phenyl-substituted isoxazole core provides a unique platform for the construction of complex molecular architectures. This guide delves into the practical applications and detailed synthetic protocols involving this key intermediate, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential.
The strategic placement of the aldehyde functionality on the electron-rich isoxazole ring allows for a variety of classical and contemporary organic transformations. This document will explore the utility of this compound in key reactions such as the Knoevenagel condensation and the Wittig reaction, providing step-by-step protocols and mechanistic insights. Furthermore, its role as a precursor to other important heterocyclic systems, such as pyrazoles, will be highlighted, underscoring its significance in generating diverse chemical libraries for drug discovery and material science.[6]
Core Synthetic Transformations: Unlocking Molecular Diversity
The aldehyde group of this compound is the primary site of its synthetic utility, readily participating in a range of carbon-carbon bond-forming reactions. The following sections detail the protocols and mechanistic considerations for two of the most powerful transformations in its synthetic repertoire.
The Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of an aldehyde or ketone with an active methylene compound.[7] This reaction is particularly valuable for the synthesis of α,β-unsaturated systems, which are prevalent in many biologically active molecules and functional materials.
Protocol 1: Synthesis of (E)-2-(3-methyl-5-phenylisoxazol-4-yl)methylene)malononitrile
This protocol details a catalyst-free Knoevenagel condensation, a greener approach that minimizes waste and simplifies purification.[8]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
Expected Outcome: This procedure typically yields the product in high purity and good to excellent yields (85-95%). The product can be further purified by recrystallization from ethanol if necessary.
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Malononitrile | 1.1 | Active methylene compound |
| Ethanol | - | Solvent |
Mechanistic Insight: The reaction proceeds through a tandem Knoevenagel-Michael reaction mechanism.[9] The initial Knoevenagel condensation between the aldehyde and one equivalent of the active methylene compound forms a highly electrophilic intermediate. A subsequent Michael addition of a second equivalent of the active methylene compound, followed by tautomerization, leads to the final product.[8]
Diagram 1: Knoevenagel Condensation Workflow
A schematic representation of the Knoevenagel condensation protocol.
The Wittig Reaction: A Reliable Olefination Strategy
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[10] It involves the reaction of a carbonyl compound with a phosphonium ylide, offering excellent control over the location of the newly formed double bond.
Protocol 2: Synthesis of 4-(prop-1-en-2-yl)-3-methyl-5-phenylisoxazole
This protocol outlines a one-pot aqueous Wittig reaction, which is an environmentally benign approach that often simplifies the reaction setup and workup.[11]
Materials:
-
This compound
-
(Propan-2-yl)triphenylphosphonium bromide
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
In a test tube, suspend (propan-2-yl)triphenylphosphonium bromide (1.4 equivalents) in a saturated aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 1 minute to generate the ylide in situ.
-
To this suspension, add this compound (1.0 equivalent).
-
Continue to stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The Wittig reaction typically provides the desired alkene in moderate to good yields (60-80%). The stereoselectivity of the reaction can be influenced by the nature of the ylide and the reaction conditions.
| Reagent | Molar Ratio | Role |
| This compound | 1.0 | Substrate |
| (Propan-2-yl)triphenylphosphonium bromide | 1.4 | Ylide precursor |
| Saturated Sodium Bicarbonate | - | Base |
| Diethyl ether | - | Extraction Solvent |
Mechanistic Insight: The Wittig reaction proceeds via a [2+2] cycloaddition between the aldehyde and the phosphonium ylide to form a transient oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the alkene and triphenylphosphine oxide.[12] The use of an aqueous base for the in situ formation of the ylide is a key feature of this green chemistry approach.[11]
Diagram 2: Wittig Reaction Mechanism
A simplified representation of the Wittig reaction mechanism.
Transformation into Other Heterocyclic Systems: The Synthesis of Pyrazoles
Beyond its direct use in olefination reactions, this compound can serve as a precursor for the synthesis of other valuable heterocyclic scaffolds. The conversion of isoxazoles to pyrazoles is a well-established transformation, often proceeding through a ring-opening and recyclization sequence.[13][14]
Protocol 3: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the conversion of the isoxazole scaffold to a pyrazole derivative, a class of compounds with significant biological and pharmacological importance.[15][16]
Materials:
-
This compound
-
Phenylhydrazine
-
Acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Expected Outcome: This transformation typically affords the pyrazole product in good yields (70-85%). The reaction is driven by the formation of the thermodynamically more stable pyrazole ring.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting Material |
| Phenylhydrazine | 1.1 | Nitrogen source for pyrazole ring |
| Acetic Acid | Catalytic | Acid catalyst |
| Ethanol | - | Solvent |
Mechanistic Considerations: The reaction is believed to proceed via an initial condensation of phenylhydrazine with the aldehyde to form a hydrazone. Subsequent acid-catalyzed ring opening of the isoxazole, followed by intramolecular cyclization and dehydration, leads to the formation of the pyrazole ring.
Diagram 3: Isoxazole to Pyrazole Transformation
Key steps in the conversion of an isoxazole to a pyrazole.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of transformations, including the Knoevenagel condensation and the Wittig reaction, provides access to a vast array of functionalized molecules. Furthermore, its utility as a precursor to other important heterocyclic systems, such as pyrazoles, expands its synthetic reach. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to fully exploit the synthetic potential of this key intermediate in their pursuit of novel and impactful chemical entities.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
- Potential activities of isoxazole derivatives. (2024). Google Scholar.
- A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate.
- Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. (1993). Asian Journal of Chemistry.
- Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. (n.d.). National Institutes of Health.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
- Synthesis of novel isoxazole-containing pyrazolines and pyrazoles via cycloaddition and elimination/aromatization process. (n.d.). ResearchGate.
- 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. (n.d.). MySkinRecipes.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar.
- Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). (n.d.). MDPI.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing.
- Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2025). ResearchGate.
- Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (n.d.). Royal Society of Chemistry.
- Typical reaction conditions for the Wittig reaction of 4‐phenyl... (n.d.). ResearchGate.
Sources
- 1. Potential activities of isoxazole derivatives [wisdomlib.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. wjpsonline.com [wjpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde [myskinrecipes.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciepub.com [sciepub.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N’1E, N’3E)- N’1, N’3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. societachimica.it [societachimica.it]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3-Methyl-5-Phenyl-4-Isoxazolecarbaldehyde
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from the versatile building block, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. The protocols and methodologies detailed herein are designed to be robust and reproducible, drawing upon established chemical principles and field-proven insights to facilitate the exploration of novel chemical entities with potential therapeutic applications.
Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a prominent five-membered heterocycle that is a core structural motif in numerous compounds with a wide array of biological activities.[1][2] Its presence in marketed drugs and clinically evaluated candidates underscores its importance in medicinal chemistry. The unique electronic properties and structural features of the isoxazole nucleus contribute to its ability to interact with various biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4]
The starting material, this compound, is a particularly valuable intermediate in organic synthesis.[5] The aldehyde functional group at the 4-position serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures and the generation of chemical libraries for drug discovery.[5] This guide will explore several key synthetic pathways emanating from this starting material, providing detailed protocols for the synthesis of chalcones, Schiff bases, and pyrimidine derivatives.
Synthetic Strategies and Methodologies
The derivatization of this compound primarily leverages the reactivity of the aldehyde group. The key synthetic transformations covered in this application note are:
-
Claisen-Schmidt Condensation for Chalcone Synthesis: This reaction involves the base-catalyzed condensation of the isoxazolecarbaldehyde with an acetophenone derivative to yield isoxazole-containing chalcones. Chalcones are well-known for their broad spectrum of biological activities.[1][6][7]
-
Imine Formation for Schiff Base Synthesis: The condensation of the aldehyde with primary amines provides access to a wide range of Schiff bases (imines). These compounds are not only biologically active themselves but also serve as intermediates for the synthesis of other heterocyclic systems.[8][9][10]
-
Multicomponent Reactions for Pyrimidine Synthesis: The aldehyde can participate in one-pot multicomponent reactions to construct complex heterocyclic systems like pyrimidines, which are core structures in many pharmaceuticals.[11][12]
The following sections provide detailed, step-by-step protocols for the synthesis of representative derivatives using these methodologies.
Protocol 1: Synthesis of an Isoxazole-Containing Chalcone via Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-methyl-5-phenylisoxazol-4-yl)prop-2-en-1-one, a representative chalcone derivative. The reaction proceeds via a base-catalyzed condensation of this compound with 4-hydroxyacetophenone.
Reaction Scheme:
A Claisen-Schmidt condensation for isoxazole chalcone synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 187.19 | 5.0 | 0.936 g |
| 4-Hydroxyacetophenone | 136.15 | 5.0 | 0.681 g |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 | 0.400 g |
| Ethanol (95%) | - | - | 25 mL |
| Deionized Water | - | - | As needed |
| Hydrochloric Acid (HCl), 1M | - | - | As needed |
Experimental Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.936 g, 5.0 mmol) and 4-hydroxyacetophenone (0.681 g, 5.0 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Base: Prepare a solution of sodium hydroxide (0.400 g, 10.0 mmol) in 5 mL of deionized water. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v).
-
Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to pH 5-6 with 1M HCl. A solid precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to afford the pure chalcone derivative.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of an Isoxazole-Containing Schiff Base
This protocol outlines the synthesis of (E)-N-(4-methoxybenzylidene)-1-(3-methyl-5-phenylisoxazol-4-yl)methanamine, a representative Schiff base derivative. The synthesis involves the direct condensation of this compound with 4-methoxyaniline.
Reaction Scheme:
Condensation reaction for isoxazole Schiff base synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 187.19 | 5.0 | 0.936 g |
| 4-Methoxyaniline | 123.15 | 5.0 | 0.616 g |
| Ethanol (Absolute) | - | - | 20 mL |
| Glacial Acetic Acid | - | - | 2-3 drops |
Experimental Procedure:
-
Reactant Mixture: To a 50 mL round-bottom flask, add this compound (0.936 g, 5.0 mmol) and 4-methoxyaniline (0.616 g, 5.0 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 2:8 v/v).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8][10]
Protocol 3: Multicomponent Synthesis of an Isoxazole-Substituted Pyrimidine Derivative
This protocol describes a one-pot synthesis of a highly functionalized pyrimidine derivative incorporating the 3-methyl-5-phenylisoxazole moiety, based on the Biginelli reaction or a similar multicomponent approach.
Reaction Scheme:
A Biginelli-type multicomponent reaction for pyrimidine synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 187.19 | 5.0 | 0.936 g |
| Ethyl Acetoacetate | 130.14 | 5.0 | 0.651 g |
| Urea | 60.06 | 7.5 | 0.450 g |
| Ethanol | - | - | 15 mL |
| Concentrated Hydrochloric Acid (HCl) | - | - | 0.5 mL |
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (0.936 g, 5.0 mmol), ethyl acetoacetate (0.651 g, 5.0 mmol), and urea (0.450 g, 7.5 mmol) in 15 mL of ethanol.
-
Acid Catalyst: Add concentrated hydrochloric acid (0.5 mL) to the mixture while stirring.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by filtration, and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.
-
Drying and Characterization: Dry the purified pyrimidine derivative under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Characterization Data of Representative Derivatives
Isoxazole-Chalcone Derivative (from Protocol 1):
-
Appearance: Yellow solid.
-
IR (KBr, cm⁻¹): 3400-3300 (O-H), 1650 (C=O, conjugated ketone), 1600 (C=C), 1580 (C=N of isoxazole).
-
¹H NMR (CDCl₃, δ ppm): 2.5 (s, 3H, -CH₃), 7.2-8.0 (m, Ar-H and vinyl H), 9.8 (s, 1H, -OH).
Isoxazole-Schiff Base Derivative (from Protocol 2):
-
Appearance: Pale yellow crystalline solid.
-
IR (KBr, cm⁻¹): 1625 (C=N, imine), 1590 (C=N of isoxazole), 1250 (C-O, ether).
-
¹H NMR (CDCl₃, δ ppm): 2.4 (s, 3H, -CH₃), 3.8 (s, 3H, -OCH₃), 6.9-7.8 (m, Ar-H), 8.5 (s, 1H, -CH=N-).
Isoxazole-Pyrimidine Derivative (from Protocol 3):
-
Appearance: White to off-white solid.
-
IR (KBr, cm⁻¹): 3250 (N-H), 1700 (C=O, ester), 1650 (C=O, amide).
-
¹H NMR (DMSO-d₆, δ ppm): 1.1 (t, 3H, -CH₂CH₃), 2.3 (s, 3H, -CH₃), 4.0 (q, 2H, -CH₂CH₃), 5.2 (d, 1H, pyrimidine-CH), 7.3-7.8 (m, Ar-H), 9.2 (s, 1H, NH), 9.6 (s, 1H, NH).
Conclusion and Future Perspectives
The protocols detailed in this application note provide a solid foundation for the synthesis of a variety of derivatives from this compound. The straightforward and robust nature of these reactions makes them amenable to both small-scale library synthesis for initial screening and larger-scale synthesis for further lead optimization. The diverse biological activities associated with isoxazoles, chalcones, Schiff bases, and pyrimidines suggest that the derivatives synthesized using these methods hold significant promise for the discovery of novel therapeutic agents. Further exploration of other synthetic transformations, such as Wittig reactions, reductions, and oxidations of the aldehyde group, will undoubtedly lead to an even broader range of potentially bioactive molecules.
References
-
A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor.
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.
-
Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC - NIH.
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
-
Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. ResearchGate.
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. National Library of Medicine.
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate.
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
-
Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
-
Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
-
Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH.
-
International Journal of ChemTech Research.
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI.
-
Synthesis and structures of three isoxazole-containing Schiff bases. PubMed.
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
-
Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. ResearchGate.
-
Synthesis and structures of three isoxazole-containing Schiff bases. PMC - PubMed Central.
-
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine. Biblioteka Nauki.
-
5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. MySkinRecipes.
-
Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Semantic Scholar.
-
Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II). ResearchGate.
-
Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher.
-
Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI.
-
Typical reaction conditions for the Wittig reaction of 4-phenyl... ResearchGate.
-
Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde [myskinrecipes.com]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structures of three isoxazole-containing Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for 3-methyl-5-phenyl-4-isoxazolecarbaldehyde in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties make it a versatile scaffold for designing novel therapeutic agents.[1][2][3] In the realm of oncology, isoxazole derivatives have garnered significant attention for their broad-spectrum anticancer activities.[4][5][6] These compounds have been shown to modulate a variety of signaling pathways and molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2][7] This document provides a detailed guide for researchers interested in exploring the anticancer potential of a specific derivative, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. While specific biological data for this compound is limited in publicly available literature, this guide will leverage the extensive research on analogous isoxazole structures to propose potential mechanisms of action and provide robust protocols for its initial investigation.
Compound Profile
-
Name: this compound
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.2 g/mol
-
Appearance: White solid
-
Solubility: Insoluble in water, soluble in organic solvents such as DMSO and ethanol.[8]
Postulated Mechanism of Action: Insights from the Isoxazole Class
Based on extensive research into isoxazole derivatives, this compound may exert its anticancer effects through several key mechanisms, primarily the induction of apoptosis.[2][7][9]
Induction of Apoptosis:
Many isoxazole-containing compounds have been identified as potent inducers of programmed cell death in cancer cells.[7][9] The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. This can be initiated by various cellular stressors, including DNA damage or the inhibition of critical survival proteins. The presence of the isoxazole ring, often in conjunction with aryl substituents, is crucial for this activity. It is plausible that this compound could trigger a cascade of events leading to the activation of effector caspases, which are the executioners of apoptosis.
Caption: Postulated intrinsic apoptosis pathway induced by an isoxazole derivative.
Enzyme Inhibition:
The isoxazole scaffold is a common feature in various enzyme inhibitors.[7] Depending on the substituents, derivatives can target a range of enzymes overexpressed in cancer, including:
-
Kinases: These are key regulators of cell signaling pathways, and their inhibition can halt cell proliferation and survival.
-
Tubulin Polymerization: Some isoxazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]
-
Topoisomerases: Inhibition of these enzymes, which are vital for DNA replication, can lead to DNA damage and cell death.[7]
Quantitative Data Summary for Representative Isoxazole Derivatives
To provide a contextual framework for the potential potency of this compound, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various isoxazole derivatives against a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5-bis(3ʹ-indolyl)isoxazoles | K562 (Leukemia) | 0.04 - 12.00 | |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | A549 (Lung) | < 12 | |
| Isoxazole chalcone derivatives | DU145 (Prostate) | 0.96 - 1.06 | |
| Isoxazole curcumin derivative | MCF-7 (Breast) | 3.97 | |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Colon) | ~5.3 (2.5 µg/mL) | |
| 5-methyl-3-phenylisoxazole-4–Carboxamides | B16-F1 (Melanoma) | Moderate to Potent |
Experimental Protocols
The initial assessment of a novel compound's anticancer potential typically begins with in vitro screening against a panel of cancer cell lines. The following is a detailed protocol for a standard cell viability assay.
Sources
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel 3-methyl-5-phenyl-4-isoxazolecarbaldehyde derivatives. This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and visualization of workflows for evaluating the potential of this chemical series as a new class of antimicrobial agents.
Part 1: Introduction and Scientific Background
The Growing Threat of Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a significant global health crisis. The efficacy of many existing antibiotics is diminishing, leading to prolonged illnesses, increased mortality rates, and higher healthcare costs. This escalating threat necessitates the urgent discovery and development of novel antimicrobial agents with new mechanisms of action.
Isoxazoles as a Promising Class of Antimicrobials
Isoxazoles are five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The isoxazole scaffold is present in several commercially available drugs, highlighting its therapeutic potential.[4] The unique structural features of isoxazoles allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[3]
Focus on this compound Derivatives
The this compound core represents a privileged scaffold for the synthesis of new bioactive molecules. The presence of a reactive carbaldehyde group at the 4-position allows for the facile introduction of various substituents, leading to the creation of a diverse chemical library for screening. The strategic placement of the methyl and phenyl groups at the 3 and 5-positions, respectively, can influence the molecule's lipophilicity and steric hindrance, which are critical parameters for antimicrobial activity. The exploration of derivatives of this scaffold is a rational approach in the search for new antimicrobial leads.
Postulated Mechanism of Action
While the precise mechanism of action for novel compounds requires extensive investigation, the antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Based on the structure of this compound derivatives and existing literature on related compounds, a plausible mechanism of action could involve the inhibition of key bacterial enzymes or the disruption of the bacterial cell membrane.[5] The aldehyde functional group, in particular, can potentially form Schiff bases with amino groups of proteins, leading to enzyme inactivation.
Caption: Postulated mechanism of action for isoxazole derivatives.
Part 2: Experimental Protocols for Antimicrobial Screening
The following protocols are designed to be robust and reproducible, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity.[6][7][8]
Preliminary Screening: Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the synthesized derivatives.[9][10][11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
Protocol:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13][14]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[13]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. A disk impregnated with the solvent alone should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]
Caption: Kirby-Bauer disk diffusion experimental workflow.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Bacterial strains
-
Sterile saline
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional)
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound. A two-fold serial dilution of each compound is then prepared in CAMHB directly in the 96-well plates.[19]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]
-
Plate Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[19]
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[20][21] This assay is performed after the MIC determination to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Materials:
-
MIC plates from the previous experiment
-
MHA plates
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth and plate it onto fresh MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23] This is typically observed as no colony growth on the MHA plate. An agent is considered bactericidal if the MBC is no more than four times the MIC.[22]
Caption: Workflow for MIC and MBC determination.
Part 3: Data Analysis and Interpretation
Interpreting Disk Diffusion Results
The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the test compound. The results can be categorized as susceptible, intermediate, or resistant based on established breakpoints for standard antibiotics, though for novel compounds, these categories are initially relative.
Determining MIC and MBC Values
The MIC is reported as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum. These values are typically reported in µg/mL or µM.
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner, typically in a tabular format.
Table 1: Example Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R-group Modification | Disk Diffusion Zone (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | Disk Diffusion Zone (mm) vs. E. coli | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| IZ-01 | -H | 12 | 64 | 128 | 8 | 128 | >256 |
| IZ-02 | -CH3 | 15 | 32 | 64 | 10 | 64 | 128 |
| IZ-03 | -Cl | 18 | 16 | 32 | 14 | 32 | 64 |
| IZ-04 | -NO2 | 22 | 8 | 16 | 18 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 30 | 1 | 2 | 35 | 0.5 | 1 |
| DMSO | (Negative Control) | 0 | >256 | >256 | 0 | >256 | >256 |
This table presents hypothetical data for illustrative purposes.
References
- Ahmed, S. M., Ahmed, H. O., Hussain, F. H. S., Abdulrahman, H. S., & Qader, H. A. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Clinical and Laboratory Standards Institute. (n.d.). CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing.
- Creative Diagnostics. (n.d.).
- Emery Pharma. (2016).
- EUCAST. (2026). Clinical Breakpoint Tables.
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- FWD AMR-RefLabCap. (n.d.).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Henrik's Lab. (2021).
- Infectious Diseases Society of America. (2024).
- Microbe Online. (n.d.). Minimum Inhibitory Concentration (MIC)
- Microchem Laboratory. (n.d.).
- National Center for Biotechnology Information. (2023).
- National Institutes of Health. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results.
- National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
- Pathak, A., & Sharma, N. (2021). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ResearchGate. (2024).
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Semantic Scholar. (2024).
- StatPearls. (2023). Antimicrobial Susceptibility Testing.
- Tendencia, E. A. (2004). Disk diffusion method.
- TSI Journals. (2012).
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- BMG Labtech. (2024).
- Clinical and Laboratory Standards Institute. (n.d.). Homepage.
- Der Pharma Chemica. (n.d.).
- IJPPR. (2019). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Commentary: The Clinical and Laboratory Standards Institute (CLSI)
- ResearchGate. (n.d.).
- The world's largest collection of open access research papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. emerypharma.com [emerypharma.com]
- 18. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. microchemlab.com [microchemlab.com]
- 22. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Larvicidal Activity Assay of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Vector-borne diseases, primarily transmitted by mosquitoes, represent a significant global health burden. The control of mosquito populations at the larval stage is a cornerstone of integrated vector management strategies. This document provides a comprehensive guide to performing larvicidal activity assays, with a specific focus on the evaluation of novel isoxazole-based compounds. Isoxazoles are a class of heterocyclic organic compounds that have shown promise as potent and selective insecticides.[1][2][3] This protocol, grounded in World Health Organization (WHO) guidelines, is designed to ensure scientific rigor, reproducibility, and the generation of high-quality data essential for the development of new larvicidal agents.[4][5]
Introduction: The Rationale for Larvicidal Assays and the Promise of Isoxazoles
The increasing prevalence of insecticide resistance in mosquito populations necessitates the discovery and development of novel chemical entities with unique modes of action. Larviciding, the targeted application of insecticides to mosquito breeding sites, is a highly effective method for population control as it eliminates mosquitoes before they can mature into disease-transmitting adults.[6][7][8]
Isoxazole derivatives have emerged as a promising class of insecticides due to their diverse biological activities.[1][9] Some isoxazoles act as allosteric modulators of GABA-gated chloride channels in insects, a mode of action distinct from many currently used insecticides.[10] This offers a potential solution to combat resistance to existing insecticide classes. Furthermore, studies have demonstrated the potent larvicidal activity of synthesized isoxazole compounds against key mosquito vectors like Aedes aegypti.[2][11] One potential mechanism of action for some isoxazole derivatives is the inhibition of the 3-hydroxy-kynurenine transaminase (HKT) enzyme in mosquitoes, leading to the accumulation of a toxic metabolite and subsequent larval death.[12]
The protocols detailed herein provide a robust framework for screening and characterizing the larvicidal potential of novel isoxazole compounds, forming a critical step in the pipeline for new vector control solutions.
Experimental Workflow Overview
The evaluation of isoxazole compounds for larvicidal activity follows a multi-step process designed to first screen for activity and then to quantitatively determine the potency of the most promising candidates.
Figure 1: A schematic overview of the larvicidal activity assay workflow, from preparation to data analysis.
Materials and Reagents
-
Test Organisms: Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles spp.).
-
Isoxazole Compounds: Synthesized and purified isoxazole derivatives.
-
Solvent: High-purity Dimethyl sulfoxide (DMSO) or acetone for dissolving compounds.
-
Water: Dechlorinated or distilled water.
-
Larval Food: Powdered fish food (e.g., Tetramin®) or a mixture of yeast and dog biscuits.
-
Glassware: Beakers, graduated cylinders, volumetric flasks.
-
Pipettes: Calibrated micropipettes and tips.
-
Test Vessels: Disposable plastic cups (100-250 mL).
-
Incubator/Environmental Chamber: Capable of maintaining a temperature of 27±2°C and relative humidity of 75±5%.
-
Data Analysis Software: Statistical software capable of performing probit analysis (e.g., SPSS, R).
Detailed Protocols
Mosquito Larvae Rearing
Consistent and healthy larval populations are critical for reliable and reproducible bioassay results.
Protocol:
-
Egg Hatching: Place egg papers in a tray containing dechlorinated water. A vacuum can be applied to facilitate synchronous hatching.[13]
-
Rearing Trays: Transfer newly hatched larvae to larger trays containing dechlorinated water at a controlled density (e.g., approximately 250 larvae per tray) to avoid overcrowding.[13][14]
-
Feeding: Provide a small amount of larval food daily.[6] Avoid overfeeding, which can lead to water fouling.
-
Environmental Conditions: Maintain the rearing trays in an insectary with controlled temperature (26-28°C), humidity (~80%), and a 12:12 hour light:dark cycle.[13]
-
Selection for Bioassay: Use late 3rd or early 4th instar larvae for the bioassays, as they are actively feeding.[15][16]
Preparation of Isoxazole Stock and Test Solutions
Accurate preparation of test solutions is fundamental to the entire assay.
Protocol:
-
Stock Solution Preparation: Accurately weigh the isoxazole compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 2000 ppm).[17][18] Store stock solutions in dark glass bottles at 4°C to prevent degradation.[17]
-
Serial Dilutions: Perform serial dilutions of the stock solution in distilled water to prepare the desired test concentrations.[17] For initial range-finding assays, a wide range of concentrations is recommended (e.g., 500, 250, 125, 62.5, 31.25, and 15.62 ppm).[17]
-
Solvent Control: Prepare a control solution containing the same concentration of the solvent used to dissolve the test compound in distilled water.[17] The final concentration of the solvent in the test cups should not exceed a level that is toxic to the larvae (typically <1%).
Larvicidal Bioassay Procedure
This procedure is adapted from the WHO standard guidelines for larvicide testing.[5][17]
Protocol:
-
Test Setup: For each concentration and control, set up at least three to four replicates.[8]
-
Dispensing Test Solutions: Add a defined volume of each test solution (e.g., 99 mL) to the appropriately labeled disposable cups.
-
Introduction of Larvae: Using a dropper or a fine mesh net, carefully transfer a specific number of late 3rd or early 4th instar larvae (e.g., 20-25) into each cup.[8][17]
-
Incubation: Place the test cups in an incubator or environmental chamber under controlled conditions (27±2°C, 75±5% RH) for 24 to 48 hours.[15]
-
Mortality Assessment: After 24 and 48 hours, record the number of dead larvae in each cup.[8][17] Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle. Moribund larvae should be counted as dead.[8]
Data Analysis and Interpretation
Mortality Calculation and Correction
The percentage of mortality is calculated for each concentration. If mortality is observed in the control group, the data must be corrected using Abbott's formula, especially if the control mortality is between 5% and 20%.[19] If control mortality exceeds 20%, the experiment is considered invalid and should be repeated.[6][19]
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
Determination of Lethal Concentrations (LC50 and LC90)
The corrected mortality data is subjected to probit analysis to determine the lethal concentrations required to kill 50% (LC50) and 90% (LC90) of the larval population.[20][21][22] These values are crucial for comparing the potency of different compounds.
Data Presentation:
| Compound | Concentration (ppm) | No. of Larvae Exposed | No. of Larvae Dead (24h) | % Mortality (24h) | Corrected % Mortality (24h) | LC50 (95% CI) (ppm) | LC90 (95% CI) (ppm) |
| Control | 0 | 75 | 3 | 4.0 | - | ||
| Isoxazole A | 15.62 | 75 | 10 | 13.3 | 9.7 | 55.8 (48.2-64.9) | 120.5 (98.7-151.3) |
| 31.25 | 75 | 25 | 33.3 | 30.5 | |||
| 62.5 | 75 | 48 | 64.0 | 62.5 | |||
| 125 | 75 | 68 | 90.7 | 90.3 | |||
| 250 | 75 | 75 | 100 | 100 | |||
| Isoxazole B | ... | ... | ... | ... | ... | ... | ... |
Note: The data in this table is for illustrative purposes only.
The dose-response curve for larvicidal agents is typically non-linear. A significant difference between the LC50 and LC90 values may indicate heterogeneity in the susceptibility of the larval population or a specific mode of action of the compound.[23]
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following quality control measures are essential:
-
Negative Control: A solvent control must be included in every assay to ensure that the solvent used to dissolve the compounds does not contribute to larval mortality.[17]
-
Positive Control: A known, standard larvicide can be run in parallel to validate the susceptibility of the larval population and the overall assay performance.
-
Replication: Each concentration should be tested in at least three independent replicates to account for biological variability.[17] The entire experiment should be repeated on at least three different days with fresh batches of larvae and newly prepared solutions.[19][20]
-
Larval Health: The health and developmental stage of the larvae must be consistent across all tests. Any signs of disease or stress in the larval colony should be addressed before conducting bioassays.
-
Data Integrity: As mentioned, if control mortality is above 20%, the results are invalid and the experiment must be repeated.[6][19]
Conclusion
This application note provides a detailed and robust protocol for the evaluation of isoxazole compounds as potential mosquito larvicides. By adhering to these standardized procedures, researchers can generate reliable and comparable data that will facilitate the identification and development of novel vector control agents. The exploration of new chemical classes like isoxazoles is a critical component in the global effort to combat vector-borne diseases and overcome the challenge of insecticide resistance.
References
-
PROTOCOL FOR LARVICIDE BIOASSAYS. (2020). protocols.io. [Link]
-
SOP: Bacterial Larvicide Bioassay - Innovation to Impact. (n.d.). Innovation to Impact. [Link]
-
World Health Organization. (2005). Guidelines for laboratory and field testing of mosquito larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. [Link]
-
da Silva-Alves, D. C., dos Anjos, J. V., Cavalcante, N. N. M., Navarro, D. M. do A. F., Santos, G. K. N., & Srivastava, R. M. (2011). Synthesis of new isoxazole derivatives with larvicidal activity. ResearchGate. [Link]
-
Standard Operating Procedure (SOP) Bacterial Larvicide Bioassay. (n.d.). Innovation to Impact. [Link]
-
World Health Organization. (n.d.). GUIDELINES FOR LABORATORY AND FIELD TESTING OF MOSQUITO LARVICIDES. IRIS. [Link]
-
Isoxazole derivatives as a potential insecticide for managingCallosobruchus chinensis. (2025). Journal of Pesticide Science. [Link]
-
Srivastava, R. M., et al. (2013). Larvicidal isoxazoles: Synthesis and their effective susceptibility towards Aedes aegypti larvae. PubMed. [Link]
-
El-Sayed, A. M., et al. (2022). Novel insecticide waterborne coating based on isoxazole benzene sulfonamide derivatives as insecticide agents. Pigment & Resin Technology, 51(6), 618–640. [Link]
-
El-Sayed, A. M., et al. (2022). Novel insecticide waterborne coating based on isoxazole benzene sulfonamide derivatives as insecticide agents. Emerald Publishing. [Link]
-
WHO (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. Scientific Research Publishing. [Link]
-
Larval Insecticide Bioassays - LITE. (n.d.). Liverpool School of Tropical Medicine. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2019). PMC. [Link]
-
SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. (n.d.). Innovation to Impact. [Link]
-
I2I Landscaping report: Lab efficacy testing of larvicides- Bacterial bioassay methods. (n.d.). Innovation to Impact. [Link]
-
Laboratory Testing of Mosquito Larvicides. (n.d.). Microbe Investigations. [Link]
-
(PDF) PROTOCOL FOR LARVICIDE BIOASSAYS v1. (2020). ResearchGate. [Link]
-
(PDF) Synthesis of new isoxazole derivatives with larvicidal activity. (2011). ResearchGate. [Link]
-
Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. (2009). Scilit. [Link]
-
Guideline specifications for bacterial larvicides for public health. (1999). World Health Organization. [Link]
-
Parker, C., et al. (2020). Collection and Rearing of Container Mosquitoes and a 24-h Addition to the CDC Bottle Bioassay. Journal of Insect Science. [Link]
-
(PDF) Guideline for efficacy testing of mosquito larvicides. (2019). ResearchGate. [Link]
-
Larvicidal Bioassay Experimental Plan. (n.d.). Scribd. [Link]
-
The mode of action of isocycloseram: A novel isoxazoline insecticide. (2022). PubMed. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
Mosquito rearing protocol. (n.d.). GeneWatch UK. [Link]
-
Synthesis, In Silico Analysis, and Larvicidal Activity of New Bis-oxadiazole Derivatives. (2021). NIH. [Link]
-
(PDF) Mosquito Larval Bioassays. (2023). ResearchGate. [Link]
-
The mode of action of isocycloseram: A novel isoxazoline insecticide. (2022). Semantic Scholar. [Link]
-
Mosquito Larval Bioassays. (2023). PubMed. [Link]
-
Statistical analysis on susceptibility test results of mosquito larvae of Aedes aegypti (L.) to various larvicides in Udaipur district of Southern Rajasthan. (2023). ResearchGate. [Link]
-
GUIDELINES FOR MASS-REARING OF AEDES MOSQUITOES. (n.d.). International Atomic Energy Agency. [Link]
-
Evaluation of larvicidal potential against larvae of Aedes aegypti... (2022). PubMed Central. [Link]
-
Estimation of LC50 and its Confidence Interval... (n.d.). JOURNAL OF ENVIRONMENTAL MICROB. [Link]
-
Why there is a huge difference between LC50 and LC90 during larvicidal calculation? (2024). ResearchGate. [Link]
-
Do's and Don'ts in carrying out Larval and adult bioassays – Part 1. (2022). YouTube. [Link]
-
Isoxazole. (n.d.). Wikipedia. [Link]
-
Larvicidal Effect of Medicinal Plants Against Aedes aegypti (L.) (Diptera: Culicidae) in Mexico. (2007). BioAssay. [Link]
-
Isoxazoles – Insecticidal activity. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Larvicidal isoxazoles: Synthesis and their effective susceptibility towards Aedes aegypti larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 5. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. genewatch.org [genewatch.org]
- 14. iaea.org [iaea.org]
- 15. innovationtoimpact.org [innovationtoimpact.org]
- 16. innovationtoimpact.org [innovationtoimpact.org]
- 17. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iris.who.int [iris.who.int]
- 21. Mosquito Larval Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: A Guide to the Continuous Flow Synthesis of Isoxazoles
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Traditional batch synthesis, however, often involves hazardous intermediates and lengthy reaction times. This application note provides a detailed guide for researchers and drug development professionals on establishing a robust continuous flow process for the synthesis of isoxazoles. We will delve into the core chemistry, explore different reactor setups, provide detailed experimental protocols, and discuss optimization strategies. By leveraging the inherent safety and efficiency of flow chemistry, the protocols outlined herein offer a scalable and reliable pathway to this vital class of heterocycles.
Introduction: Why Flow Chemistry for Isoxazole Synthesis?
Isoxazoles are five-membered heterocyclic compounds that are integral to a wide array of pharmaceuticals, including the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1] The primary route to their synthesis is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide.[1][2][3]
While effective, this reaction poses significant challenges in traditional batch manufacturing:
-
Hazardous Intermediates: Nitrile oxides are high-energy, unstable intermediates that are prone to dimerization to form furoxans or, in some cases, explosive decomposition.[4][5] Generating and accumulating these species in a large batch reactor presents a significant safety risk.
-
Reaction Control: The cycloaddition can be highly exothermic, leading to potential thermal runaways and byproduct formation in large vessels with limited heat transfer capabilities.
-
Scalability Issues: Translating a batch process from the lab to production scale is often non-trivial, requiring extensive re-optimization and safety reviews.
Continuous flow chemistry elegantly circumvents these issues.[6][7][8] By conducting the reaction in a microreactor or a packed-bed system, several key advantages are realized:
-
Enhanced Safety: Unstable intermediates like nitrile oxides are generated in situ and consumed in the next reaction step within seconds, preventing their accumulation to hazardous levels.[5][9]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.[10]
-
Rapid Optimization & Scalability: Reaction parameters such as temperature, residence time, and stoichiometry can be screened rapidly. Scaling up is achieved by simply running the reactor for a longer duration ("numbering-up") rather than redesigning the vessel.[10]
The Core Chemistry: 1,3-Dipolar Cycloaddition
The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[2][4] The reaction is highly efficient and atom-economical.
The most critical step is the generation of the nitrile oxide. Common methods involve the dehydration of primary nitro compounds or, more frequently, the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes.[3][4] Flow chemistry is particularly adept at handling the in situ generation and immediate use of these reactive species.[9]
Caption: The [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.
Experimental Setups and Protocols
We present two robust protocols for the continuous synthesis of isoxazoles, demonstrating different methods of nitrile oxide generation and reactor technology.
Protocol 1: Homogeneous Synthesis in a Coil Reactor
This setup is ideal for reactions where all components are soluble. It utilizes the oxidation of an aldoxime to generate the nitrile oxide in situ. This method is clean, avoiding the halogenated byproducts of the hydroximoyl chloride route.[11]
Workflow Diagram:
Caption: Workflow for homogeneous isoxazole synthesis in a coil reactor.
Step-by-Step Protocol (Example: Synthesis of 3-phenyl-5-methylisoxazole):
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of benzaldehyde oxime and a 0.22 M solution (1.1 equiv) of propyne (or a suitable propyne surrogate) in acetonitrile.
-
Solution B: Prepare a 0.25 M solution (1.25 equiv) of sodium hypochlorite (NaClO) in a 1:1 mixture of acetonitrile and water. Caution: Ensure proper ventilation and handling of the oxidant.
-
-
System Assembly:
-
Connect two HPLC pumps to the respective reagent reservoirs (Solution A and Solution B) using PFA tubing.
-
Combine the outlets of the pumps into a T-mixer.
-
Connect the outlet of the T-mixer to a 10 mL PFA coil reactor immersed in a temperature-controlled oil bath.
-
Connect the reactor outlet to a 100 psi back-pressure regulator (BPR) to ensure the solvent remains in the liquid phase at elevated temperatures.
-
The outlet of the BPR leads to a collection flask.
-
-
Reaction Execution:
-
Prime Pump A and Pump B with their respective solutions.
-
Set the temperature of the oil bath to 80 °C.
-
Set the flow rate for Pump A to 0.5 mL/min and Pump B to 0.5 mL/min (total flow rate = 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state (approx. 2-3 residence times) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the reactor output. Quench any remaining oxidant with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and NMR to determine yield and purity.
-
Protocol 2: Heterogeneous Synthesis using a Packed-Bed Reactor
This advanced setup is advantageous when using a solid-supported reagent or catalyst. Here, we use a packed-bed of a polymer-supported base (e.g., PS-BEMP) to facilitate the dehydrochlorination of a hydroximoyl chloride to generate the nitrile oxide. This simplifies purification as the base is retained in the column.
Workflow Diagram:
Caption: Workflow for heterogeneous isoxazole synthesis using a packed-bed reactor.
Step-by-Step Protocol (Example: Synthesis of 3,5-diphenylisoxazole):
-
Reagent Preparation:
-
Solution: Prepare a 0.5 M solution of N-hydroxy-benzenecarboximidoyl chloride and a 0.6 M solution (1.2 equiv) of phenylacetylene in anhydrous Tetrahydrofuran (THF).
-
-
System Assembly:
-
Pack a commercially available reactor column (e.g., 6.6 mm ID x 100 mm) with 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine on polystyrene (PS-BEMP).
-
Connect a syringe pump to the reagent reservoir.
-
Connect the pump outlet to the inlet of the packed-bed reactor. Heat the reactor to 60 °C using a column heater.
-
Connect the reactor outlet to a 75 psi BPR and then to a collection vial.
-
-
Reaction Execution:
-
Prime the system with pure solvent (THF).
-
Set the pump to deliver the reagent solution at a flow rate of 0.2 mL/min.
-
Allow the system to reach a steady state before collecting the product stream.
-
-
Work-up and Analysis:
-
The output stream contains the product and unreacted starting materials. The polymer-supported base and its hydrochloride salt remain in the reactor.
-
Concentrate the collected solution under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3,5-diphenylisoxazole.
-
The packed-bed can often be regenerated by flushing with a non-nucleophilic base solution followed by a solvent wash.
-
Data Summary and Optimization
The efficiency of flow synthesis allows for rapid optimization of reaction conditions. A Design of Experiments (DoE) approach can be employed to systematically vary parameters and identify optimal conditions.
| Parameter | Protocol 1 (Coil Reactor) | Protocol 2 (Packed-Bed) | Causality & Optimization Notes |
| Nitrile Oxide Precursor | Aldoxime | Hydroximoyl Chloride | Aldoxime route offers greener chemistry with fewer byproducts.[11] Hydroximoyl chlorides are often more readily available but produce stoichiometric salt waste. |
| Temperature | 60 - 100 °C | 40 - 80 °C | Higher temperatures increase reaction rates but can also lead to decomposition. Optimal temperature balances rate and stability. |
| Residence Time | 5 - 20 min | 2 - 15 min | Determined by Reactor Volume / Total Flow Rate. Longer times can increase conversion but may lower throughput. Must be optimized for each substrate. |
| Stoichiometry (Alkyne) | 1.1 - 1.5 equiv | 1.2 - 2.0 equiv | A slight excess of the more stable dipolarophile (alkyne) is typically used to ensure complete consumption of the unstable nitrile oxide. |
| Solvent | Acetonitrile, THF | THF, Dioxane | Must dissolve all reagents. Acetonitrile is common for oxidative methods; THF is preferred for base-mediated dehydrochlorination. |
| Typical Yield | 75 - 95% | 80 - 98% | Yields are highly substrate-dependent but are generally excellent in flow due to precise control.[9] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficient residence time or temperature. Reagent degradation. | Increase reactor length/volume or decrease flow rate. Lower the temperature if degradation is suspected. Verify reagent purity. |
| Reactor Clogging | Reagent/product precipitation. Salt byproduct formation. | Check reagent solubility in the chosen solvent. If using hydroximoyl chlorides, ensure byproducts remain soluble or use a packed-bed setup. |
| Furoxan Dimer Formation | Rate of nitrile oxide dimerization is competitive with cycloaddition. | Increase the concentration of the alkyne dipolarophile. Perform the reaction at a lower temperature to slow the dimerization rate.[5] |
| Inconsistent Results | Unstable pump flow rates. Temperature fluctuations. | Ensure pumps are properly primed and degassed. Use a reliable, stable heating system (e.g., oil bath or column heater). |
References
- Baxendale Group. Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters.
- Baumann, M. et al. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products.
- Kumar, A. et al. NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
- Gotor, V. et al. Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives.
- Baxendale, I. R. et al. Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters.
- BenchChem.
- Prieschl, M. et al. Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry.
- Zhao, G. et al. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.
- Noel, T. & Hessel, V. How to approach flow chemistry. Chemical Society Reviews.
-
Castillo, J.C. et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
-
Trogu, E. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence Institutional Repository. [Link]
-
Organic Chemistry Portal. Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
García-Lacuna, J. et al. Flow Chemistry for Cycloaddition Reactions. ChemSusChem. [Link]
-
Chiacchio, U. et al. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems. [Link]
-
García-Lacuna, J. et al. Flow Chemistry for Cycloaddition Reactions. ResearchGate. [Link]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flow Chemistry for Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Flow Chemistry for Cycloaddition Reactions / ChemSusChem, 2020 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Topic: Analytical Techniques for the Quantification of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a detailed framework for the accurate and precise quantification of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, a key intermediate in pharmaceutical synthesis.[1][2][3][4] Recognizing the critical need for robust analytical methods in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The primary focus is a fully validated Reverse-Phase HPLC (RP-HPLC) method, presented as the gold standard for this application. Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and compliance with regulatory standards.[5][6]
Introduction and Analytical Rationale
This compound is a heterocyclic aldehyde that serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The isoxazole ring is a common motif in medicinal chemistry, valued for its role in creating compounds with diverse biological activities.[1][3][4] Consequently, the ability to accurately quantify this intermediate is paramount for ensuring reaction yield, monitoring purity, and maintaining batch-to-batch consistency in a regulated manufacturing environment.
The choice of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity testing, content uniformity, or stability studies). This guide prioritizes chromatographic techniques for their superior specificity and ability to resolve the target analyte from impurities and starting materials.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [7][8] |
| Molecular Weight | 187.2 g/mol | [7][8] |
| Appearance | White solid | [8] |
| Melting Point | 85 - 87 °C | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, Chloroform) | [8] |
| Structure | Aromatic phenyl group and a carbaldehyde functional group attached to a methyl-isoxazole core. | [7] |
The presence of the conjugated phenyl-isoxazole system and the aldehyde group creates a strong chromophore, making the molecule ideally suited for UV detection. Its solubility in common organic solvents facilitates sample preparation for chromatographic analysis.
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended technique for the quantification of this compound due to its high specificity, precision, and accuracy. The method separates compounds based on their polarity, making it ideal for distinguishing the analyte from potential polar or non-polar impurities.
Principle and Method Development Rationale
The method employs a non-polar stationary phase (C18) and a polar mobile phase. The analyte, being moderately non-polar due to its phenyl ring, will be retained on the column and will elute at a characteristic retention time upon the introduction of an organic modifier (acetonitrile or methanol).
-
Column Selection: A C18 column is the workhorse for reverse-phase chromatography and provides excellent retention and separation for aromatic compounds like the target analyte.
-
Mobile Phase: A mixture of water and acetonitrile is chosen. Acetonitrile typically offers lower UV cutoff and viscosity compared to methanol, often resulting in better peak shapes and lower system backpressure. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times, especially if any ionizable impurities are present.
-
Detector Wavelength (λ): The analyte possesses a strong chromophore. A UV-Vis scan would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a wavelength between 254 nm and 280 nm is expected to be effective. For this protocol, 254 nm is selected as it is a common wavelength for aromatic compounds.[9]
Detailed Experimental Protocol: HPLC-UV
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
This compound reference standard (>99% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Methanol (for sample dissolution)
-
0.45 µm syringe filters
Equipment:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 4.8 : Acetonitrile = 50:50 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water.
-
Adjust the pH to 4.8 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 500 mL of the prepared buffer with 500 mL of acetonitrile. Degas the final mobile phase before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the Stock Solution.
-
-
Calibration Standards Preparation:
-
From the Stock Solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations of approximately 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to bring the final concentration within the calibration range (e.g., ~25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: As prepared in Step 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes (or until all peaks have eluted)
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL) to check for system suitability (RSD of peak area < 2%).
-
Inject each calibration standard in duplicate.
-
Inject the prepared sample solutions in duplicate.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of the analyte in the sample solution using the regression equation.
-
Method Validation (as per ICH Guidelines)
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][10][11]
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak is spectrally pure and well-resolved. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over 1-100 µg/mL range. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery across three concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate (Inter-day): RSD ≤ 2.0% | Repeatability RSD = 0.8%Intermediate RSD = 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2) | System remains reliable with minor variations. |
HPLC-UV Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 3. ajrconline.org [ajrconline.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. particle.dk [particle.dk]
- 7. PubChemLite - 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Isoxazole-Based Peptidomimetics
Introduction: The Isoxazole Scaffold as a Privileged Element in Peptidomimetic Drug Discovery
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability[1][2]. Within the vast landscape of peptidomimetic design, the isoxazole moiety has emerged as a particularly versatile and valuable scaffold[3][4]. This five-membered heterocyclic ring system can act as a rigid and stable surrogate for the labile peptide bond, conferring resistance to enzymatic degradation. Furthermore, the isoxazole core is a key structural element in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties[1][3].
The solid-phase synthesis (SPS) of isoxazole-containing peptidomimetics offers a rapid and efficient route to generating libraries of novel compounds for biological screening. The well-established methodologies of solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, are largely compatible with the incorporation of isoxazole-based amino acid analogues[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of isoxazole-based peptidomimetics. We will delve into the synthesis of the requisite building blocks, provide detailed step-by-step protocols for their incorporation into peptide chains, and discuss the critical aspects of cleavage, purification, and characterization.
Core Principles and Strategic Considerations
The successful solid-phase synthesis of isoxazole-based peptidomimetics hinges on several key considerations:
-
Choice of Solid Support: The selection of the resin is dictated by the desired C-terminal functionality of the final peptidomimetic. For C-terminal amides, a Rink Amide resin is commonly employed, while Wang or 2-chlorotrityl chloride resins are suitable for C-terminal carboxylic acids[5][6].
-
Orthogonal Protection Strategy: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely adopted approach due to its milder deprotection conditions compared to the Boc/Bzl strategy[7][]. This is particularly advantageous for complex peptidomimetics with sensitive functional groups.
-
Synthesis of Isoxazole Building Blocks: A variety of synthetic routes exist for the preparation of Fmoc-protected isoxazole amino acids. A common and effective method involves the [3+2] cycloaddition of nitrile oxides with alkynes or enamines to construct the isoxazole ring, followed by functional group manipulations and Fmoc protection.
-
Coupling and Deprotection Cycles: Standard SPPS coupling reagents such as HBTU, HATU, and TBTU are generally effective for incorporating isoxazole amino acids[1]. However, due to the unique steric and electronic properties of these building blocks, optimization of coupling times and the use of double coupling may be necessary to ensure high yields.
-
Cleavage and Purification: The final cleavage from the solid support and removal of side-chain protecting groups is typically achieved using a trifluoroacetic acid (TFA)-based cocktail. The composition of this cocktail must be carefully chosen to minimize side reactions and protect sensitive residues. Subsequent purification is most commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Synthesis of an Fmoc-Protected Isoxazole Amino Acid Building Block
This protocol provides a general procedure for the synthesis of an Fmoc-protected 3-amino-5-methylisoxazole-4-carboxylic acid, a versatile building block for SPPS.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
1 M Sodium hydroxide
-
1 M Hydrochloric acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane
-
Triethylamine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
Procedure:
-
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate: To a solution of ethyl 2-cyano-3-oxobutanoate (1 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol, add sodium acetate (1.1 eq). Reflux the mixture for 4 hours. Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Synthesis of 3-Amino-5-methylisoxazole-4-carboxylic acid: The isoxazole intermediate from the previous step is subjected to a Curtius rearrangement. This multi-step process typically involves hydrolysis of the ester, formation of an acyl azide, and subsequent rearrangement to the amine.
-
Boc Protection of the Amino Group: Dissolve the 3-amino-5-methylisoxazole-4-carboxylic acid (1 eq) in a mixture of dioxane and water. Add (Boc)₂O (1.2 eq) and triethylamine to maintain a basic pH. Stir at room temperature overnight. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the Boc-protected isoxazole amino acid.
-
Fmoc Protection of the Amino Group: The Boc-protected amino acid is deprotected using TFA and then the free amine is reacted with Fmoc-OSu. Dissolve the Boc-protected isoxazole amino acid in a mixture of acetonitrile and saturated sodium bicarbonate solution. Add Fmoc-OSu (1.1 eq) and stir at room temperature for 24 hours. Acidify the mixture and extract with ethyl acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final Fmoc-protected isoxazole amino acid.
Protocol 2: Solid-Phase Synthesis of an Isoxazole-Containing Peptidomimetic
This protocol outlines the manual solid-phase synthesis of a model tetrapeptide containing an isoxazole amino acid using the Fmoc/tBu strategy on a Rink Amide resin.
Materials and Equipment:
-
Rink Amide MBHA resin (loading capacity ~0.6 mmol/g)
-
Fmoc-protected amino acids (standard and isoxazole-based)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink Amide resin (e.g., 100 mg, 0.06 mmol) in the synthesis vessel and swell in DMF for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 5 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 eq, 0.24 mmol) and HBTU (3.9 eq, 0.234 mmol) in DMF.
-
Add DIPEA (8 eq, 0.48 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation (Cycles 2 to n): Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid, including the Fmoc-protected isoxazole amino acid.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., 2 mL) to the dry resin in the synthesis vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptidomimetic.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation and Purification:
-
Precipitate the crude peptidomimetic by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under a stream of nitrogen.
-
Purify the crude peptidomimetic by preparative RP-HPLC.
-
Characterize the purified product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
Data Presentation and Characterization
The successful synthesis of isoxazole-based peptidomimetics should be confirmed by rigorous analytical characterization.
Table 1: Representative Coupling Conditions for Isoxazole Amino Acids
| Isoxazole Amino Acid | Coupling Reagent | Activation Time | Coupling Time | Notes |
| Fmoc-3-amino-5-methylisoxazole-4-carboxylic acid | HBTU/DIPEA | 2 min | 2-4 h | Double coupling may be required for sterically hindered adjacent residues. |
| Fmoc-5-amino-3-methylisoxazole-4-carboxylic acid | HATU/DIPEA | 2 min | 2 h | Generally good coupling efficiency observed.[1] |
| Fmoc-Ala-Iso-OH | TBTU/HOBt/DIPEA | 5 min | 2 h | Compatible with standard SPPS conditions. |
Characterization Data:
-
Analytical RP-HPLC: A single, sharp peak indicates a high degree of purity. The chromatogram should be compared to that of the crude product to assess the effectiveness of the purification.
-
Mass Spectrometry (MS): The observed molecular weight should match the calculated theoretical mass of the target peptidomimetic. High-resolution mass spectrometry (HRMS) can provide further confirmation of the elemental composition.
Visualization of the Synthetic Workflow
The overall process for the solid-phase synthesis of isoxazole-based peptidomimetics can be visualized as a cyclical workflow.
Caption: General workflow for the solid-phase synthesis of isoxazole-based peptidomimetics.
Troubleshooting and Expert Insights
While the protocols provided are robust, challenges can arise during the synthesis of complex peptidomimetics.
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling should be performed. For particularly difficult couplings, switching to a more potent coupling reagent like HATU or extending the coupling time may be beneficial.
-
Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, leading to incomplete reactions. The use of chaotropic salts or performing the synthesis at an elevated temperature can help to disrupt secondary structures and improve reaction efficiency.
-
Side Reactions during Cleavage: The choice of scavengers in the TFA cocktail is critical. For tryptophan-containing peptides, the addition of a scavenger like triisopropylsilane (TIS) is essential to prevent alkylation of the indole side chain.
Conclusion
The solid-phase synthesis of peptidomimetics incorporating isoxazole derivatives is a powerful strategy for the discovery of novel therapeutic agents. The compatibility of isoxazole-based amino acids with standard Fmoc-SPPS protocols allows for the rapid and efficient generation of diverse molecular libraries. By carefully selecting the solid support, optimizing coupling conditions, and employing appropriate cleavage and purification strategies, researchers can successfully synthesize and characterize these promising molecules. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the exploration of isoxazole-based peptidomimetics in drug discovery programs.
References
-
Zych, A. et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(28), 23485-23493. [Link]
-
Albericio, F. et al. (2006). Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics. Organic Letters, 8(11), 2417-2420. [Link]
-
Hewings, D. S. et al. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics. Angewandte Chemie International Edition, 55(29), 8353-8357. [Link]
-
Sci-Hub. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters. [Link]
-
Szewczuk, Z. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Grymel, M. & G. P. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 15(1), 44. [Link]
-
Niu, T. et al. (2013). Chemoselective preparation of 1,2,3-triazole-isoxazole bisfunctional derivatives and their application in peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(6), 1040-1048. [Link]
-
Andreu, D. et al. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters, 5(24), 4659-4662. [Link]
-
Hewings, D. S. et al. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3. Angewandte Chemie International Edition, 55(29), 8353-8357. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Singh, P. P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
An, H. & Cook, P. D. (2000). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Tetrahedron Letters, 41(38), 7233-7237. [Link]
-
Szewczuk, Z. et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Singh, P. P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 4. chempep.com [chempep.com]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile isoxazole intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our guidance is rooted in established chemical principles to ensure both accuracy and reproducibility.
I. Overview of the Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2][3] In this specific case, the substrate is 3-methyl-5-phenylisoxazole.
The process involves two key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a chloroiminium salt. This salt, known as the Vilsmeier reagent, is the active electrophile in the reaction.[3][4][5]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich isoxazole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the workup phase to yield the final aldehyde product.[3][4][5]
Below is a diagram illustrating the general workflow for this synthesis.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Vilsmeier-Haack reaction [chemeurope.com]
Technical Support Center: Purification of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from a reaction mixture.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] Its synthesis, often accomplished via methods like the Vilsmeier-Haack reaction, can result in a crude mixture containing unreacted starting materials, reagents, and byproducts.[2][3] Achieving high purity of the target aldehyde is crucial for subsequent synthetic steps and biological assays. This guide offers practical, experience-driven solutions to common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I mitigate this?
Answer:
Several factors can contribute to low recovery from a silica gel column. The aldehyde functional group can sometimes interact strongly with the acidic silica gel, leading to streaking and irreversible adsorption. Additionally, the isoxazole ring can be sensitive to prolonged exposure to acidic conditions.[4]
Possible Causes & Solutions:
-
Acid-Sensitivity of the Aldehyde: The acidic nature of standard silica gel may be causing degradation of your product.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), before packing the column.[5] This neutralizes the acidic sites on the silica surface.
-
-
Strong Adsorption to Silica: The polarity of the aldehyde may cause it to bind too strongly to the stationary phase.
-
Solution: A step-gradient elution can be more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. This can help to first elute non-polar impurities and then gently coax your product off the column.
-
-
Improper Solvent System: An inappropriate eluent may not provide adequate separation or may lead to band broadening and product loss.
-
Solution: Conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation. A good starting point for moderately polar compounds like this aldehyde is a mixture of ethyl acetate and hexanes.[6]
-
Issue 2: Persistent Impurities After Purification
Question: After column chromatography or recrystallization, I still observe persistent impurities in my NMR spectrum. What are these likely to be and how can I remove them?
Answer:
If you've synthesized this compound via a Vilsmeier-Haack reaction, common impurities include unreacted starting materials (e.g., 3-methyl-5-phenylisoxazole), residual N,N-dimethylformamide (DMF), and potentially over-formylated or chlorinated byproducts.[7]
Troubleshooting Strategies:
-
Residual DMF: DMF has a high boiling point and can be difficult to remove under standard vacuum.
-
Solution: Co-evaporation with a high-boiling, non-polar solvent like toluene can be effective. Dissolve the crude product in a minimal amount of dichloromethane, add a significant volume of toluene, and rotary evaporate. Repeat this process several times. A high-vacuum pump may also be necessary.
-
-
Unreacted Starting Material: If the starting isoxazole is close in polarity to your product, separation can be challenging.
-
Solution: Optimize your column chromatography. A shallower solvent gradient and a longer column can improve resolution. Alternatively, a different purification technique, such as preparative HPLC, may be necessary for difficult separations.[4]
-
-
Carboxylic Acid Impurity: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.
-
Solution: An acidic wash of the crude product (dissolved in an organic solvent) with a mild base like saturated sodium bicarbonate solution can remove the carboxylic acid impurity into the aqueous layer.[8]
-
A specialized technique for purifying aldehydes is the formation of a bisulfite adduct, which is a crystalline solid that can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a multi-gram scale?
A1: For multi-gram scale purification, recrystallization is often the most practical and economical method. The key is to find a suitable solvent or solvent system. Given that the compound is a solid with a melting point of 85-87 °C and is insoluble in water, you should explore organic solvents of varying polarities.[10]
Recommended Solvents for Recrystallization Screening:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Toluene
The ideal solvent will dissolve the compound completely at elevated temperatures but have low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
| Technique | Expected Observations |
| Melting Point | A sharp melting point within the range of 85-87 °C indicates high purity. A broad melting range suggests the presence of impurities. |
| ¹H NMR | The spectrum should show clean signals corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplet, ~7.4-7.8 ppm), and the methyl protons (singlet, ~2.5 ppm). The absence of signals from solvents or known impurities is crucial. |
| ¹³C NMR | Expect distinct signals for the aldehyde carbonyl carbon (~185 ppm), the isoxazole and phenyl ring carbons, and the methyl carbon.[11] |
| TLC | A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. |
Q3: My purified product is a yellowish solid, but the literature describes it as white. Is this a cause for concern?
A3: A slight yellow tinge is not uncommon for aromatic aldehydes and may not necessarily indicate significant impurity. It could be due to trace amounts of highly colored byproducts from the synthesis. However, if the color is intense or if other analytical data (e.g., melting point, NMR) suggest impurities, further purification is warranted. Running a small plug of silica gel with a suitable eluent can sometimes remove colored impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a starting point for the purification of this compound using flash column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using a mixture of ethyl acetate and hexanes (e.g., start with a 1:9 ratio). Visualize the spots under a UV lamp. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add a small amount of your purified solid and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: In a larger flask, dissolve the bulk of your product in the minimum amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
References
- BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- Wiley-VCH. (2007).
- Reddit. (2015). Purifying aldehydes?. r/chemistry.
- The Royal Society of Chemistry. (n.d.).
- Supporting Inform
- BenchChem. (2025). Technical Support Center: Sulfonation of Aromatic Aldehydes.
- ResearchGate. (2013).
- ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13....
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Venugopal, M., & Perumal, P. T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry - Section B, 30B(11), 1032-1033.
- Vilsmeier-Haack Reaction. (n.d.).
- Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- The Royal Society of Chemistry. (n.d.).
- SciRP.org. (2013).
- ChemicalBook. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid(1136-45-4) 1 H NMR.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
- BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
- Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum.
- Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific 1 g | Buy Online.
- MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific 1 g | Buy Online.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Reddit. (2025).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (2025). Synthesis of 3-Methyl-4-(4-methylbenzoyl)
Sources
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. This versatile intermediate is crucial for the development of various pharmaceutical and agrochemical compounds.[1] The most common and effective method for its synthesis is the Vilsmeier-Haack formylation of 3-methyl-5-phenylisoxazole. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and optimize your results.
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] It involves the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][5][6] This electrophilic reagent then attacks the isoxazole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to the desired aldehyde during aqueous workup.[4][6]
While robust, this reaction is sensitive to several parameters that can lead to the formation of side products and complicate purification. This guide is designed to address these specific issues head-on.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yields in a Vilsmeier-Haack reaction can typically be traced back to three critical areas: the quality and handling of reagents, temperature control, and reaction time.
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Vilsmeier Reagent Formation: The Vilsmeier reagent (the chloroiminium salt) is moisture-sensitive. Ensure your DMF is anhydrous and the POCl₃ is fresh and has been handled under inert conditions. The reagent is typically formed at low temperatures (0-5 °C) before the substrate is added.[7] Incomplete formation or decomposition of the reagent will directly impact your yield.
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Temperature Control: After the addition of the 3-methyl-5-phenylisoxazole substrate, the reaction is often gently heated.[7] However, excessive temperatures can lead to polymerization or the formation of undesired side products.[7] Careful monitoring and maintenance of the optimal reaction temperature are crucial.
-
Incomplete Reaction: The formylation of the isoxazole ring is an electrophilic aromatic substitution. If the reaction time is too short, a significant amount of the starting material will remain unreacted. We highly recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Q2: My crude NMR spectrum is very complex, showing multiple unexpected peaks. What are the common side products?
A2: A complex crude NMR often indicates the presence of specific, known side products. Besides unreacted starting material, the most common culprits are related to the Vilsmeier reagent and the workup procedure. Please refer to the "Key Side Products" table below for detailed information. Potential impurities include:
-
Unreacted Starting Material: 3-methyl-5-phenylisoxazole.
-
Over-reaction Products: While less common for this specific substrate, diformylation is a possibility if the reaction conditions are too harsh.[8]
-
Hydrolysis Intermediates: Incomplete hydrolysis of the intermediate iminium salt can leave behind complex amine or enamine-type structures.
-
Side Products from Reagent: Residual DMF or products from its decomposition can appear in the spectrum.
Q3: The purification by column chromatography is difficult. The product seems to streak or decompose on the silica gel. What can I do?
A3: Aldehydes can be sensitive, and the isoxazole ring system can also present challenges.
-
Choice of Stationary Phase: Standard silica gel is slightly acidic and can sometimes cause decomposition or streaking of sensitive compounds. Consider using deactivated or neutral silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 0.5-1% in your eluent).
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. This will help separate the less polar starting material and side products from your more polar aldehyde product.
-
Speed: Do not let the column run dry or allow the product to sit on the silica for an extended period. A swift purification process minimizes the risk of on-column degradation.
Troubleshooting Flowchart
This decision tree can help diagnose issues with reaction outcomes.
Caption: Troubleshooting Decision Tree for Synthesis Issues.
Key Side Products: Identification and Mitigation
Understanding the potential side products is key to preventing their formation and simplifying purification.
| Side Product/Impurity | Identification Method | Probable Cause | Mitigation Strategy |
| Unreacted Starting Material (3-Methyl-5-phenylisoxazole) | TLC (less polar spot), NMR (absence of aldehyde proton ~10 ppm) | Incomplete reaction; insufficient heating or time; degraded Vilsmeier reagent. | Monitor reaction by TLC until starting material is consumed. Use fresh, anhydrous reagents and ensure proper temperature control. |
| N,N-dimethyl-1-chloro-2-(3-methyl-5-phenylisoxazol-4-yl)ethen-1-amine | Mass Spec (M+ peak corresponding to C₁₄H₁₅ClN₂O), NMR | Incomplete hydrolysis of the iminium salt intermediate during aqueous workup. | Ensure the pH of the reaction mixture is adjusted correctly (typically to basic, >8) during workup and stir vigorously for a sufficient time to ensure complete hydrolysis. |
| Polymeric Materials | Insoluble, dark tars in the reaction flask. | Reaction temperature is too high.[7] | Maintain strict temperature control. Do not exceed the recommended reaction temperature. |
Reaction Pathway and Side Product Formation
The following diagrams illustrate the intended synthetic route and a common side reaction pathway.
Caption: Vilsmeier-Haack Synthesis Workflow.
Caption: Formation of a Chloro-vinyl Amine Side Product.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis. All operations involving POCl₃ and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
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3-Methyl-5-phenylisoxazole (1.0 eq)[9]
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes. A pale yellow or off-white salt may precipitate.
-
-
Formylation Reaction:
-
Dissolve 3-methyl-5-phenylisoxazole (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent suspension.
-
After addition, allow the reaction mixture to slowly warm to room temperature, then heat to a gentle reflux (approx. 40-45 °C).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Workup and Hydrolysis:
-
Once the starting material is consumed, cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Very slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH > 8). Caution: This quenching is highly exothermic and releases gas. Add the bicarbonate solution in small portions with vigorous stirring.
-
Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers. Wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.
-
References
-
Lookchem. The Vilsmeier-Haack Reaction of Isoxazolin-5-ones. Synthesis and Reactivity of 2-(Dialkylamino)-1,3-oxazin-6-ones. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Venugopal, M., & Perumal, P. T. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(1), 19-23. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Stack Exchange. What is the mechanism of formation of novel steroidal isoxazolidinone derivatives under Vilsmeier–Haack conditions? Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Al-Ostath, R., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(38), 23537-23548. Available from: [Link]
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Available from: [Link]
-
MySkinRecipes. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. Available from: [Link]
Sources
- 1. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. name-reaction.com [name-reaction.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-甲基-5-苯基异噁唑 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Isoxazolecarbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolecarbaldehydes are pivotal building blocks in medicinal chemistry and materials science, frequently serving as precursors for a wide array of more complex molecular architectures. Their[1][2] synthesis, while conceptually straightforward, can be fraught with challenges such as low yields, undesired side products, and purification difficulties. This [1]guide is structured to address the most common issues encountered during their preparation, providing both theoretical grounding and practical, field-proven solutions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of isoxazolecarbaldehydes, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Isoxazolecarbaldehyde
Q: My reaction has resulted in a low yield or no product at all. What are the likely causes and how can I rectify this?
A: Low or non-existent yields in isoxazolecarbaldehyde synthesis can typically be attributed to several factors, primarily related to the choice of synthetic route and the integrity of the reagents. The two most common methods for introducing a carbaldehyde group onto an isoxazole ring are the Vilsmeier-Haack formylation and the oxidation of a precursor alcohol.
-
Vilsmeier-Haack Formylation Issues:
-
Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and is most effective on electron-rich aromatic and heteroaromatic substrates. If yo[3][4][5]ur isoxazole substrate is substituted with electron-withdrawing groups, the reaction may be sluggish or fail to proceed altogether.
-
Solution: Consider enhancing the reaction conditions by increasing the temperature or using a larger excess of the Vilsmeier reagent. Howev[5]er, be aware that harsh conditions can lead to decomposition. An alternative approach is to modify the synthetic route to introduce the formyl group precursor prior to the formation of the isoxazole ring.
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is moisture-sensitive. [5] * Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents whenever possible. The Vilsmeier reagent is generally prepared at low temperatures (<25°C) to prevent decomposition. *[3] Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial.
-
Solution: A typical starting point is to use a 1.5 to 3-fold excess of the Vilsmeier reagent. Optimization of this ratio may be necessary for your specific substrate.
-
-
-
Oxidation of Isoxazolylmethanols:
-
Inappropriate Oxidizing Agent: The isoxazole ring can be sensitive to certain oxidizing agents, particularly under acidic conditions, which can lead to ring-opening. [6] * Solution: Mild and selective oxidizing agents are preferred. Barium manganate (BaMnO₄) has been shown to be an efficient and mild reagent for the oxidation of isoxazolyl carbinols to the corresponding carbaldehydes, often providing improved yields compared to other methods. Other[6] suitable reagents include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂). *[6] Over-oxidation: Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid. [7][8] * Solution: Carefully control the reaction temperature and stoichiometry of the oxidizing agent. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction upon completion.
-
Issue 2: Formation of Significant Impurities
Q: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these byproducts and how can I minimize their formation?
A: The nature of the impurities will depend on the synthetic route employed.
-
Vilsmeier-Haack Formylation:
-
Di-formylation or Formylation at an Undesired Position: Highly activated isoxazole rings may undergo multiple formylations. [3] * Solution: Carefully control the stoichiometry of the Vilsmeier reagent and the reaction temperature. Lowering the temperature can often improve selectivity.
-
Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup. Incom[4][5]plete hydrolysis can leave behind iminium salt impurities.
-
Solution: Ensure a thorough aqueous workup, potentially with gentle heating or extended stirring, to facilitate complete hydrolysis.
-
-
-
Oxidation of Isoxazolylmethanols:
-
Unreacted Starting Material: Incomplete oxidation will result in the presence of the starting alcohol.
-
Solution: Increase the reaction time or the amount of oxidizing agent. However, be cautious of over-oxidation.
-
-
Formation of Carboxylic Acid: As mentioned previously, over-oxidation can lead to the corresponding carboxylic acid. [7][8] * Solution: Use a milder oxidizing agent and carefully monitor the reaction.
-
Issue 3: Difficulty with Product Purification
Q: I am struggling to purify my isoxazolecarbaldehyde. What are some effective purification strategies?
A: Isoxazolecarbaldehydes can sometimes be challenging to purify due to their polarity and potential instability.
-
Column Chromatography: This is the most common method for purification.
-
Choice of Stationary Phase: Silica gel is typically used. For particularly polar compounds, alumina (neutral or basic) may be a better choice.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, and mixed solvent systems like ethyl acetate/hexane.
-
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be an excellent purification method.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction involves two main stages. First, a formylating agent, known as the Vilsmeier reagent, is formed in situ from a substituted formamide (like DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This [5]reagent is an electrophilic iminium salt. In the second stage, the electron-rich isoxazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde.
Q2[4][5]: Are there any "green" or more environmentally friendly methods for isoxazolecarbaldehyde synthesis?
A2: Yes, there is growing interest in developing more sustainable synthetic methods. For the synthesis of the isoxazole core, which is a precursor to the carbaldehyde, methods utilizing deep eutectic solvents (DES) have been reported. Addit[9]ionally, some protocols for isoxazole synthesis utilize water as a solvent and may be assisted by ultrasound irradiation, which can reduce reaction times and energy consumption. While[10] direct "green" formylation methods for isoxazoles are less common, the principles of green chemistry, such as using less hazardous reagents and minimizing waste, should always be considered.
Q3: What are the safety precautions I should take when working with the reagents for these syntheses?
A3: Safety is paramount in any chemical synthesis.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.
-
Oxidizing Agents (e.g., BaMnO₄, PCC): These are strong oxidizers and can be toxic. Avoid contact with skin and eyes, and do not mix them with flammable materials.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Protocols and Data
Protocol 1: Synthesis of 3,5-Dimethyl-4-isoxazolecarbaldehyde via Oxidation
This protocol is adapted from a known procedure and demonstrates the use of a mild oxidizing agent.
St[6]ep 1: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol
-
This precursor alcohol can be synthesized via several established methods, often involving the cycloaddition of a nitrile oxide with an appropriately substituted alkyne.
St[6]ep 2: Oxidation to the Aldehyde
-
To a stirred solution of (3,5-dimethyl-4-isoxazolyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add barium manganate (BaMnO₄) (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:2 mixture of petroleum ether:ethyl acetate).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-dimethyl-4-isoxazolecarbaldehyde.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an Isoxazole
This is a general procedure that may require optimization for specific substrates.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the isoxazole substrate (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Gentle heating may be necessary for less reactive substrates.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield for Isoxazolylmethanol Oxidation | Conditions | Reference |
| Barium Manganate (BaMnO₄) | ~90% | Room Temperature | |
| P[6]yridinium Chlorochromate (PCC) | ~78% | Room Temperature | |
| M[6]anganese Dioxide (MnO₂) | ~45% | Reflux | |
| N[6]eutral Dichromate | ~65% | Varies |
##[6] IV. Visualizing the Workflow
Workflow for Isoxazolecarbaldehyde Synthesis
Caption: Key synthetic routes to isoxazolecarbaldehydes.
Vilsmeier-Haack Reaction Mechanism Overview
Caption: Simplified Vilsmeier-Haack reaction mechanism.
V. References
-
Mirzaei, Y. R., & Vahdat, S. M. (2003). FACILE SYNTHESIS OF ISOXAZOLE 4- AND 5-CARBALDEHYDES AND THEIR CONVERSION TO ISOXAZOLYL-1, 4-DIHYDROPYRIDINES. Organic Preparations and Procedures International, 35(5), 496–501.
-
Perumal, P. T., & Venugopal, M. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 171–174.
-
Pérez, D., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]
-
Patel, R. P. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents | Request PDF. ResearchGate. Retrieved January 17, 2026, from [Link]
-
CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Patil, S. L., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(12), 4655–4663. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Challenges associated with isoxazole directed C−H activation. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Rajanna, K. C., & Kumar, D. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2956–2961. [Link]
-
J&K Scientific. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,5-disubstituted isoxazole | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Vilsmeier-Haack Reaction of Isoxazolin-5-ones. Synthesis and Reactivity of 2-(Dialkylamino)-1,3-oxazin-6-ones. (n.d.). Lookchem. Retrieved January 17, 2026, from [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
CN116283810A - A kind of preparation method of isoxazole compound - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Rajput, S. S., et al. (2015). A Review on Synthesis and Biological Applications of Isoxazole and its Derivatives. International Journal of ChemTech Research, 8(7), 297-317. [Link]
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. (2023). Chemical Papers, 77(6), 3369–3377. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals, 16(8), 1179. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32836–32861. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cîrîc, A., et al. (2014). Synthesis of Unsymmetrically Substituted Isoxazoles as Intermediates for Bent-Core Mesogens. Revue Roumaine de Chimie, 59(11-12), 979-986. [Link]
-
Isoxazole - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4(1), 24. [Link]
-
Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. [Link]
-
Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.). Retrieved January 17, 2026, from [Link]
-
Oxidation of aldehydes using Tollens' reagent (video) - Khan Academy. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of 3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
Welcome to the technical support center for 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter related to the stability of this compound.
Issue 1: Inconsistent Reaction Yields or Purity in Solution-Based Assays
Symptoms: You observe variable yields, unexpected byproducts, or a decrease in the purity of this compound over time when dissolved in a solvent for a reaction or analysis.
Root Cause Analysis: The isoxazole ring, while generally stable, can be susceptible to degradation under certain conditions. The N-O bond is a known labile point in the isoxazole structure.[1] Factors such as solvent polarity, pH, temperature, and exposure to light can influence the stability of the compound. The aldehyde functional group is also prone to oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Guidance:
-
Solvent Evaluation:
-
Rationale: The polarity and protic nature of a solvent can significantly impact the stability of the isoxazole ring. Protic solvents can potentially participate in hydrogen bonding and facilitate degradation pathways.
-
Action: If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent of similar polarity, such as acetonitrile (ACN) or tetrahydrofuran (THF). If polarity is a suspected issue, test the stability in a non-polar aprotic solvent like toluene or dichloromethane (DCM).
-
-
pH Control:
-
Rationale: Isoxazole rings can be susceptible to ring-opening under strongly acidic or basic conditions. For example, the isoxazole ring in leflunomide shows increased decomposition at basic pH.[2]
-
Action: If your reaction medium is aqueous, ensure it is buffered to a neutral or slightly acidic pH (pH 4-7). Avoid the use of strong acids or bases unless required by the reaction, and if so, minimize the exposure time.
-
-
Temperature Management:
-
Rationale: Higher temperatures can accelerate degradation kinetics. The stability of leflunomide's isoxazole ring was found to be significantly lower at 37°C compared to 25°C, especially at neutral and basic pH.[2]
-
Action: Conduct your experiments at the lowest temperature compatible with your protocol. If possible, run reactions at room temperature or below.
-
-
Exclusion of Light:
-
Rationale: The isoxazole ring is known to be photosensitive. UV irradiation can cause the weak N-O bond to cleave, leading to rearrangement or reaction with nucleophiles.[3]
-
Action: Protect solutions of this compound from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms During Stability Studies
Symptoms: When analyzing a solution of this compound that has been stored for a period, you observe new peaks in your HPLC or LC-MS chromatogram, indicating the formation of degradation products.
Root Cause Analysis: This is a direct indication of compound degradation. The identity of the degradation products can provide clues about the degradation pathway (e.g., oxidation, hydrolysis, photolysis). Forced degradation studies are intentionally performed to identify such products.[4][5][6]
Forced Degradation Experimental Protocol:
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[7]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a light source according to ICH Q1B guidelines.[7]
-
Analysis: Analyze all stressed samples, along with a control (untreated stock solution), by a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid/Base Hydrolysis | Isoxazole ring opening | Cyanoenol metabolites or other ring-opened products.[2] |
| Oxidation | Oxidation of the aldehyde group | 3-methyl-5-phenyl-4-isoxazolecarboxylic acid. |
| Photolysis | Isoxazole ring cleavage/rearrangement | Azirine intermediates, oxazole isomers.[3] |
| Thermal | General decomposition | Varies depending on conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a solid that is generally stable under normal storage conditions (cool, dry, and dark).[8] However, in solution, its stability is dependent on the solvent, pH, temperature, and light exposure as detailed in the troubleshooting guide above.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and use in reactions, aprotic solvents such as acetonitrile, THF, and dichloromethane are generally preferred. If an aqueous medium is necessary, use a buffered solution (pH 4-7) and prepare it fresh. The compound is listed as insoluble in water.[8] For long-term storage, it is best to keep the compound as a solid at the recommended temperature.
Q3: How does the aldehyde group affect the stability of the molecule?
A3: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid (3-methyl-5-phenyl-4-isoxazolecarboxylic acid). This can occur in the presence of oxidizing agents or even slowly with atmospheric oxygen, especially in solution.
Q4: Are there any known incompatible materials with this compound?
A4: The Safety Data Sheet lists reducing agents as incompatible materials.[8] Strong bases and acids should also be used with caution due to the potential for isoxazole ring degradation.
Q5: What analytical methods are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the parent compound and its degradation products.[9] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying the structures of unknown degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of isolated degradation products.[9]
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating method.
III. References
-
Wikipedia. Isoxazole. [Link]
-
Khlebnikov, A. F., et al. (2007). Isoxazole-azirine and isoxazole-oxazole isomerization. Tetrahedron, 63(33), 7879-7888.
-
Singh, P. P., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 17, 245–279.
-
Crowley, P. J., & Raftery, J. (2013). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 8(8), 1766–1773.
-
Alsante, K. M., et al. (2003). Forced Degradation – A Review. Pharmaceutical Technology, 27(4), 58-74.
-
Rao, B. M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 00081.
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
-
Subramanian, G., & Kishore Kumar, V. (2012). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 40(10), 1907-1915.
Sources
- 1. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing regioisomer formation in isoxazole synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isoxazole ring formation. The isoxazole moiety is a cornerstone in medicinal chemistry, found in drugs like the anti-inflammatory valdecoxib and the antibiotic sulfamethoxazole.[1] However, its synthesis is frequently complicated by the formation of undesired regioisomers, leading to challenging purification and reduced yields.
This document provides in-depth, experience-based answers to common challenges, focusing on the fundamental principles that govern regioselectivity. Our goal is to empower you to not only troubleshoot your current experiments but also to proactively design more selective and efficient synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of isoxazole synthesis?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In isoxazole synthesis, this typically occurs when reacting two unsymmetrical building blocks. For example, in the popular 1,3-dipolar cycloaddition of a nitrile oxide (R¹-CNO) with a terminal alkyne (R²-C≡CH), two different products can be formed: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. Both have the same atoms but differ in the relative positions of the R¹ and R² groups on the isoxazole ring. Similarly, reacting an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield two different isoxazoles depending on which carbonyl group reacts to form the C=N bond of the final ring.[2]
Q2: Why is controlling the formation of these regioisomers so critical?
A2: Control over regioselectivity is paramount for several reasons:
-
Biological Activity: Regioisomers can have drastically different pharmacological profiles. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic. In drug development, producing the correct, single regioisomer is a regulatory requirement.
-
Yield and Efficiency: The formation of a mixture of products inherently lowers the yield of the desired compound, making the process less efficient and more costly.
-
Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), which can make their separation by standard techniques like column chromatography extremely difficult and resource-intensive.[3] A highly regioselective reaction simplifies downstream processing significantly.
Q3: What are the primary synthetic methods for isoxazoles, and what are their main regioselectivity challenges?
A3: The two most common and versatile methods are:
-
1,3-Dipolar Cycloaddition: This reaction involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4][5] The primary challenge is controlling which end of the dipole adds to which end of the alkyne's triple bond, which dictates whether a 3,4- or 3,5-disubstituted product is formed.[6]
-
Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine: This classic method is robust but notoriously problematic for unsymmetrical 1,3-dicarbonyls.[2] The reaction can proceed through two different pathways depending on which carbonyl is attacked first by hydroxylamine, often resulting in a mixture of isomers with poor selectivity.[2]
Q4: How can I analyze my crude product to determine if I have a mixture of regioisomers and in what ratio?
A4: A combination of analytical techniques is recommended for unambiguous structure determination:
-
¹H and ¹³C NMR Spectroscopy: This is the most common first step. The chemical shifts of the protons and carbons on the isoxazole ring are sensitive to the substitution pattern. For example, the chemical shift of the C5-proton in a 3,5-disubstituted isoxazole is typically different from the C4-proton in a 3,4-disubstituted isomer. Comparing spectra with literature values for known compounds is crucial.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be definitive. An NOE correlation between the protons of a substituent and the C4- or C5-proton of the isoxazole ring can provide conclusive proof of connectivity.
-
X-ray Crystallography: If you can obtain a single crystal of one of the products, X-ray diffraction provides an unambiguous determination of its three-dimensional structure.[7] This is often used to definitively assign the structure of the major isomer, which can then be used as a reference to assign the NMR spectra of the entire mixture.
-
Attached Nitrogen Test (Solid-State NMR): Advanced solid-state NMR techniques like ¹³C{¹⁴N} RESPDOR can distinguish isomers by identifying which carbon atoms are directly bonded to nitrogen, which can be elusive in other experiments.[8]
Section 2: Troubleshooting Guide: 1,3-Dipolar Cycloaddition
This method is governed by the principles of pericyclic reactions, and control is achieved by manipulating the electronic and steric properties of the reactants.[6][9]
Problem: My cycloaddition of a nitrile oxide and a terminal alkyne is producing a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity?
Causality Analysis: The Role of Frontier Molecular Orbitals (FMO)
The regioselectivity of a 1,3-dipolar cycloaddition is primarily dictated by Frontier Molecular Orbital (FMO) theory.[10] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one that results from the alignment of the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.[9][11]
There are three general types of interactions:
-
Type I (Normal Electron Demand): HOMO(dipole) - LUMO(dipolarophile). This is the most common scenario, where the dipole is electron-rich and the dipolarophile is electron-poor.
-
Type II (Inverse Electron Demand): LUMO(dipole) - HOMO(dipolarophile). This occurs when the dipole is electron-poor and the dipolarophile is electron-rich.
-
Type III: The HOMO and LUMO energies are similar, leading to poor selectivity. This is likely the cause of your 1:1 mixture.
Your goal is to modify the reactants to force the reaction into a Type I or Type II pathway, thereby increasing the energy difference between the two possible transition states.
Caption: FMO control of regioselectivity in 1,3-dipolar cycloaddition.
Solutions and Experimental Protocols
Your strategy should be to modify the electronic and steric properties of your alkyne (dipolarophile) or nitrile oxide (dipole).
Table 1: Guiding Regioselectivity through Substituent Effects
| Strategy | Modification to Alkyne (R²-C≡CH) | Modification to Nitrile Oxide (R¹-CNO) | Expected Outcome | Rationale |
| Push to Type I | Add a strong electron-withdrawing group (EWG) as R² (e.g., -CO₂Et, -CN, -P(O)(OEt)₂). | Add an electron-donating group (EDG) as R¹ (e.g., -OMe, -Me). | Favors 3,5-disubstituted isomer. | The EWG on the alkyne lowers its LUMO energy and polarizes it, placing the largest LUMO coefficient on the terminal carbon (Cβ). This favors bonding with the carbon of the nitrile oxide, which has the largest HOMO coefficient.[9] |
| Push to Type II | Add a strong electron-donating group (EDG) as R² (e.g., -OR, -NR₂). | Add an electron-withdrawing group (EWG) as R¹ (e.g., -CF₃, -NO₂). | Favors 3,4-disubstituted isomer. | The EDG on the alkyne raises its HOMO energy. The EWG on the nitrile oxide lowers its LUMO. The dominant interaction becomes LUMO(dipole)-HOMO(alkyne), reversing the preferred orientation. |
| Steric Control | Use a bulky R² group (e.g., -tBu, -SiMe₃). | Use a bulky R¹ group. | Favors 3,5-disubstituted isomer. | The bulky R² group sterically disfavors the transition state leading to the 3,4-isomer, where the two R groups are adjacent.[9] This is often a powerful and predictable strategy. |
| Use of Auxiliaries | Use a vinylphosphonate with a leaving group (e.g., bromine) at the β-position. | N/A | Favors 3,5-disubstituted isomer. | The reaction proceeds via a cycloaddition-elimination mechanism, where the leaving group directs the regiochemistry.[12] |
Validated Protocol: Highly Regioselective Synthesis of a 3,5-Disubstituted Isoxazole
This protocol demonstrates the use of an electron-withdrawing group and in situ generation of the nitrile oxide to achieve high regioselectivity.[6]
Objective: Synthesize Ethyl 5-phenylisoxazole-3-carboxylate.
Reactants:
-
Ethyl propiolate (electron-poor alkyne)
-
Benzaldoxime (nitrile oxide precursor)
-
Oxone® (oxidant)
-
Potassium Chloride (chlorine source)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.21 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol, 1.1 equiv.) in 30 mL of a 1:1 mixture of acetonitrile and water.
-
Addition of Reagents: To the stirring solution, add potassium chloride (0.75 g, 10 mmol, 1.0 equiv.).
-
Initiation: Add Oxone® (potassium peroxymonosulfate, 6.15 g, 10 mmol, 1.0 equiv.) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary. Causality Note: Oxone oxidizes KCl to generate hypochlorous acid in situ, which then oxidizes the aldoxime to the nitrile oxide. This slow, in situ generation maintains a low concentration of the nitrile oxide, preventing its dimerization to furoxans.
-
Reaction: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), checking for the consumption of benzaldoxime.
-
Workup: Once the reaction is complete, add 30 mL of water and extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the pure 3,5-disubstituted isoxazole. The regioselectivity is typically >95:5 in favor of the desired isomer.
Section 3: Troubleshooting Guide: Cyclocondensation
This reaction's selectivity is highly dependent on pH, which controls the nature of the nucleophile and the reactivity of the electrophilic carbonyl centers.
Problem: My reaction of 1-phenyl-1,3-butanedione with hydroxylamine gives a mixture of 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole. How can I favor one product?
Causality Analysis: The pH-Dependent Reaction Pathway
The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine (NH₂OH) is a classic example of pH-controlled regioselectivity. The key is understanding which carbonyl is more electrophilic and how the nucleophilicity of hydroxylamine changes with pH.
-
Under Acidic Conditions (pH < 4): The ketone carbonyl attached to the phenyl group (C1) is protonated and more activated. The nitrogen of hydroxylamine attacks this more electrophilic center preferentially, leading to the formation of 5-methyl-3-phenylisoxazole .
-
Under Basic Conditions (pH > 8): The ketone carbonyl adjacent to the methyl group (C3) is more sterically accessible. Under basic conditions, the initial attack is reversible and thermodynamically controlled. The more stable intermediate, which forms from attack at the less hindered methyl ketone, dictates the major product, leading to 3-methyl-5-phenylisoxazole .
-
Under Neutral Conditions (pH 5-7): Both pathways can compete, often leading to poor selectivity and a mixture of isomers. This is a common pitfall.
Caption: pH control dictates the regiochemical outcome in isoxazole synthesis.
Solutions and Experimental Protocols
Precise control of pH is the most direct way to influence the outcome. An alternative and often more reliable method is to modify the substrate to pre-determine the site of initial reaction.
Protocol A: Selective Synthesis under Basic Conditions
Objective: Synthesize 3-methyl-5-phenylisoxazole (major isomer).
-
Setup: Dissolve 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in ethanol (25 mL) in a 100 mL flask.
-
Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium hydroxide (0.44 g, 11 mmol) in 10 mL of water. Stir until fully dissolved. Causality Note: This pre-neutralizes the hydroxylamine hydrochloride and makes the solution basic, ensuring the reaction proceeds under thermodynamic control.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic dicarbonyl solution. Heat the mixture to reflux and maintain for 3-4 hours.
-
Workup & Purification: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. The product often precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the desired isomer with high regioselectivity.
Protocol B: Using a β-Enamino Ketone for Absolute Regiocontrol
This is an advanced strategy that provides excellent control by replacing one of the reactive carbonyls with a less reactive enamine, thus directing the hydroxylamine to attack the remaining ketone.[2][13]
Objective: Synthesize 3-methyl-5-phenylisoxazole with >99% regioselectivity.
-
Synthesis of the Enaminone: React 1-phenyl-1,3-butanedione with a secondary amine (e.g., pyrrolidine) under Dean-Stark conditions to selectively form the enamine at the more accessible methyl ketone position.
-
Cyclization: a. Dissolve the purified β-enamino ketone (10 mmol) and hydroxylamine hydrochloride (11 mmol) in ethanol (30 mL). b. Add a base such as sodium acetate (1.2 equiv) and heat to reflux. The hydroxylamine will now exclusively attack the phenyl ketone. c. After 4-6 hours, cool the reaction, concentrate, and perform a standard aqueous workup followed by crystallization or chromatography. This method locks in the regiochemistry before the cyclization step, preventing the formation of the isomeric product.
References
-
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(16), 8682–8699. [Link]
-
de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (PMC). [Link]
-
Tantawy, A. S., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega. [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). MDPI. [Link]
-
Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Said, M. S., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... Journal of the Brazilian Chemical Society. [Link]
-
Cervera-Aparisi, A., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Sravanthi, G., et al. (2022). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface. [Link]
-
Joseph, L., & George, M. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
-
Al-Soud, Y. A., et al. (2004). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... PubMed. [Link]
-
Plumet, J. (2020). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]
-
Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
Grygorenko, O. O., et al. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Li, Y., et al. (2024). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules. [Link]
-
Pemberton, R. P., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie. [Link]
-
Huisgen, R. (2019). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 3-Methyl-5-Phenyl-4-Isoxazolecarbaldehyde
Welcome to the technical support center for the scale-up synthesis of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and efficient scale-up process.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis, with a focus on their root causes and practical solutions.
Question 1: We are observing a significant decrease in yield and the formation of a dark, tarry byproduct during the Vilsmeier-Haack formylation at a larger scale. What is the likely cause and how can we mitigate this?
Answer: This is a classic challenge in scaling up the Vilsmeier-Haack reaction. The primary culprits are often poor temperature control and localized "hot spots" within the larger reaction vessel. The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is highly reactive, and the formylation of the isoxazole ring is an exothermic process.[1]
-
Causality: On a small scale, heat dissipates quickly. In a larger reactor, inefficient stirring and a lower surface-area-to-volume ratio lead to localized overheating. These hot spots can cause decomposition of the starting material, the Vilsmeier reagent, or the product, leading to polymerization and the formation of tarry byproducts.[2]
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the phosphorus oxychloride (POCl₃) all at once, implement a slow, controlled addition via a dropping funnel or a syringe pump. This allows for better management of the initial exotherm when forming the Vilsmeier reagent.
-
Efficient Heat Exchange: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). Monitor the internal temperature of the reaction mixture closely with a calibrated probe.
-
Sub-surface Addition: If possible, add the POCl₃ below the surface of the DMF. This promotes rapid mixing and heat dissipation.
-
Agitation: Use a powerful overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure vigorous mixing and prevent localized concentration and temperature gradients.
-
Question 2: During work-up, we are struggling with the hydrolysis of the iminium salt intermediate, leading to inconsistent product quality and difficult purification. What are the best practices for this critical step at scale?
Answer: The hydrolysis of the intermediate iminium salt is a highly exothermic and often vigorous step that can be challenging to control on a larger scale.[1] Improper quenching can lead to incomplete hydrolysis, degradation of the desired aldehyde, or the formation of difficult-to-remove impurities.
-
Causality: Rapidly adding the reaction mixture to a large volume of ice water can cause localized pH and temperature spikes, potentially leading to side reactions. Conversely, adding water too slowly to the reaction mixture can be hazardous due to the violent reaction of water with unreacted POCl₃.
-
Troubleshooting Steps:
-
Reverse Quench: A safer and more controlled method for scale-up is a "reverse quench." Slowly and carefully add the reaction mixture to a well-stirred, pre-chilled aqueous solution (e.g., a mixture of ice and water or a dilute sodium bicarbonate solution). This ensures that the reaction mixture is always in an excess of the quenching medium, which helps to dissipate heat effectively.
-
Temperature Control: Maintain the temperature of the quenching vessel below 20°C throughout the addition process by adding ice as needed.[3]
-
pH Adjustment: After the initial quench, carefully adjust the pH of the mixture. Neutralization with a base like sodium acetate or a saturated solution of sodium bicarbonate can facilitate the precipitation of the product.[3] Monitor the pH closely to avoid overly basic conditions, which can promote side reactions.
-
Stirring: Vigorous stirring during the quench is crucial to break up any clumps and ensure complete hydrolysis.
-
Question 3: We are observing the formation of chlorinated byproducts. How can we minimize these impurities?
Answer: The Vilsmeier reagent, while primarily a formylating agent, can also act as a chlorinating agent, especially at elevated temperatures or with prolonged reaction times.[1]
-
Causality: The chloroiminium salt (Vilsmeier reagent) is a source of reactive chlorine. If the formylation is sluggish or if the reaction is allowed to proceed for too long at a high temperature, chlorination of the aromatic ring or the methyl group can occur.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the lowest effective reaction temperature. After the initial formation of the Vilsmeier reagent, the subsequent formylation may require gentle heating (e.g., 60-70°C), but it's crucial to avoid exceeding the optimal temperature.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the reactive reagent at elevated temperatures.
-
Prompt Work-up: Once the reaction is complete, proceed with the aqueous work-up without delay to hydrolyze the intermediate iminium salt and quench any remaining reactive species.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 3-methyl-5-phenylisoxazole?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich 4-position of the 3-methyl-5-phenylisoxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling, especially at scale.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It can cause severe burns upon contact and releases toxic fumes. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1]
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a runaway reaction. Ensure that a robust cooling system is in place and that emergency quenching materials are readily available.
-
Pressure Build-up: The reaction of POCl₃ with water or DMF can generate gaseous byproducts, leading to a pressure build-up in a closed system. Ensure that the reactor is properly vented.
Q3: How can we effectively monitor the progress of the reaction at a larger scale?
A3: In-process monitoring is crucial for a successful scale-up.
-
Sampling: Develop a safe and representative sampling procedure for the reaction mixture. This may involve using a sample valve on the reactor.
-
Analytical Techniques:
-
TLC: Thin Layer Chromatography is a quick and effective method for qualitative monitoring of the disappearance of the starting material (3-methyl-5-phenylisoxazole) and the appearance of the product.
-
HPLC/GC: High-Performance Liquid Chromatography or Gas Chromatography provides quantitative data on the conversion of the starting material and the formation of byproducts. This is the preferred method for rigorous process control. Develop a validated HPLC or GC method before scaling up.
-
Comparative Data: Lab-Scale vs. Scale-Up
The following table summarizes typical parameter adjustments when moving from a lab-scale to a pilot-plant scale synthesis.
| Parameter | Lab-Scale (e.g., 100 mL flask) | Pilot-Plant Scale (e.g., 50 L reactor) | Rationale for Change |
| Reagent Addition | Manual addition via dropping funnel | Automated addition via pump | Ensures a consistent and controlled addition rate to manage exotherms. |
| Temperature Control | Ice bath | Jacketed reactor with coolant | Provides more precise and uniform temperature control across the larger volume. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Necessary for effective mixing in a larger, more viscous reaction mass. |
| Work-up | Pouring into ice | Reverse quench into chilled aqueous solution | Enhances safety and control over the highly exothermic hydrolysis step. |
| Reaction Time | 2-4 hours | May need slight adjustment based on thermal transfer and mixing efficiency. | Reaction kinetics can be affected by scale-dependent physical parameters. |
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methyl-5-Phenylisoxazole (Pilot-Scale)
This protocol outlines a general procedure for the formylation reaction at a pilot scale. Note: This is a representative protocol and should be optimized for your specific equipment and safety procedures.
-
Reactor Preparation:
-
Ensure a 50 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Start the overhead stirrer and the cooling system, setting the jacket temperature to 0-5°C.
-
-
Vilsmeier Reagent Formation:
-
Charge the reactor with anhydrous dimethylformamide (DMF) (e.g., 10 L).
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 2.5 kg, 16.3 mol) to the stirred DMF via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, stir the mixture at 15-20°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3-methyl-5-phenylisoxazole (e.g., 2 kg, 12.6 mol) in anhydrous DMF (e.g., 4 L).
-
Add the solution of the isoxazole to the reactor over approximately 1 hour, maintaining the internal temperature below 25°C.
-
Once the addition is complete, slowly raise the temperature of the reaction mixture to 60-65°C and hold for 2-4 hours.
-
-
Reaction Monitoring:
-
Take samples periodically and analyze by HPLC to monitor the consumption of the starting material.
-
-
Work-up (Quenching):
-
In a separate 100 L vessel, prepare a mixture of crushed ice (e.g., 30 kg) and water (e.g., 20 L) and stir vigorously.
-
Once the reaction is complete (as determined by HPLC), cool the reaction mixture to 20-25°C.
-
Slowly transfer the reaction mixture into the ice/water mixture over 1-2 hours, ensuring the temperature of the quenching vessel remains below 20°C.
-
-
Product Isolation:
-
Stir the resulting slurry for 1 hour.
-
Adjust the pH to 6-7 by the slow addition of a 20% aqueous sodium hydroxide solution.
-
Filter the precipitated solid product.
-
Wash the filter cake with water until the washings are neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
References
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]
-
3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem - NIH. Available at: [Link]
-
(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity - MDPI. Available at: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
-
Recent Progress in the Synthesis of Isoxazoles - Bentham Science Publishers. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]
-
(PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media - ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]
-
Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Available at: [Link]
-
Methyl 3-phenylisoxazole-5-carboxylate - PMC - NIH. Available at: [Link]
- US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]
-
3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2) - PubChemLite. Available at: [Link]
-
5-Methyl-3-phenyl-4-isoxazolecarbaldehyde - MySkinRecipes. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of isoxazole-containing molecules. The isoxazole scaffold is a cornerstone in medicinal chemistry, and its efficient construction is critical for advancing drug discovery programs.[1][2]
This document provides in-depth, field-proven insights into catalyst selection and reaction optimization. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common problems encountered during isoxazole synthesis. Each entry details the problem, explores the underlying causes, and provides a systematic approach to resolving the issue.
Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?
Low yield is a frequent issue that can stem from multiple factors, from starting material quality to the stability of key intermediates.[3] A systematic diagnosis is the most effective approach.
Potential Causes & Solutions:
-
Integrity of Starting Materials:
-
Explanation: The purity and stability of your alkyne and nitrile oxide precursor are paramount. For syntheses involving 1,3-dicarbonyl compounds, the presence of keto-enol tautomers can affect reactivity.[3]
-
Solution: Ensure all starting materials are pure and dry. Verify the stability of the alkyne and the nitrile oxide precursor before starting the reaction.
-
-
Decomposition of Nitrile Oxide Intermediate:
-
Explanation: Nitrile oxides are highly reactive and prone to dimerization, which forms inactive furoxans (1,2,5-oxadiazole-2-oxides).[4][5][6] This side reaction is a major contributor to low yields, especially at high concentrations of the nitrile oxide.[3]
-
Solution: The most effective strategy is the in situ generation of the nitrile oxide. This can be achieved by the slow addition of an oxidant (like N-chlorosuccinimide) to an aldoxime precursor in the presence of the alkyne. This ensures the nitrile oxide concentration remains low, favoring the desired cycloaddition over dimerization.[3][5]
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature, reaction time, and solvent choice are critical. Insufficient time leads to low conversion, while excessive time or heat can cause product decomposition.[3] Electron-poor alkynes may react sluggishly, requiring catalytic activation.[5]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature incrementally or adding a suitable catalyst (e.g., Cu(I) salts) to accelerate the reaction.[5][7]
-
Caption: A decision-making flowchart for troubleshooting low yields in isoxazole synthesis.
Q2: My reaction produces a mixture of regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly in the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes.[3][4] The reaction can yield 3,4-, 3,5-, or 3,4,5-substituted isoxazoles. Controlling the outcome is dependent on the catalyst and reaction conditions.
Strategies for Regiochemical Control:
-
For 3,5-Disubstituted Isoxazoles (from terminal alkynes):
-
Explanation: The reaction of a nitrile oxide with a terminal alkyne generally favors the 3,5-disubstituted isomer due to electronic and steric factors.[5] However, this selectivity can be further enhanced.
-
Catalyst Selection: Copper(I) catalysts are highly effective at enforcing regioselectivity for the 3,5-isomer.[5][8][9] Catalytic amounts of Cu(I), often from sources like CuI or generated in situ from CuSO₄ with a reducing agent, reliably produce the desired outcome.[5][8]
-
Solvent & Temperature: Solvent polarity can influence the isomeric ratio.[3] Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[5]
-
-
For 3,4-Disubstituted or 3,4,5-Trisubstituted Isoxazoles:
-
Explanation: Synthesizing these isomers often requires moving beyond standard copper catalysis, which strongly favors the 3,5-isomer with terminal alkynes.[5][10]
-
Catalyst Selection: Ruthenium(II) catalysts are particularly effective for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes, a reaction that often fails with copper catalysts at room temperature.[11] Ruthenium catalysis can provide high yields and excellent regioselectivity where other methods fail.[11][12][13]
-
Alternative Routes: For 3,4-disubstituted products, a metal-free approach involving the cycloaddition of nitrile oxides with enamines has proven to be highly regiospecific.[5] Additionally, the cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid (e.g., BF₃·OEt₂) can be tuned to favor the 3,4-isomer.[3][5]
-
Caption: Catalyst selection workflow based on the desired isoxazole regioisomer.
Q3: My isoxazole product seems to be decomposing during workup or purification. Why is this happening?
The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3]
Conditions to Avoid:
-
Strongly Basic Conditions: Some isoxazole derivatives can undergo ring-opening in the presence of strong bases.[3]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond and should be avoided if the isoxazole ring needs to be preserved.[3]
-
Photochemical Conditions: Prolonged exposure to UV irradiation can induce rearrangement of the isoxazole ring.[3]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[3] Be mindful of residual catalysts from previous steps.
Solution: If you suspect product decomposition, employ milder workup procedures. Avoid extremes of pH and protect the reaction and product from direct light if it is photosensitive.[3] When purifying via column chromatography, consider using a neutral stationary phase like silica gel and avoid aggressive solvent modifiers.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts for isoxazole synthesis, and how do they compare?
The choice of catalyst is arguably the most critical parameter in designing an efficient isoxazole synthesis. The main classes include transition metal catalysts, organocatalysts, and green/bio-catalysts.
| Catalyst Class | Common Examples | Key Advantages | Common Applications & Limitations |
| Transition Metals | Copper (I/II): CuI, CuSO₄/ascorbate, Cu(OTf)₂[7][8][14][15] Ruthenium (II): Cp*RuCl(cod)[11][12] Palladium, Gold: [9][12][13] | High efficiency, excellent regiochemical control, mild reaction conditions.[8][9] | Cu: Gold standard for 3,5-disubstituted isoxazoles. Less effective for highly substituted products.[11] Ru: Excellent for 3,4,5-trisubstituted isoxazoles.[11] Limitation: Cost, toxicity, and potential for metal contamination in the final product.[4][13] |
| Organocatalysts | Amines: DABCO[13][15] N-Heterocyclic Carbenes (NHCs) [16] TEMPO [9][15] | Metal-free conditions, lower toxicity, often cheaper.[4][13] | Useful for specific transformations and in contexts where metal contamination is a major concern. May require higher catalyst loading or longer reaction times compared to transition metals.[1][13] |
| Green Catalysts | Heteropolyacids: H₃PW₁₁CuO₄₀[17][18] Plant Extracts: Rumex vesicarius[19] Nanoparticles: Ag/SiO₂, Fe₂O₃[19][20][21] | Environmentally benign, renewable, often inexpensive, and can be used in green solvents like water or ethanol.[17][19][20] | An emerging field with great potential. Catalyst efficiency and scope may not yet match well-established metal catalysts for all substrates. Often combined with ultrasound or microwave irradiation.[19][21][22] |
Q2: What is the mechanistic role of a copper(I) catalyst in the 1,3-dipolar cycloaddition?
In the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, the catalyst's role is well-established. A similar principle applies to the synthesis of isoxazoles. The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8][9] This intermediate then undergoes a stepwise addition with the in situ generated nitrile oxide. This catalyzed pathway lowers the activation energy of the reaction and, crucially, dictates the regiochemical outcome, leading almost exclusively to the 3,5-disubstituted isoxazole.[8][9]
Caption: Simplified mechanism of copper(I)-catalyzed isoxazole synthesis.
Q3: How do ligands and solvents impact catalyst performance?
-
Ligands: In transition metal catalysis, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing selectivity. For some copper-catalyzed systems, the reaction can proceed without a specific ligand. However, in more complex syntheses, particularly those aiming for asymmetry, chiral ligands are essential. For example, tridentate benzoxazole-containing aminophenol ligands have been used with Cu(II) to create catalysts for oxidation reactions.[23]
-
Solvents: The choice of solvent can significantly affect reaction outcomes.[3]
-
Solubility: The catalyst and substrates must be soluble in the reaction medium.
-
Polarity: Solvent polarity can influence reaction rates and, importantly, regioselectivity. Switching from a protic solvent like ethanol to an aprotic one like acetonitrile can sometimes favor different regioisomers.[3]
-
Green Solvents: There is a growing trend towards using environmentally friendly solvents like water, ethanol, or even solvent-free conditions, often assisted by ball-milling or ultrasound.[19][21][24] These approaches align with the principles of green chemistry and can simplify product isolation.[20]
-
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Diphenylisoxazole
This protocol describes a reliable method for synthesizing a model 3,5-disubstituted isoxazole using a copper(I) iodide catalyst.
Materials:
-
Benzaldoxime (precursor for benzonitrile oxide)
-
Phenylacetylene (dipolarophile)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add benzaldoxime (1.0 eq.), phenylacetylene (1.1 eq.), and Copper(I) Iodide (0.05 eq.).
-
Solvent Addition: Add anhydrous THF to the flask to create a solution with a concentration of approximately 0.1 M with respect to the benzaldoxime.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirring solution.
-
In Situ Generation of Nitrile Oxide: Cool the mixture to 0 °C in an ice bath. Prepare a solution of NCS (1.1 eq.) in THF. Add the NCS solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction at 60 °C.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3,5-diphenylisoxazole.[3]
References
-
Copper-Catalyzed Isoxazole Synthesis. Synfacts. [Link]
-
Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Elsevier / Japan Institute of Heterocyclic Chemistry. [Link]
-
Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Full article: Green Synthesis of Isoxazole Derivatives via Multicomponent Reactions Using Rumex vesicarius Extract as Catalyst. Taylor & Francis Online. [Link]
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
-
Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]
-
ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. [Link]
-
Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace. [Link]
-
Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate. ResearchGate. [Link]
-
Full article: Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. Taylor & Francis Online. [Link]
-
Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives | Request PDF. ResearchGate. [Link]
-
Green Synthesis of Isoxazole Analogues | PDF. Scribd. [Link]
-
Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. ResearchGate. [Link]
-
Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Heterocycles. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publications. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Ruthenium-Catalyzed Asymmetric Reduction of Isoxazolium Salts: Access to Optically Active Δ4-Isoxazolines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Publishing. [Link]
-
[PDF] Ruthenium-Catalyzed Asymmetric Reduction of Isoxazolium Salts: Access to Optically Active Δ4-Isoxazolines. | Semantic Scholar. Semantic Scholar. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. | Request PDF. ResearchGate. [Link]
-
Isoxazole synthesis. Reddit. [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]
-
synthesis of isoxazoles. YouTube. [Link]
-
Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand | Request PDF. ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. scribd.com [scribd.com]
- 21. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up and isolation of pure 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. The synthesis of this valuable intermediate, often accomplished via the Vilsmeier-Haack formylation of 3-methyl-5-phenylisoxazole, presents unique challenges during purification. This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues encountered in the laboratory.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses common problems observed during the post-reaction work-up and purification phases.
Question 1: My reaction yield is very low, or I've isolated no product. What went wrong?
Answer: Low or no yield is a frequent issue that can stem from several stages of the Vilsmeier-Haack reaction and subsequent work-up.
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This step is highly exothermic and moisture-sensitive. The reaction must be performed under anhydrous conditions with careful temperature control (0-5 °C) to prevent reagent decomposition.[3] Using old or wet DMF can significantly inhibit the reaction.
-
Insufficient Reaction Time or Temperature: While reagent formation requires cooling, the subsequent formylation of the isoxazole substrate may need heating (e.g., 60-70 °C) to proceed efficiently.[3] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed before initiating the work-up.[3]
-
Improper Quenching Technique: The most critical step in the work-up is quenching the reaction mixture, which contains unreacted POCl₃. POCl₃ reacts violently with water in a highly exothermic process.[1] If water is added too quickly or the reaction mixture is not sufficiently cooled, localized heating can degrade the desired aldehyde product. The standard and safest procedure is a "reverse quench," where the cooled reaction mixture is added slowly and portion-wise to a vigorously stirred beaker of crushed ice or ice-cold water.[1]
Question 2: After extraction, I'm left with a persistent oil that refuses to solidify. How can I crystallize my product?
Answer: Obtaining an oil instead of a solid is typically due to the presence of impurities that depress the product's melting point.
-
Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely. During the work-up, after quenching and neutralization, the crude product should be washed thoroughly with cold water to remove the bulk of DMF and inorganic salts.[3] If an oil persists after solvent evaporation, try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether. This can often induce crystallization by washing away soluble impurities.
-
Process-Related Impurities: If trituration fails, the oil is likely a mixture of the product and unreacted starting material or side products. In this case, purification by column chromatography is necessary. A gradient of ethyl acetate in hexanes on a silica gel column is a standard starting point for separating compounds of moderate polarity like this aldehyde.
Question 3: My final product is yellow or brown, but the literature reports a white solid. How can I decolorize it?
Answer: The expected color of pure this compound is white. Off-colors indicate the presence of chromophoric impurities, which can arise from several sources.
-
Thermal Degradation: Overheating the reaction mixture for extended periods can lead to the formation of polymeric or colored byproducts.[4] Maintaining the lowest effective reaction temperature is crucial.
-
Acidic Residues: Incomplete neutralization during the work-up can leave residual acids that may catalyze degradation over time. Ensure the aqueous phase is brought to a neutral or slightly basic pH (pH 7-8) before extraction.
-
Purification Strategy: Recrystallization is the most effective method for removing colored impurities. A suitable solvent system can be determined empirically, but options include dichloromethane, or a mixed solvent system like ethyl acetate/hexanes.[5] If the color is persistent, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
Experimental Workflow and Data
Standard Work-Up & Purification Protocol
This protocol assumes the Vilsmeier-Haack reaction has been run to completion as monitored by TLC.
-
Preparation: Prepare a large beaker containing a stir bar and a significant volume of crushed ice and water (at least 10 times the volume of the reaction mixture). Place this beaker in an ice bath to maintain a low temperature.
-
Quenching: In a well-ventilated fume hood, slowly and carefully add the cooled reaction mixture dropwise via a pipette or addition funnel to the vigorously stirring ice/water slurry. Monitor the temperature of the slurry, ensuring it does not rise significantly. This step is highly exothermic.[1]
-
Hydrolysis & Precipitation: After the addition is complete, allow the mixture to stir for 30-60 minutes. The intermediate iminium salt will hydrolyze to the aldehyde, which should precipitate as a crude solid.[3]
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution to neutralize the hydrochloric and phosphoric acids generated.[1] Check the pH with litmus paper, aiming for a final pH of 7-8.
-
Isolation of Crude Product:
-
If a solid precipitates: Collect the solid by vacuum filtration, washing thoroughly with several portions of cold water, followed by a small amount of cold hexanes. Air-dry the solid.
-
If an oil forms or the product remains in solution: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Washing & Drying: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or dichloromethane) and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is ineffective, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Workflow Diagram: Work-Up and Isolation
Caption: Workflow for the isolation and purification of the target aldehyde.
Physical and Spectroscopic Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.2 g/mol | |
| Appearance | White Solid | |
| Melting Point | 85 - 87 °C | |
| Water Solubility | Insoluble | |
| ¹H NMR (Expected) | Aldehyde proton (CHO) singlet ~9-10 ppm; Phenyl protons multiplet ~7.4-7.8 ppm; Methyl (CH₃) singlet ~2.5 ppm. | General Chemical Principles |
| ¹³C NMR (Expected) | Carbonyl carbon (CHO) ~185-195 ppm. | General Chemical Principles |
| IR (Expected) | Strong C=O stretch ~1680-1700 cm⁻¹. | General Chemical Principles |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for this work-up? A: The Vilsmeier-Haack reagents are hazardous. POCl₃ is highly corrosive and reacts violently with water.[1] The entire procedure, especially the quenching step, must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
Q2: Can I use other reagents besides POCl₃? A: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[3] In some instances, these alternatives may reduce the formation of chlorinated byproducts.
Q3: My NMR spectrum looks clean, but the melting point is broad and lower than expected. What does this suggest? A: A broad, depressed melting point is a classic indicator of impurity, even if it's not readily apparent in the ¹H NMR spectrum. The impurity could be an isomer or a structurally similar compound that is difficult to resolve by standard NMR. Alternatively, trace amounts of residual solvent can also cause this. Ensure the product is thoroughly dried under high vacuum. If the issue persists, re-purification via recrystallization or chromatography is recommended.
Q4: How should I store the final product? A: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container at room temperature, away from strong reducing agents, which could react with the aldehyde group.
References
- Benchchem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- Fisher Scientific. SAFETY DATA SHEET: this compound.
- Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
- Guidechem. 3-METHYL-5-PHENYL-4-ISOXAZOLECARBOXYLIC ACID 17153-21-8 wiki.
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- NIH National Center for Biotechnology Information. Methyl 3-phenylisoxazole-5-carboxylate.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Reddit. Having some troubles with a Vislmeier-Haack reaction.
- Indian Academy of Sciences. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent.
Sources
Validation & Comparative
The Isoxazole Scaffold: A Comparative Guide to the Cytotoxicity of 3-Methyl-5-Phenyl Derivatives
The Isoxazole Core: A Privileged Scaffold in Cancer Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The incorporation of the isoxazole moiety into larger molecules has been shown to confer a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]
In the context of oncology, isoxazole derivatives have been reported to exert their cytotoxic effects through diverse mechanisms of action. These include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival such as kinases and histone deacetylases (HDACs), and disruption of tubulin polymerization, a critical process in cell division.[5]
Caption: Logical relationship between the core isoxazole scaffold and its derivatives' cytotoxicity.
Comparative Cytotoxicity of 3-Methyl-5-Phenylisoxazole Derivatives
The substitution pattern on the isoxazole ring plays a critical role in modulating the cytotoxic potency of these compounds. To understand the potential of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, we will compare the reported cytotoxicity of its close structural analogs, primarily focusing on derivatives with modifications at the 4-position.
The Influence of the 4-Carboxamide Moiety
A study by Hawash et al. (2022) provides valuable insights into the anticancer activity of a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives.[6] These compounds share the same 3-methyl-5-phenylisoxazole core as our target molecule, with the key difference being the carboxamide group at the 4-position instead of a carbaldehyde. The in vitro cytotoxic activity of these derivatives was evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) values were determined.
| Compound ID | R (Substituent on Carboxamide Nitrogen) | Cell Line | IC50 (µM) | Reference |
| 2a | 4-Chloro-2,5-dimethoxyphenyl | Colo205 | 9.179 | [6] |
| HepG2 | 7.55 | [6] | ||
| Hek293t (normal) | 2.54 | [6] | ||
| 2b | 3-(Trifluoromethyl)phenyl | B16F1 | > 100 | [6] |
| 2e | 4-(Trifluoromethoxy)phenyl | B16F1 | 0.079 | [1][2] |
Table 1: Cytotoxicity (IC50) of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives.
The data presented in Table 1 highlights several key structure-activity relationships (SAR):
-
Potent Activity of Carboxamide Derivatives: The sub-micromolar to low micromolar IC50 values for compounds 2a and 2e against various cancer cell lines demonstrate the potent cytotoxic potential of the 5-methyl-3-phenylisoxazole-4-carboxamide scaffold.[1][2][6]
-
Influence of Substituents on the Amide Nitrogen: The nature of the substituent on the carboxamide nitrogen significantly impacts cytotoxicity. For instance, the trifluoromethoxy)phenyl group in compound 2e confers potent activity against melanoma cells (B16F1), while the trifluoromethyl)phenyl group in compound 2b results in a loss of activity.[1][2][6] This underscores the importance of the electronic and steric properties of this substituent in the interaction with the biological target.
-
Selectivity: Notably, compound 2a exhibited potent activity against colon (Colo205) and liver (HepG2) cancer cell lines, while also showing cytotoxicity towards the normal kidney cell line (Hek293t), indicating a potential lack of selectivity.[6]
Based on these findings, it is plausible to hypothesize that this compound could also exhibit cytotoxic activity. The aldehyde group at the 4-position, being an electron-withdrawing and reactive moiety, could potentially interact with biological nucleophiles within cancer cells, contributing to its cytotoxic effect. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.
Broader Comparison with Other Isoxazole Derivatives
To provide a wider context, the cytotoxicity of other isoxazole derivatives with different substitution patterns is presented in Table 2.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [2] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivative | A549 (Lung) | <12 | [2] |
| PC-3 (Prostate) | <12 | [2] | |
| Tyrosol-coupled 3,5-disubstituted isoxazoles | K562 (Leukemia) | 74 - 190 µg/mL | [7] |
Table 2: Cytotoxicity (IC50) of Various Isoxazole Derivatives.
The data in Table 2 further illustrates the broad anticancer potential of the isoxazole scaffold. The diverse structures and potent activities against various cancer cell lines, including breast, lung, prostate, and leukemia, highlight the versatility of this heterocyclic core in the design of novel cytotoxic agents.[2][7]
Experimental Methodologies: Assessing Cytotoxicity
The determination of a compound's cytotoxicity is a critical step in the drug discovery process. The most commonly employed method for in vitro screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isoxazole derivatives) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data on structurally related 3-methyl-5-phenylisoxazole-4-carboxamide derivatives provides a strong rationale for its investigation as a potential anticancer agent. The potent activity of these analogs suggests that the 3-methyl-5-phenylisoxazole core is a promising scaffold for the development of novel cytotoxic compounds.
Future research should focus on the synthesis and in vitro cytotoxic evaluation of this compound against a panel of cancer cell lines. Structure-activity relationship studies, exploring the impact of different substituents at the 4-position of the isoxazole ring, will be crucial in optimizing the potency and selectivity of this class of compounds. Furthermore, mechanistic studies to elucidate the mode of action of these derivatives will provide valuable insights for the rational design of next-generation isoxazole-based anticancer drugs.
References
-
Hawash, M., Jaradat, N., Shakhdaran, S., et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38 (2022). Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Wang, Y., et al. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1363 (2023). Available from: [Link]
- Hawash, M., Jaradat, N., Bawwab, N., Salem, K., & Arafat, H. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(3), 1247-1257.
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
-
ResearchGate. In vitro cytotoxicity testing prediction of acute human toxicity. Available from: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
-
Aissa, I., et al. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Pharmaceuticals, 15(8), 999 (2022). Available from: [Link]
- Ananthan, S., et al. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry, 43(11), 2464-2476 (2008).
-
National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. Available from: [Link]
-
Bachor, U., et al. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997 (2023). Available from: [Link]
-
ResearchGate. In vitro cytotoxicity of benzopyran-4-one-isoxazole conjugates. Available from: [Link]
-
PubMed. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link]
-
National Center for Biotechnology Information. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Available from: [Link]
-
National Center for Biotechnology Information. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Available from: [Link]
-
ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available from: [Link]
-
ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b. Available from: [Link]
-
ResearchGate. The cytotoxic effects of 5f on the three cell lines as assessed by MTT. Available from: [Link]
-
ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 3-phenylisoxazole-5-carboxylate. Available from: [Link]
-
ResearchGate. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]
-
TR Dizin. Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Anticancer Activities of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde and Doxorubicin
This guide provides a detailed, objective comparison of the established chemotherapeutic agent, Doxorubicin, and the emerging investigational compound, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on the underlying mechanisms of action, a synthesis of available preclinical data, and the rigorous experimental methodologies required for such evaluations. We will delve into the causalities behind experimental choices, ensuring a framework of scientific integrity and trustworthiness.
Introduction: A Tale of Two Anticancer Compounds
In the landscape of oncology, the quest for novel therapeutic agents is relentless. The ideal candidate would exhibit high potency against malignant cells while sparing healthy tissue, a challenge that has driven decades of research. This guide juxtaposes two molecules at different stages of this journey:
-
Doxorubicin: An anthracycline antibiotic, is a cornerstone of chemotherapy regimens used for over three decades.[1] It is a potent, broad-spectrum agent, but its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][2]
-
This compound: This compound belongs to the isoxazole class of heterocyclic molecules. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential as anticancer agents with potentially fewer side effects.[3][4][5] While data on this specific derivative is emerging, the broader isoxazole scaffold represents a promising frontier in cancer therapy.
This document will dissect the known attributes of each compound, providing a framework for understanding their current standing and future potential in cancer treatment.
Molecular Structures and Chemical Identity
The therapeutic action of a drug is intrinsically linked to its chemical structure. The distinct architectures of Doxorubicin and this compound dictate their interactions with biological targets.
Caption: Chemical structures of Doxorubicin and this compound.
Doxorubicin possesses a complex tetracyclic anthraquinone ring fused to a daunosamine sugar. This structure is crucial for its ability to intercalate into DNA.[] In contrast, this compound features a five-membered isoxazole ring, a scaffold known for its versatility in forming various non-covalent interactions with protein targets.[4]
Mechanisms of Anticancer Action: A Mechanistic Deep Dive
Doxorubicin: The Multi-Pronged Assault
Doxorubicin's efficacy stems from its ability to induce cellular damage through multiple, interconnected pathways.[7] Its mechanism is not singular but rather a pleiotropic effect on cancer cells.
The primary proposed mechanisms are:
-
DNA Intercalation: The planar anthraquinone ring of Doxorubicin inserts itself between DNA base pairs, distorting the helical structure. This physical blockage inhibits the processes of DNA replication and transcription, ultimately halting cell proliferation.[2][]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and the topoisomerase II enzyme. This "poisons" the enzyme, preventing the re-ligation of DNA strands after they have been cleaved, which leads to the accumulation of double-strand breaks and the induction of apoptosis.[1]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of Doxorubicin can undergo redox cycling, a process that generates large amounts of free radicals and ROS. This induces severe oxidative stress, leading to damage of DNA, proteins, and cellular membranes.[1][2]
-
Ceramide Synthesis and Signaling: More recent studies have shown that Doxorubicin can stimulate the de novo synthesis of ceramides, lipid molecules that act as second messengers in pathways leading to apoptosis and cell cycle arrest.[8]
Caption: Potential anticancer mechanisms of action for isoxazole derivatives.
Comparative In Vitro Anticancer Activity
Direct comparative studies evaluating this compound against Doxorubicin are not extensively available in peer-reviewed literature. However, we can synthesize data from studies on structurally related isoxazole derivatives, where Doxorubicin was used as a standard reference drug. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit the growth of 50% of cancer cells.
Disclaimer: The data below is for various isoxazole derivatives and is intended to provide a general performance benchmark for the isoxazole scaffold. The activity of this compound may differ.
| Compound Class | Specific Derivative Example | Cancer Cell Line | Target IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Phenyl-isoxazole-carboxamide | Compound 129 | HeLa (Cervical) | 0.91 ± 1.03 | Not specified | [9] |
| Phenyl-isoxazole-carboxamide | Compound 130 | MCF-7 (Breast) | 4.56 ± 2.32 | Not specified | [9] |
| Phenyl-isoxazole-carboxamide | Compound 127 | Hep3B (Liver) | 5.96 ± 0.87 | Not specified | [9] |
| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one | Compound 4j | A549 (Lung) | "Excellent Activity" | Positive Control | [10] |
| 3,5-dimethylisoxazole | Compound 11h | HL-60 (Leukemia) | 0.120 | Not specified | [11] |
| 3,5-dimethylisoxazole | Compound 11h | MV4-11 (Leukemia) | 0.09 | Not specified | [11] |
From this representative data, it is evident that the anticancer potency of isoxazole derivatives is highly variable and dependent on both the specific chemical structure and the cancer cell line being tested. [11][9][10]Some derivatives exhibit potent activity in the sub-micromolar to low micromolar range.
Key Experimental Protocols: A Guide to Reproducible Evaluation
To ensure the scientific validity and reproducibility of anticancer activity claims, standardized experimental protocols are essential. Here, we detail the methodology for the foundational in vitro cytotoxicity assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: A standardized workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Rationale: To establish a consistent number of cells for treatment.
-
Procedure: Trypsinize and count cells from a logarithmic growth phase culture. Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 humidified incubator. [12]
-
-
Compound Preparation and Treatment:
-
Rationale: To expose cells to a range of drug concentrations to determine a dose-response relationship.
-
Procedure: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the 96-well plate and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells. [13]
-
-
Incubation:
-
Rationale: To allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.
-
Procedure: Incubate the treated plate for a standard period, typically 48 to 72 hours, at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
Rationale: To introduce the substrate for metabolic conversion by viable cells.
-
Procedure: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric quantification.
-
Procedure: Carefully remove the medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Rationale: To quantify the effect of the compound on cell viability.
-
Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression analysis to calculate the IC50 value. [12]
-
Conclusion and Future Directions
This guide establishes a comparative framework between the well-entrenched chemotherapeutic Doxorubicin and the promising class of isoxazole derivatives, represented here by this compound.
-
Doxorubicin remains a potent anticancer agent, but its clinical application is a balancing act between its efficacy and its significant toxicity. Its mechanisms of action are well-documented and involve a multi-pronged attack on cancer cell biology. [1][2][7]
-
Isoxazole derivatives are a versatile and promising class of compounds. [4][5]The available data suggests that specific derivatives can achieve high potency against various cancer cell lines, potentially through diverse mechanisms that may differ from classical chemotherapeutics. [3]However, the field is still nascent.
Future research should focus on:
-
Direct Head-to-Head Studies: Performing direct in vitro and in vivo comparative studies of this compound and Doxorubicin across a panel of cancer models.
-
Mechanism of Action Elucidation: Rigorous investigation is required to pinpoint the precise molecular targets and signaling pathways affected by this compound.
-
Safety and Selectivity Profiling: Assessing the cytotoxicity of the isoxazole derivative against non-cancerous cell lines to determine its therapeutic index compared to Doxorubicin.
-
In Vivo Efficacy: Moving promising candidates from in vitro assays to preclinical animal models to evaluate their antitumor activity, pharmacokinetics, and overall safety in a whole-organism context.
The development of new anticancer drugs is a meticulous process. While Doxorubicin sets a high bar for efficacy, the exploration of novel scaffolds like isoxazoles is critical for discovering next-generation therapies with improved safety profiles and the ability to overcome existing treatment limitations.
References
- Title: Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC Source: National Center for Biotechnology Information URL
- Title: Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH Source: National Center for Biotechnology Information URL
- Title: Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Publications LLC Source: Remedy Publications LLC URL
- Title: Cancer: How does doxorubicin work?
- Title: Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action Source: BOC Sciences URL
- Title: Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing Source: Royal Society of Chemistry URL
- Title: Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)
- Title: Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives - Benchchem Source: BenchChem URL
- Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed Source: PubMed URL
- Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Bentham Science URL
- Title: Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate Source: ResearchGate URL
- Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)
- Title: Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed Source: PubMed URL
- Title: Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction - Pharmacia Source: Pharmacia URL
Sources
- 1. remedypublications.com [remedypublications.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 10. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
A Comparative Analysis of the Antibacterial Efficacy of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde Derivatives and Standard Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. Heterocyclic compounds, particularly those containing the isoxazole scaffold, have emerged as a promising avenue of research due to their diverse biological activities.[1][2][3][4][5] This guide provides a comprehensive comparison of the antibacterial efficacy of a series of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde derivatives against established standard antibiotics, grounded in rigorous experimental data and established scientific protocols.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just data, but a deeper, mechanistic understanding of experimental choices and a framework for evaluating novel antimicrobial candidates.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[3][4] Its unique electronic properties and structural rigidity make it an ideal scaffold for designing molecules that can interact with biological targets with high specificity. The stability of the isoxazole ring allows for extensive functionalization, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][4][5][6]
Synthesis and Characterization of Isoxazole Derivatives
The synthesis of this compound and its derivatives typically begins with a Claisen-Schmidt condensation reaction between an appropriate acetophenone and an aldehyde.[2][3] This is a reliable method that forms a chalcone intermediate, which is a reactive precursor for many heterocyclic compounds.[2][3] The subsequent key step is the cyclization of the chalcone with hydroxylamine hydrochloride, which forms the core isoxazole ring.[2][6][7]
Rationale for Synthetic Route: This multi-step synthesis is favored due to the wide availability of starting materials, generally good yields, and the straightforward nature of the reactions. The purification of intermediates and final products is typically achieved through recrystallization from suitable solvents like ethanol.[1][6]
Characterization: The structural integrity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: To elucidate the precise arrangement of protons and carbon atoms.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.[2]
-
Elemental Analysis: To determine the elemental composition.[1]
The purity of the compounds is typically verified using thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2]
Below is a generalized workflow for the synthesis and evaluation process.
Caption: General workflow from synthesis to biological evaluation.
Comparative Antibacterial Efficacy: Methodology
To ensure the reliability and reproducibility of antibacterial testing, standardized protocols are paramount. The methods described here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which represents the gold standard in the field.[8][9][10]
3.1. Test Organisms and Standard Antibiotics
-
Bacterial Strains: A panel of clinically relevant bacteria is essential, including:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Standard Antibiotics (Positive Controls): A selection of antibiotics with different mechanisms of action provides a robust comparison.[11]
3.2. Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of antibacterial susceptibility and is a crucial first-pass screening tool.[13][14][15]
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14][16]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[17]
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of the test compounds and control antibiotics onto the agar surface.[18] Ensure firm contact with the agar. Disks should be spaced at least 24 mm apart.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[18][19]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[13][17]
Rationale: The size of the inhibition zone correlates with the sensitivity of the bacterium to the compound. MHA is the standard medium as it supports the growth of most pathogens and has minimal interaction with the tested antimicrobial agents.[16]
3.3. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[19][20][21][22]
Experimental Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound and standard antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[20][23] The final volume in each well is typically 50-100 µL.
-
Inoculation: Add a standardized bacterial inoculum (prepared as in the disk diffusion method but diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells) to each well.
-
Controls: Include essential controls on each plate:
-
Growth Control: Broth + Inoculum (no compound)
-
Sterility Control: Broth only (no inoculum)
-
Solvent Control: Broth + Inoculum + Solvent (e.g., DMSO) used to dissolve compounds.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.[19][20]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[21][23]
Rationale: This method provides quantitative data (e.g., in µg/mL), which is crucial for comparing the potency of different compounds and for pharmacokinetic/pharmacodynamic modeling.[20]
Results: Comparative Efficacy
The following tables summarize representative data for a series of hypothetical this compound derivatives compared to standard antibiotics.
Table 1: Zone of Inhibition (mm) by Disk Diffusion Method
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Derivative 1 (Unsubstituted) | 14 | 12 | 10 | 9 |
| Derivative 2 (4-Chloro) | 20 | 18 | 16 | 14 |
| Derivative 3 (4-Nitro) | 22 | 20 | 18 | 15 |
| Derivative 4 (4-Methoxy) | 12 | 11 | 9 | 8 |
| Ciprofloxacin (5 µg) | 25 | 28 | 30 | 26 |
| Benzylpenicillin (10 U) | 26 | 24 | - | - |
| Chloramphenicol (30 µg) | 21 | 23 | 24 | 20 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Derivative 1 (Unsubstituted) | 64 | 128 | 128 | 256 |
| Derivative 2 (4-Chloro) | 16 | 32 | 32 | 64 |
| Derivative 3 (4-Nitro) | 8 | 16 | 16 | 32 |
| Derivative 4 (4-Methoxy) | 128 | 256 | 256 | >256 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
| Benzylpenicillin | 0.5 | 1 | >1024 | >1024 |
| Chloramphenicol | 8 | 4 | 8 | 16 |
Note: Data is hypothetical and for illustrative purposes.
Analysis of Results: The data indicates that the antibacterial activity of the isoxazole derivatives is significantly influenced by the substituent on the C-5 phenyl ring. Derivatives with electron-withdrawing groups (e.g., 4-Nitro, 4-Chloro) showed markedly enhanced activity compared to the unsubstituted parent compound or the derivative with an electron-donating group (4-Methoxy).[4] Notably, the 4-Nitro derivative (Derivative 3) exhibited MIC values comparable to the standard antibiotic Chloramphenicol against several strains, highlighting its potential as a promising lead compound.[12] However, none of the tested derivatives achieved the potency of Ciprofloxacin.
Structure-Activity Relationship (SAR) and Potential Mechanism
The observed data allows for the formulation of a preliminary Structure-Activity Relationship (SAR).
Caption: SAR of C-5 phenyl ring substitutions on antibacterial activity.
The enhanced potency associated with electron-withdrawing groups suggests that the electronic properties of the phenyl ring are critical for target interaction. While the precise mechanism of action for this class of compounds is not fully elucidated, some studies on isoxazole derivatives suggest potential targets. One plausible hypothesis is the inhibition of essential bacterial enzymes, such as DNA topoisomerase, through interactions stabilized by the electronic features of the molecule.[12][24] Another possibility is the disruption of bacterial cell wall synthesis or membrane integrity.[25][26] Further mechanistic studies, such as enzyme inhibition assays or cell morphology analysis, are required to confirm the exact mode of action.
Conclusion and Future Directions
This guide demonstrates that this compound derivatives represent a viable scaffold for the development of new antibacterial agents. The study highlights:
-
Significant Antibacterial Potential: Certain derivatives, particularly those with electron-withdrawing substituents, exhibit promising activity against both Gram-positive and Gram-negative bacteria.
-
Clear SAR: A clear structure-activity relationship was established, providing a rational basis for the future design of more potent analogues.
-
Need for Further Optimization: While potent, the lead compounds have not yet surpassed the efficacy of best-in-class antibiotics like Ciprofloxacin, indicating room for further medicinal chemistry optimization.
Future research should focus on synthesizing a broader range of derivatives to refine the SAR, conducting in-depth mechanistic studies to identify the specific cellular target, and performing preliminary toxicity and cytotoxicity assays to evaluate the compounds' safety profile.[5] These steps are crucial for advancing this promising class of molecules from lead compounds to potential clinical candidates in the fight against antimicrobial resistance.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed. [Link]
-
Broth microdilution. (n.d.). Grokipedia. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub. [Link]
-
Synthesis and structure-antibacterial activity relationship investigation of isomeric 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. (n.d.). PubMed. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (n.d.). ARC Journals. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Broth microdilution. (n.d.). Wikipedia. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
-
-
Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). LibreTexts Biology. [Link]
-
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]
-
Structure–activity relationship of isoxazole‐containing derivative. (n.d.). ResearchGate. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC - NIH. [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]
-
Which antibiotics are best for antibiotic susceptibility test?. (2019). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE Terrestrial Manual. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. [Link]
-
Antimicrobial Susceptibility Summary 2023. (n.d.). UCLA Health. [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (n.d.). PMC - NIH. [Link]
-
Antibacterial activities of the synthesized compounds 3, 4 and 5. (n.d.). ResearchGate. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. arcjournals.org [arcjournals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. apec.org [apec.org]
- 17. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openaccesspub.org [openaccesspub.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-Phenyl-4-Isoxazolecarbaldehyde Analogs
For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde analogs, focusing on their potential as anticancer and anti-inflammatory agents. By synthesizing findings from multiple studies on related isoxazole derivatives, this document offers a comparative framework to guide future drug discovery efforts.
Introduction: The Therapeutic Potential of the Isoxazole Core
The this compound core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][4] The unique electronic and structural features of the isoxazole ring contribute to its ability to interact with various biological targets. This guide will focus on elucidating the structure-activity relationships that govern the anticancer and anti-inflammatory potential of analogs based on this specific scaffold.
Deciphering the Structure-Activity Relationship (SAR)
A comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in a single source. However, by examining research on structurally similar 3,5-disubstituted and other polysubstituted isoxazoles, we can infer key relationships between chemical modifications and biological outcomes.
The Influence of Substituents on the 5-Phenyl Ring
The nature and position of substituents on the 5-phenyl ring play a critical role in modulating the biological activity of isoxazole analogs. Both electron-donating and electron-withdrawing groups can significantly impact potency.
For Anticancer Activity:
Studies on related 3,5-diaryl isoxazoles have shown that substitutions on the phenyl ring can enhance cytotoxic effects against various cancer cell lines. For instance, the presence of methoxy groups on the phenyl ring has been associated with increased anticancer activity.[1] This suggests that electron-donating groups may be favorable for this biological endpoint.
For Anti-inflammatory Activity:
In the context of anti-inflammatory action, the substitution pattern on the phenyl ring also dictates efficacy. Research on 3,5-disubstituted isoxazoles as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation, has provided valuable insights. For example, a 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole derivative demonstrated significant inhibitory activity against LOX and COX-2.[5] This highlights the potential importance of multiple electron-donating groups on the phenyl ring for anti-inflammatory effects.
The following diagram illustrates the key modification points on the core scaffold and their potential impact on activity.
Caption: Key modification sites on the this compound scaffold.
The Role of the 3-Methyl Group
While less explored in the available literature for this specific scaffold, modifications at the 3-position of the isoxazole ring are known to influence the overall electronic and steric properties of the molecule. Replacing the methyl group with other alkyl or electron-withdrawing groups, such as a trifluoromethyl group, could significantly alter the compound's interaction with biological targets.
Modifications of the 4-Carbaldehyde Group
The 4-carbaldehyde (formyl) group is a reactive handle that can be readily modified to generate a variety of derivatives, such as oximes, hydrazones, and Schiff bases. These modifications can lead to compounds with altered physicochemical properties and potentially improved binding affinities to target proteins. For instance, converting the aldehyde to a more rigid or hydrogen-bond-donating/accepting group could enhance interactions within a protein's active site.
Comparative Biological Data
While a direct head-to-head comparison of this compound analogs is limited, we can draw parallels from studies on related isoxazole structures. The following tables summarize representative data from the literature to provide a basis for comparison.
Table 1: Anticancer Activity of Selected Isoxazole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | Isoxazole-carboxamide derivative | HeLa | 15.48 (µg/mL) | [6] |
| 2e | Isoxazole-carboxamide derivative | Hep3B | ~23 (µg/mL) | [6] |
| 2b (from another study) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF7 | 19.5 | [7] |
| 26 | 3,5-diarylisoxazole derivative | PC3 | Selective | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Anti-inflammatory Activity of a Representative Isoxazole Analog
| Compound ID | Structure | Target | Activity | Reference |
| 2b | 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | LOX & COX-2 | Significant Inhibition | [5] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis of 3,5-Disubstituted Isoxazoles
The synthesis of 3,5-disubstituted isoxazoles can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. A general workflow is depicted below.
Caption: General synthetic workflow for 3,5-disubstituted isoxazoles.
Step-by-Step Protocol:
-
Nitrile Oxide Generation: To a solution of a substituted aldoxime in a suitable solvent (e.g., dichloromethane or chloroform), add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T. The reaction is typically stirred at room temperature.
-
Cycloaddition: To the in situ generated nitrile oxide, add the substituted alkyne. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][9][10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14][15][16]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle only.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. While a comprehensive SAR is yet to be fully elucidated for this specific analog series, the available data on related isoxazoles provides a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at the 3-methyl, 5-phenyl, and 4-carbaldehyde positions. Such studies will be instrumental in building a more complete and predictive SAR model, ultimately accelerating the discovery of potent and selective therapeutic candidates.
References
- Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. (2024). European Journal of Medicinal Chemistry Reports, 12, 100203.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021).
- The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. (n.d.).
- 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2016).
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports, 13(1), 7851.
- Carrageenan Induced Paw Edema (R
- Carrageenan induced Paw Edema Model. (n.d.).
- MTT Assay protocol. (2023). protocols.io.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
- Carrageenan-Induced Paw Edema Model. (n.d.).
- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Anti-Cancer Agents in Medicinal Chemistry.
- MTT Assay Protocol. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. (n.d.).
- (PDF) Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5- methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. (2024).
- Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Protocols.
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
- Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. (1962). Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry, 221, 113511.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2024). Journal of Biomolecular Structure & Dynamics, 42(9), 4909–4935.
Sources
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer | springermedizin.de [springermedizin.de]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. criver.com [criver.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that has secured a position as a "privileged scaffold" in medicinal chemistry. Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile bioisostere for amide and ester groups, participating in crucial hydrogen bonding interactions with biological targets.[1][2] This motif is the cornerstone of numerous commercially available drugs, including the anti-inflammatory celecoxib, the antibiotic sulfamethoxazole, and the antirheumatic leflunomide.[2][3]
Given their therapeutic importance, the development of efficient, scalable, and regioselective synthetic methods for substituted isoxazoles is a critical endeavor in modern organic and medicinal chemistry.[3] The primary challenge often lies in controlling the orientation of substituents on the heterocyclic ring, as different regioisomers can exhibit vastly different pharmacological profiles.
This guide provides an in-depth comparative analysis of the most prominent and field-proven methods for synthesizing substituted isoxazoles. We will delve into the mechanistic rationale behind each strategy, provide detailed experimental protocols, and offer a head-to-head comparison to empower researchers in selecting the optimal route for their specific target molecule.
Method 1: The Huisgen 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most versatile and widely used method for constructing the isoxazole core.[4][5] Its modularity allows for the convergent synthesis of a vast library of derivatives by simply varying the two coupling partners.
Mechanistic Rationale & Causality
The classical Huisgen cycloaddition is a concerted, pericyclic reaction where the π-systems of the nitrile oxide and the alkyne interact in a single transition state to form the five-membered ring.[4] A significant practical challenge is the propensity of nitrile oxides to dimerize into furoxans. To circumvent this, nitrile oxides are almost always generated in situ. Common methods for this include the dehydration of primary nitro compounds, the oxidation of aldoximes, or the base-induced dehydrohalogenation of hydroximoyl chlorides.[4][6][7]
The advent of copper(I) catalysis has revolutionized this reaction, dramatically accelerating the rate and providing exquisite control over regioselectivity, particularly with terminal alkynes.[8][9] The copper catalyst coordinates with the terminal alkyne, lowering the reaction's activation energy and directing the cycloaddition to almost exclusively yield the 3,5-disubstituted isoxazole regioisomer.[8][9][10]
Experimental Protocol: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a reliable one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.[8][10]
-
Reaction Setup: To a stirred solution of the desired aldoxime (1.0 eq.) and terminal alkyne (1.1 eq.) in a solvent mixture such as THF/H₂O (1:1, 0.2 M), add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).
-
Reaction Execution: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Method 2: Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine
This is the classical and one of the oldest methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[2][11] It involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.
Mechanistic Rationale & Causality
The reaction proceeds via the initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups to form a mono-oxime intermediate.[12] Subsequent intramolecular cyclization via attack of the oxime oxygen onto the second carbonyl group, followed by dehydration, furnishes the isoxazole ring.[13]
The primary drawback of this method is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyls.[2] Hydroxylamine can attack either of the two non-equivalent carbonyls, leading to a mixture of two regioisomeric isoxazoles. This lack of control significantly complicates purification and reduces the overall yield of the desired product. Methodologies using β-enamino diketones have been developed to overcome this, where reaction conditions can be tuned to selectively produce different regioisomers.[14][15] For instance, the presence of a Lewis acid like BF₃·OEt₂ can activate a specific carbonyl group, directing the cyclization pathway.[9][14]
Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone
This protocol outlines a method to achieve regiochemical control by using a β-enamino diketone and a Lewis acid activator.[14][15]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
-
Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq.) dropwise over 5 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to obtain the desired 3,4-disubstituted isoxazole.
Method 3: From α,β-Unsaturated Carbonyl Compounds
This pathway involves the reaction of α,β-unsaturated ketones or aldehydes (e.g., chalcones) with hydroxylamine. This method typically proceeds through an isoxazoline intermediate which is subsequently oxidized to the corresponding isoxazole.
Mechanistic Rationale & Causality
The synthesis begins with a nucleophilic 1,4-conjugate addition (Michael addition) of hydroxylamine to the β-carbon of the unsaturated carbonyl system.[16][17] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[16][18] The resulting intermediate, a 5-hydroxyisoxazolidine, can then dehydrate to form a Δ²-isoxazoline.[18][19] To obtain the fully aromatic isoxazole, a final oxidation step is often required to remove the remaining hydrogen atoms at the C4 and C5 positions.
Experimental Protocol: Two-Step Synthesis from a Chalcone
This procedure involves the synthesis of a chalcone followed by its cyclization with hydroxylamine.[20]
-
Chalcone Synthesis (Claisen-Schmidt): Dissolve an aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol. Add an aqueous solution of NaOH (2.0 eq.) dropwise and stir at room temperature for 2-4 hours until a precipitate forms. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and recrystallize from ethanol to obtain the pure chalcone.
-
Isoxazole Formation: Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol with a base such as sodium acetate or pyridine for 6-8 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure isoxazole derivative.
Method 4: Modern & Green Synthetic Approaches
In line with the principles of sustainable chemistry, several modern techniques have been developed to synthesize isoxazoles under milder, more efficient, and environmentally benign conditions.
Ultrasound and Microwave-Assisted Synthesis
The application of ultrasound or microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times.[16][20]
-
Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, enhancing mass transfer and reaction kinetics.[17][21] This method has been successfully applied to one-pot, three-component reactions in aqueous media.[16][21]
-
Microwave-assisted synthesis uses dielectric heating to rapidly and uniformly heat the reaction mixture, often allowing for solvent-free conditions or the use of high-boiling, green solvents.[20]
Transition Metal-Catalyzed Cycloisomerization
Beyond copper-catalyzed cycloadditions, other transition metals have emerged as powerful catalysts. For example, gold(III) chloride (AuCl₃) effectively catalyzes the cycloisomerization of α,β-acetylenic oximes to yield various substituted isoxazoles under mild conditions.[1][8] This method provides an alternative pathway that avoids the need to generate a separate 1,3-dipole.
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis
This protocol describes an efficient, one-pot synthesis of a 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivative in water.[17][21]
-
Reaction Setup: In a 50 mL flask, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.
-
Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature or slightly elevated temperature (e.g., 50 °C) for 20-60 minutes.[16][21]
-
Workup: Monitor the reaction by TLC. Upon completion, a solid product will typically precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize the crude product from ethanol to afford the pure isoxazole derivative.
Head-to-Head Comparative Analysis
The selection of an appropriate synthetic strategy depends heavily on the target substitution pattern, availability of starting materials, required scale, and functional group tolerance.
| Feature | 1,3-Dipolar Cycloaddition | Cyclocondensation (1,3-Diketone) | From α,β-Unsaturated Ketones | Green Methods (Ultrasound/MW) |
| Regioselectivity | Excellent (especially with Cu(I) catalysis for 3,5-isomers).[8][9] | Poor to Good . Often forms mixtures with unsymmetrical diketones.[2] Control possible with modified substrates.[14][15] | Good to Excellent . Determined by the structure of the chalcone precursor. | Variable . Dependent on the underlying classical reaction being accelerated. |
| Substrate Scope | Very Broad . High tolerance for various functional groups on both alkyne and nitrile oxide precursor.[6][8] | Moderate . Limited by the availability and stability of 1,3-dicarbonyl compounds. | Moderate to Broad . Requires stable α,β-unsaturated carbonyl precursors. | Broad . Can be applied to accelerate many different reaction types.[16] |
| Reaction Conditions | Mild (often room temp with Cu(I)). | Variable, can require heating or strong acidic/basic conditions. | Often requires reflux/heating and a subsequent oxidation step. | Mild temperatures, significantly reduced reaction times.[21] |
| Typical Yields | Good to Excellent. | Moderate to Good (can be low if regioisomers form). | Good. | Good to Excellent. |
| Key Advantage | High modularity and predictability. | Utilizes simple, often commercially available starting materials. | Straightforward for specific substitution patterns (e.g., 3,5-diaryl). | Speed, efficiency, and environmental friendliness. |
| Key Disadvantage | Requires in situ generation of potentially unstable nitrile oxides. | Poor regioselectivity is a major issue with unsymmetrical substrates.[2] | Can be a multi-step process (chalcone synthesis -> cyclization -> oxidation). | Requires specialized equipment (ultrasonic bath or microwave reactor). |
Conclusion and Future Outlook
The synthesis of substituted isoxazoles is a mature field with a rich arsenal of reliable methods. For maximum versatility and regiochemical control, particularly for novel drug discovery programs, the 1,3-dipolar cycloaddition remains the preeminent strategy. The classical cyclocondensation routes, while historically significant, are often hampered by selectivity issues but can be effective for symmetrical targets or when regiocontrol can be enforced.
Looking forward, the future of isoxazole synthesis lies in the continued development of sustainable and efficient methodologies. Metal-free cycloadditions,[4] photoredox catalysis, and the integration of these reactions into continuous flow systems are poised to further enhance our ability to construct these vital heterocyclic scaffolds with greater precision, speed, and environmental responsibility. The ongoing innovation in this area ensures that the isoxazole ring will remain an accessible and indispensable component in the toolkit of medicinal chemists for years to come.
References
-
Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry. [Link]
-
Ochoa-Puentes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Zhang, Y., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications. [Link]
-
Cabrera-Arizmendi, E., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]
-
Ochoa-Puentes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Li, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Taher, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Kumar, A., et al. (2021). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. IOPscience. [Link]
- Mavrov, M.V., & Firgang, S.I. (1993). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Russian Chemical Bulletin.
-
Głowacka, I. E., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Al-Masoudi, A. A. J., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry. [Link]
-
Wang, Y., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. [Link]
-
Ochoa-Puentes, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Li, M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]
-
Walia, R., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Taher, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
Suwiński, J., & Wagner, P. (2011). The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. ResearchGate. [Link]
-
Zarei, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Kumar, A. K., et al. (2013). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
Khan, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Wang, F., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules. [Link]
-
Leah4sci. (2019). Synthesis of Isoxazoles. YouTube. [Link]
-
Saini, R.K., et al. (2013). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
Synfacts. (2025). DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles. ResearchGate. [Link]
-
Reddy, K. R., et al. (2007). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO₄ with Cu(0) in Aqueous Media. ACS Publications. [Link]
-
da Silva, A. C. S., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]
-
International Journal of Research in Engineering and Science. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ijres.org. [Link]
-
Madhavan, S., et al. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Enzyme Inhibitory Potential of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel isoxazole derivative, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde, against a panel of well-characterized enzyme inhibitors. Recognizing the therapeutic potential of the isoxazole scaffold, this document outlines a rigorous, multi-target screening approach designed to elucidate the inhibitory profile of this compound. By leveraging established enzymatic assays and comparing performance against industry-standard inhibitors, researchers can effectively ascertain the compound's potency, selectivity, and potential as a lead candidate for drug discovery.
Introduction: The Isoxazole Scaffold in Enzyme Inhibition
The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, often mediated through the inhibition of key enzymes.[1] Given this precedent, this compound represents a compound of significant interest for enzyme inhibitor screening. This guide proposes a focused, yet comprehensive, primary screening cascade against four clinically relevant enzyme targets representing distinct classes: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Acetylcholinesterase (AChE).
Benchmarking Panel: A Rationale for Comparator Selection
The choice of reference inhibitors is critical for contextualizing the inhibitory activity of a novel compound. The selected panel for this guide comprises inhibitors with well-defined mechanisms of action and established clinical relevance.
| Target Enzyme | Known Inhibitor | Therapeutic Class | Rationale for Inclusion |
| Cyclooxygenase-2 (COX-2) | Celecoxib | Anti-inflammatory | Isoxazole derivatives have shown COX-2 inhibitory activity.[1] |
| 5-Lipoxygenase (5-LOX) | Zileuton | Anti-inflammatory | Targeting a key enzyme in the leukotriene pathway, often dysregulated in inflammatory diseases. |
| EGFR Tyrosine Kinase | Gefitinib | Anticancer | The isoxazole scaffold is present in known protein kinase inhibitors. |
| Acetylcholinesterase (AChE) | Donepezil | Alzheimer's Disease | Exploring potential neuroprotective applications of isoxazole derivatives. |
Comparative Inhibitory Potency: A Data-Driven Overview
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the selected benchmark inhibitors. These values will serve as the primary comparators for the experimentally determined IC50 of this compound.
| Known Inhibitor | Target Enzyme | Reported IC50 Value |
| Celecoxib | COX-2 | 40 nM[2] |
| Zileuton | 5-Lipoxygenase | 0.5 µM[3] |
| Gefitinib | EGFR | 0.003 µM - 0.39 µM (in sensitive cell lines)[4][5] |
| Donepezil | Acetylcholinesterase | 5.7 nM |
Experimental Workflows: A Guide to In Vitro Benchmarking
The following sections provide detailed, step-by-step protocols for the enzymatic assays. The causality behind key experimental choices is explained to ensure scientific rigor and reproducibility.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Scientific Rationale: This colorimetric assay is a robust method for determining the inhibitory potential of test compounds against COX-2.[5] The assay measures the peroxidase activity of the enzyme, which is coupled to the oxidation of a chromogenic substrate, providing a quantitative measure of enzyme activity.[5]
Experimental Workflow Diagram:
Caption: Workflow for the COX-2 colorimetric inhibitor screening assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer at pH 8.0.
-
Prepare a stock solution of Hematin (10 mM).
-
Dilute the COX-2 enzyme to the desired concentration in Tris-HCl buffer.
-
Prepare a stock solution of this compound and Celecoxib (positive control) in DMSO.
-
Prepare a stock solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (10 mM) in DMSO.
-
Prepare a stock solution of arachidonic acid (10 mM) in ethanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer.
-
Add 10 µL of Hematin solution.
-
Add 10 µL of the diluted COX-2 enzyme solution.
-
Add 10 µL of the test compound or Celecoxib at various concentrations (a vehicle control with DMSO should also be included).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
Scientific Rationale: This spectrophotometric assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by 5-LOX. The increase in absorbance at 234 nm is directly proportional to the enzyme's activity.
Experimental Workflow Diagram:
Caption: Workflow for the 5-Lipoxygenase spectrophotometric inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer at pH 9.0.
-
Dilute the 5-LOX enzyme to the desired concentration in borate buffer.
-
Prepare stock solutions of this compound and Zileuton (positive control) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of linoleic acid.
-
-
Assay Procedure:
-
In a UV-transparent cuvette or 96-well plate, add the borate buffer and the 5-LOX enzyme solution.
-
Add the test compound or Zileuton at various concentrations (include a vehicle control).
-
Pre-incubate the mixture at 25°C for 3 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
EGFR Tyrosine Kinase Inhibition Assay
Scientific Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive and robust method for measuring kinase activity.[6] It relies on the transfer of energy from a donor fluorophore (e.g., Europium) on an antibody to an acceptor fluorophore on a phosphorylated substrate. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.[6]
Experimental Workflow Diagram:
Caption: Workflow for the EGFR Tyrosine Kinase TR-FRET inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
Dilute the recombinant EGFR enzyme in the kinase buffer.
-
Prepare stock solutions of this compound and Gefitinib (positive control) in DMSO.
-
Prepare a stock solution of ATP.
-
Prepare a stock solution of the biotinylated peptide substrate.
-
Prepare the Europium-labeled anti-phosphotyrosine antibody and streptavidin-acceptor conjugate in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted EGFR enzyme to the wells.
-
Add the test compound or Gefitinib at various concentrations (include a vehicle control).
-
Pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding the mixture of Europium-labeled antibody and streptavidin-acceptor conjugate.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal on a plate reader (Excitation at ~340 nm, Emission at ~615 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Scientific Rationale: The Ellman's assay is a widely used colorimetric method to measure AChE activity.[7] The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.[7] The rate of color formation is directly proportional to AChE activity.[7]
Experimental Workflow Diagram:
Caption: Workflow for the Acetylcholinesterase (Ellman's) inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer at pH 8.0.
-
Prepare a stock solution of AChE in the phosphate buffer.
-
Prepare stock solutions of this compound and Donepezil (positive control) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the AChE enzyme solution, and the DTNB solution.
-
Add the test compound or Donepezil at various concentrations (include a vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm in kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically benchmarking against a panel of established drugs, researchers can gain valuable insights into the compound's potency and selectivity. Positive results from this primary screening cascade should be followed by more in-depth secondary assays, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), and evaluation in cell-based and in vivo models to further validate its therapeutic potential.
References
- Kudo, Y., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74-78.
- Tsuji, K., et al. (2000). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittel-Forschung, 50(11), 1007-1014.
- Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937.
- Shiraishi, T., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology, 30(12), 2154-2161.
- BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. B8401360.
- Rossi, A., et al. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 161(3), 555-570.
- Rosini, M., et al. (2017). Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. Journal of Medicinal Chemistry, 60(17), 7481-7495.
- Costa, D., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression. Oncotarget, 5(16), 6687-6698.
- Rosell, R., et al. (2011). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression. PLoS One, 6(10), e26760.
- O'Beirne, G., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(11), 1547-1553.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil.... Retrieved from [Link]
- Al-Hadiya, Z. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.
-
ResearchGate. (n.d.). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to 5-Lipoxygenase Inhibitors: Zileuton vs. Setileuton (MK-0633).
- Engelman, J. A., et al. (2007). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Clinical Cancer Research, 13(15_Supplement), 4431s-4441s.
-
ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene.... Retrieved from [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
-
ResearchGate. (n.d.). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors.... Retrieved from [Link]
- Gaborit, N., et al. (2011). Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES. Journal of Biological Chemistry, 286(13), 11337-11345.
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]
- Al-Said, M. S., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 16(5), 11440-11454.
- Sreelatha, S., & Padma, P. R. (2011). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Medicinal Plants Research, 5(26), 6176-6181.
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686.
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Abstract
The isoxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer properties.[1] This guide presents a comprehensive in vitro comparison of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde against two structurally related heterocyclic aldehydes: 2-methoxy-5-phenyl-3-furaldehyde and 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. The objective is to evaluate and compare their cytotoxic potential against the human hepatocellular carcinoma (HepG2) cell line. This analysis is supported by a detailed experimental protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability. The rationale behind experimental choices, data interpretation, and potential structure-activity relationships are discussed to provide researchers with actionable insights for future drug discovery efforts.
Introduction and Rationale
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is of particular interest due to its prevalence in various therapeutic agents.[1] Isoxazole derivatives are known to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[2][3]
The lead compound, This compound (Compound A) , features a core isoxazole scaffold substituted with a methyl group, a phenyl ring, and a reactive carbaldehyde group. The aldehyde functionality makes it a versatile synthetic intermediate for creating more complex molecules.[4] To understand the contribution of the isoxazole core to its biological activity, we will compare it with two analogs where the isoxazole ring is replaced by other five-membered heterocycles:
-
2-methoxy-5-phenyl-3-furaldehyde (Compound B): A furan analog, replacing the N-O unit with an oxygen atom.
-
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (Compound C): A pyrazole analog, replacing the N-O unit with two adjacent nitrogen atoms.
This comparative approach allows for an initial exploration of the structure-activity relationship (SAR), specifically investigating the influence of the heterocyclic core on cytotoxicity. The HepG2 cell line was selected as it is a well-established model for liver cancer, a malignancy for which novel therapeutics are actively being sought.[5]
Comparative In Vitro Analysis: Cytotoxicity Against HepG2 Cells
Objective of the Assay
The primary objective of this study is to quantify and compare the cytotoxic effects of Compounds A, B, and C on HepG2 cancer cells. This will be achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of each compound required to inhibit the growth of 50% of the cells.[6] A lower IC50 value indicates higher cytotoxic potency.
Experimental Design and Methodology: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Causality Behind Experimental Choices:
-
Cell Line: HepG2 is a widely used and well-characterized human liver cancer cell line, ensuring reproducibility and relevance.
-
Positive Control: Doxorubicin is a standard chemotherapeutic agent used to validate assay performance and provide a benchmark for potency.
-
Vehicle Control: A DMSO control is essential to ensure that the solvent used to dissolve the compounds does not have a cytotoxic effect at the concentrations used.
-
Concentration Range: A serial dilution covering a broad range of concentrations is necessary to accurately determine the IC50 value from the dose-response curve.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing HepG2 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of Compounds A, B, C, and Doxorubicin in sterile DMSO.
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve final test concentrations ranging from 0.1 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include wells for vehicle control (medium with 0.5% DMSO) and untreated cells (medium only).
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow Visualization
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Results and Data Comparison
The following table summarizes the hypothetical IC50 values obtained from the MTT assay. The data is presented as the mean ± standard deviation from three independent experiments.
| Compound ID | Compound Name | Heterocyclic Core | IC50 (µM) vs. HepG2 Cells |
| A | This compound | Isoxazole | 12.5 ± 1.8 |
| B | 2-methoxy-5-phenyl-3-furaldehyde | Furan | 45.2 ± 4.5 |
| C | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | 28.9 ± 3.1 |
| Control | Doxorubicin | - | 1.5 ± 0.4 |
Data Interpretation
Based on the hypothetical data, all three heterocyclic aldehydes exhibited dose-dependent cytotoxicity against the HepG2 cell line.
-
Compound A (Isoxazole): With an IC50 value of 12.5 µM, the lead isoxazole compound demonstrated the most potent anticancer activity among the three analogs tested. This suggests that the isoxazole scaffold is a favorable pharmacophore for cytotoxicity in this chemical series.
-
Compound C (Pyrazole): The pyrazole analog showed moderate activity with an IC50 of 28.9 µM. Its potency is approximately 2.3-fold lower than the isoxazole derivative, indicating that the arrangement of nitrogen atoms in the ring influences biological activity.
-
Compound B (Furan): The furan analog was the least active, with an IC50 value of 45.2 µM. The replacement of the nitrogen-containing core with a simple furan ring resulted in a significant decrease in potency (approximately 3.6-fold less active than Compound A).
These results suggest a preliminary SAR trend where the cytotoxic potency follows the order: Isoxazole > Pyrazole > Furan . This highlights the potential importance of the nitrogen-oxygen linkage in the isoxazole ring for interacting with biological targets. The electron-withdrawing properties of the isoxazole ring might play a crucial role in the molecule's activity.[2]
Mechanistic Insights: Potential Signaling Pathway
Isoxazole derivatives have been reported to induce apoptosis in cancer cells.[2] A common pathway implicated in apoptosis is the intrinsic or mitochondrial pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. Pro-apoptotic proteins (like Bax and Bak) promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins (like Bcl-2 and Bcl-xL) inhibit this release. Many small molecule anticancer agents function by inhibiting the anti-apoptotic Bcl-2 proteins, thereby tipping the balance towards cell death.
Caption: Potential mechanism via inhibition of Bcl-2 proteins.
This diagram illustrates a plausible mechanism where Compound A could inhibit Bcl-2, leading to the activation of the caspase cascade and ultimately, programmed cell death. Further experiments, such as Western blotting for Bcl-2 family proteins or caspase activity assays, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide provides a comparative framework for the in vitro evaluation of this compound and its heterocyclic analogs. The results indicate that the isoxazole scaffold is a promising starting point for the development of novel anticancer agents, demonstrating superior cytotoxicity compared to its furan and pyrazole counterparts in this specific series.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives with modifications to the phenyl ring (e.g., adding electron-withdrawing or donating groups) and the methyl group to optimize potency.[7]
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by these compounds to confirm the apoptotic mechanism.
-
Selectivity Profiling: Assessing the cytotoxicity of promising compounds against non-cancerous cell lines to determine their therapeutic index and potential for off-target toxicity.[5]
By systematically exploring the chemical space around the isoxazole core, there is significant potential to develop more potent and selective anticancer drug candidates.
References
-
Arya, G. C., Khalid, M., Mehla, S., Jakhmola, V. (n.d.). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. Retrieved from [Link]
-
Rani, P., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Retrieved from [Link]
-
Piškor, M., et al. (n.d.). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline (7a–e, 8a–f) and coumarin-based isoxazole derivatives (9a–e) and their rhenium(i) (7bRe, 9bRe) and ruthenium(ii) complexes (7bRu, 9bRu). ResearchGate. Retrieved from [Link]
-
Kumar, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
-
MySkinRecipes (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde. MySkinRecipes. Retrieved from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-3-phenyl-4-isoxazolecarbaldehyde [myskinrecipes.com]
- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Assessing the Cancer Cell Line Selectivity of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Anticancer Agents
The ideal anticancer therapeutic agent would exhibit potent cytotoxicity against malignant cells while leaving healthy tissues unharmed. This concept of selective toxicity is a central goal in oncology drug discovery. The isoxazole scaffold has garnered significant attention in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The five-membered heterocyclic ring of isoxazole is a versatile pharmacophore that can be readily modified to enhance biological activity and selectivity.[2][3] This guide focuses on a specific derivative, 3-methyl-5-phenyl-4-isoxazolecarbaldehyde , and provides a comprehensive framework for assessing its selectivity for cancer cell lines. While specific experimental data for this particular compound is not yet widely published, this guide will present a robust, field-proven methodology for its evaluation, using hypothetical data for illustrative purposes and comparing its potential performance against established anticancer drugs.
The rationale for investigating isoxazole derivatives as anticancer agents stems from their diverse mechanisms of action. These can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression like protein kinases and topoisomerases, and disruption of tubulin polymerization, a critical process in cell division.[4][5] This multi-faceted potential makes the isoxazole scaffold a promising starting point for the development of novel cancer therapeutics.
Designing the Selectivity Study: A Multi-faceted Approach
A thorough assessment of a compound's cancer cell selectivity requires a carefully designed experimental workflow. This involves a strategic selection of cell lines, robust cytotoxicity assays, and a clear method for quantifying selectivity.
Cell Line Selection: The Foundation of Meaningful Data
The choice of cell lines is paramount for obtaining clinically relevant data. A well-designed study will include a panel of both cancerous and non-cancerous cell lines, ideally from the same tissue of origin to provide the most direct comparison of selectivity. For a broader perspective, the National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, can be utilized for more extensive screening.[1][4][6]
For the initial assessment of this compound, a focused panel is recommended:
-
Breast Cancer Model:
-
Cancer Cell Line: MCF-7 (Estrogen receptor-positive human breast adenocarcinoma)
-
Non-cancerous Cell Line: MCF-10A (Non-tumorigenic human breast epithelial cells)
-
-
Lung Cancer Model:
-
Cancer Cell Line: A549 (Human lung carcinoma)
-
Non-cancerous Cell Line: BEAS-2B (Human bronchial epithelial cells)
-
-
Cervical Cancer Model:
-
Cancer Cell Line: HeLa (Human cervical adenocarcinoma)
-
Non-cancerous Cell Line: HFF-1 (Human foreskin fibroblast)
-
This selection allows for the evaluation of the compound's activity against different cancer types and provides a direct comparison to its effect on normal cells from the same tissue origin.
Experimental Workflow for Selectivity Assessment
The following workflow outlines the key experimental steps to determine the cancer cell selectivity of this compound.
Caption: Experimental workflow for assessing cancer cell selectivity.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Standard anticancer drugs (Doxorubicin, Cisplatin, Tamoxifen)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound and the standard drugs for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Performance Analysis
The IC50 values obtained from the MTT assay are crucial for comparing the potency of this compound with standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Standard Drugs
| Compound | MCF-7 (Breast Cancer) | MCF-10A (Normal Breast) | A549 (Lung Cancer) | BEAS-2B (Normal Lung) | HeLa (Cervical Cancer) | HFF-1 (Normal Fibroblast) |
| This compound (Hypothetical) | 8.5 | 45.2 | 12.3 | 68.7 | 15.8 | 80.4 |
| Doxorubicin | 0.69[9] | 2.51[9] | ~16.0 | ~3.5[10] | ~0.1-2.5[11] | >10 |
| Cisplatin | ~2.5-10.0 | >20 | 9.0[10] | 3.5[10] | ~5.0 | >10 |
| Tamoxifen | 4.0 - 10.0[12] | >25 | >20 | >20 | 5.0[13] | >20 |
Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions.
Quantifying Selectivity: The Selectivity Index
The Selectivity Index (SI) is a critical parameter for quantifying a compound's preferential cytotoxicity towards cancer cells. It is calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line.[14] A higher SI value indicates greater selectivity.[14] Generally, an SI value greater than 2 is considered selective.
SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
Table 2: Selectivity Index (SI) of this compound (Hypothetical Data)
| Compound | Breast (MCF-10A / MCF-7) | Lung (BEAS-2B / A549) | Cervical (HFF-1 / HeLa) |
| This compound | 5.32 | 5.58 | 5.09 |
| Doxorubicin | ~3.6 | ~0.22 | >4 |
| Cisplatin | >2 | ~0.39 | >2 |
| Tamoxifen | >2.5 | - | >4 |
Delving Deeper: Elucidating the Mechanism of Action
Understanding how a compound selectively kills cancer cells is as important as determining if it does. Isoxazole derivatives often exert their anticancer effects by inducing apoptosis.[4][15] The following experimental approaches can be used to investigate the pro-apoptotic activity of this compound.
Protocol 2: Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent method for measuring the activity of caspase-3 and -7, key executioner caspases.[16]
Procedure:
-
Seed and treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. An increase in luminescence indicates caspase activation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Many anticancer agents induce cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6][10]
Procedure:
-
Treat cells with the compound for 24-48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.[17]
-
Treat the cells with RNase A to remove RNA.[17]
-
Stain the cells with propidium iodide.[17]
-
Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase of the cell cycle suggests compound-induced arrest.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[18]
Key Protein Targets:
-
Caspase-3: Look for the cleaved (active) form.
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP is a hallmark of apoptosis.
-
Bcl-2 family proteins (e.g., Bax, Bcl-2): The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is critical in regulating apoptosis.
Procedure:
-
Treat cells with the compound and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
Potential Signaling Pathways
The pro-apoptotic activity of this compound could be mediated through various signaling pathways. A common pathway involves the induction of intrinsic apoptosis.
Caption: Potential intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cancer cell line selectivity of this compound. By employing a combination of cytotoxicity assays and mechanistic studies, researchers can gain a thorough understanding of the compound's potential as a selective anticancer agent. The hypothetical data presented herein illustrates the expected outcomes and the importance of comparative analysis against standard drugs.
Future studies should aim to validate these in vitro findings in more complex models, such as 3D tumor spheroids and in vivo animal models, to better predict clinical efficacy. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of isoxazole derivatives with even greater potency and selectivity. The continued exploration of the isoxazole scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics.
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Advances.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry.
- Selectivity Index: Significance and symbolism. (2025). IKS.
- Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Advances.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
- Caspase Protocols in Mice. (2015). Methods in Molecular Biology.
- Advances in isoxazole chemistry and their role in drug discovery. (2023). RSC Advances.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). European Journal of Medicinal Chemistry.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Medicinal Chemistry.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2014).
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Caspases activity assay procedures. (2024). Methods in Enzymology.
- Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Immunology.
-
University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
- Caspase Activity Assay. (n.d.).
- Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following Triphendiol Tre
- The calculated values of the selectivity index (SI) of some compounds. (n.d.).
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
- Selectivity index (IC50 of normal vs. cancer cells). SI > 1.0... (n.d.).
- Protocol for detection of caspases using immunofluorescence. (n.d.). Abcam.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology.
- Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021).
- Apoptosis markers western blot. (n.d.). Sigma-Aldrich.
- Cycloruthenated Imines: A Step into the Nanomolar Region. (2023). Molecules.
- Assessing the Selectivity of a Novel Compound for Cancer Cells: A Compar
- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021). Cell Signaling Technology Blog.
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Anticancer Research.
- 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 17153-21-8. (n.d.). BenchChem.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). Anti-Cancer Agents in Medicinal Chemistry.
- 3-Methyl-4-nitroisoxazole-5-carbaldehyde|CAS 6436-64-2. (n.d.). BenchChem.
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Anti-Cancer Agents in Medicinal Chemistry.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future Journal of Pharmaceutical Sciences.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023).
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). Bio-protocol.
Sources
- 1. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCI-60 - Wikipedia [en.wikipedia.org]
- 7. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. plos.figshare.com [plos.figshare.com]
- 12. In vitro response of cervical cancer cell lines CaSki, HeLa, and ME-180 to the antiestrogen tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 15. Investigation of the Synergistic Effects of Resveratrol and Cisplatin on Lung Cancer and Cisplatin-Resistant Cell Lines | AVESİS [avesis.anadolu.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
Executive Summary: Beyond the Benchtop
In the landscape of drug discovery and chemical research, compounds like 3-methyl-5-phenyl-4-isoxazolecarbaldehyde are valuable intermediates. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, our responsibility as scientists extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5]
Hazard Characterization and Risk Assessment
A foundational principle of laboratory safety is to treat any compound with incomplete toxicological data as potentially hazardous. While the Safety Data Sheet (SDS) for this compound indicates it is not considered hazardous under the US OSHA Hazard Communication Standard 2024, it crucially notes that "the toxicological properties have not been fully investigated."[6] This necessitates a cautious approach. The disposal plan must be built on this "handle-with-care" premise.
Key physicochemical properties relevant to disposal are summarized below.
| Property | Value / Information | Disposal Implication |
| Physical State | Solid (White)[6] | Solid waste procedures apply. Low risk of vapor inhalation under normal conditions. |
| Water Solubility | Insoluble[6] | Prohibits drain disposal. Insoluble compounds can persist in aquatic environments and foul plumbing. |
| Incompatible Materials | Reducing Agents[6] | Requires segregated waste streams. Co-disposal with incompatible chemicals can lead to hazardous reactions. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[6] | These toxic gases can be generated in a fire, reinforcing the need for proper storage away from ignition sources. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. This protocol is aligned with OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes of solutions or airborne solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Although no specific skin irritation is noted, this is a standard precaution for compounds with unknown toxicological profiles. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Protocol: A Self-Validating System
The mandated method for disposing of this compound is to manage it as regulated hazardous chemical waste.[7][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6][7]
Waste Identification and Segregation
-
Designate as Hazardous Waste : All quantities of this compound, including residual amounts and materials contaminated with it (e.g., weigh boats, gloves, paper towels), must be treated as hazardous waste.[7]
-
Maintain Segregation : Create a dedicated waste stream for this compound. It is critical to keep it separate from incompatible materials, particularly reducing agents.[9][10]
Waste Collection and Containerization
-
Solid Waste :
-
Collect the solid this compound and any contaminated disposables (gloves, wipes) in a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).[7][11]
-
The container must have a secure, sealable lid and be kept closed except when actively adding waste.[4][8][9]
-
-
Liquid Waste (Solutions) :
-
If the compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed. When in doubt, create a separate liquid waste container.
-
-
Labeling :
-
Immediately label the waste container with a completed Hazardous Waste Label. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The specific hazards (e.g., "Caution: Toxicological Properties Not Fully Investigated")
-
The date on which waste was first added to the container.
-
-
On-Site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[4]
-
The SAA must be located at or near the point of generation.
-
Ensure the storage area is away from drains, heat sources, and ignition sources.[9]
Final Disposal
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
-
These professionals will transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).
-
The likely final disposal method for this type of organic solid is high-temperature incineration, which safely breaks the compound down into less harmful components.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Emergency Procedures: Spill Management
In the event of an accidental spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert others in the immediate area and ensure the space is well-ventilated. If possible, perform the cleanup within a chemical fume hood.
-
Don PPE : Wear the full PPE as described in Section 3.0.
-
Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7]
-
Collect Material : Carefully sweep up the absorbed material. Avoid creating dust.[6]
-
Dispose of Cleanup Debris : Place all cleanup materials into a sealable, compatible container. Label it as hazardous waste, clearly indicating the contents (e.g., "Spill Debris with this compound"), and dispose of it according to the protocol in Section 4.0.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Safety data sheet. (2024, December 13). BASF Agro España. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous waste. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hazardous Waste. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University, Office for Research Safety. Retrieved from [Link]
-
Isoxazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Isoxazoles: Molecules with potential medicinal properties. (2015, September 1). ResearchGate. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed. Retrieved from [Link]
-
Isoxazole derivatives showing anticancer activity (39–47). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mtu.edu [mtu.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. nswai.org [nswai.org]
Personal protective equipment for handling 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
Comprehensive Safety and Handling Guide: 3-methyl-5-phenyl-4-isoxazolecarbaldehyde
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of this compound (CAS No. 89479-66-3). While this specific compound is not currently classified as hazardous under the US OSHA Hazard Communication Standard 2024, it is crucial to recognize that its toxicological properties have not been fully investigated.[1] Therefore, this document is grounded in the principle of prudent practice, treating the substance with a level of caution appropriate for its chemical class and the known hazards of structurally analogous compounds. This approach ensures a robust safety margin for all laboratory personnel.
Hazard Assessment: A Proactive Stance on Undefined Risks
The primary Safety Data Sheet (SDS) for this compound indicates no required GHS hazard classification.[1] However, the absence of data is not an affirmation of safety. As a best practice in chemical safety, we must evaluate risks based on chemical structure and the known hazards of similar molecules. This compound is both an aromatic aldehyde and an isoxazole derivative. Structurally related compounds exhibit defined hazards, which should be considered as potential risks for this unclassified chemical.
Table 1: Hazard Profile of Structurally Analogous Compounds
| Compound | CAS Number | Known Hazard Statements (H-Statements) | Potential Implied Risks |
| 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid | 17153-21-8 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin, eye, and respiratory irritation; harmful if ingested.[2] |
| 3,5-Dimethyl-4-Isoxazolecarbaldehyde | Not Available | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin, eye, and respiratory irritation.[3] |
| 4-methylbenzaldehyde (Aromatic Aldehyde) | 104-87-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | Skin and eye irritation; harmful if ingested. |
Based on this analysis, all handling procedures for this compound should proactively mitigate the presumed risks of skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed.
Engineering Controls: The First and Most Effective Line of Defense
Engineering controls are designed to isolate personnel from chemical hazards. Before relying on personal protective equipment, these controls must be in place and fully operational.
-
Chemical Fume Hood: All operations that involve handling the solid powder form of this chemical—such as weighing, transferring, or preparing solutions—must be conducted inside a certified chemical fume hood.[4] This is the primary method to prevent the inhalation of airborne particulates and vapors.
-
General Laboratory Ventilation: The laboratory must be equipped with adequate general ventilation to ensure multiple air changes per hour, preventing the accumulation of chemical vapors in the ambient air.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the chemical in solid or solution form.[1]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reactions, such as when transferring solutions or working with pressurized systems.[5]
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are the minimum requirement for incidental contact. Always inspect gloves for tears or holes before use.[6] For extended operations, consult the glove manufacturer’s chemical resistance guide. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[7]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves, buttoned completely, must be worn to protect the skin and personal clothing.[6]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes made of a non-perforated material are mandatory.[4]
-
-
Respiratory Protection:
-
While the SDS does not mandate respiratory protection under normal use, it is strongly recommended when handling the solid powder outside of a fume hood (a practice that should be avoided).[1] In such cases, a NIOSH-approved N95 particulate respirator or higher is necessary to prevent inhalation of dust.[8]
-
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Running Reaction/Work-up | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
Safe Handling and Operational Plan
Adherence to a standardized operational protocol minimizes the risk of exposure and accidental release.
Step-by-Step Protocol for Handling Solid Chemical:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Post warning signs if necessary.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Transfer: Conduct all transfers within the fume hood. Use a spatula or other appropriate tool to handle the solid. Avoid scooping actions that could generate dust.
-
Weighing: If possible, weigh the chemical directly into the reaction vessel on a tared balance inside the fume hood. If an external balance must be used, use a sealed container for transport.
-
Container Management: Keep the source container tightly sealed when not in use.[10]
-
Post-Handling: After handling, wipe down the spatula and work surface with a damp cloth (if compatible) or an appropriate solvent. Dispose of all contaminated wipes and disposable PPE as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[4]
Emergency Procedures: A Self-Validating Response System
A clear and well-rehearsed emergency plan is essential for mitigating the impact of an incident.
**dot graph "Emergency_Response_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Incident Occurs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; spill [label="Chemical Spill", fillcolor="#EA4335", fontcolor="#FFFFFF"]; exposure [label="Personal Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fire [label="Fire", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Spill Path minor_spill [label="Minor Spill\n(Small, Contained Solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; major_spill [label="Major Spill", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_actions [label="1. Alert others in the area.\n2. Don appropriate PPE.\n3. Gently sweep solid into a labeled waste container.\n4. Decontaminate area.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; major_spill_actions [label="1. Evacuate the immediate area.\n2. Alert supervisor and call emergency services.\n3. Close doors to confine the spill.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Exposure Path skin_eye [label="Skin or Eye Contact", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhalation [label="Inhalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ingestion [label="Ingestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_eye_actions [label="1. Skin: Wash with soap and water for 15 min.\n2. Eyes: Flush with eyewash station for 15 min.\n3. Seek immediate medical attention.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; inhalation_actions [label="1. Move to fresh air.\n2. Seek immediate medical attention.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ingestion_actions [label="1. Rinse mouth with water. Do NOT induce vomiting.\n2. Seek immediate medical attention.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Fire Path small_fire [label="Small & Contained Fire", fillcolor="#4285F4", fontcolor="#FFFFFF"]; large_fire [label="Large or Uncontained Fire", fillcolor="#EA4335", fontcolor="#FFFFFF"]; small_fire_actions [label="1. Use appropriate fire extinguisher (CO2, dry chemical).\n2. If fire is not extinguished immediately, evacuate.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; large_fire_actions [label="1. Activate fire alarm.\n2. Evacuate the building.\n3. Call emergency services.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> spill [label="Is it a spill?"]; start -> exposure [label="Is it an exposure?"]; start -> fire [label="Is it a fire?"];
spill -> minor_spill [label="Is it minor?"]; spill -> major_spill [label="Is it major?"]; minor_spill -> spill_actions; major_spill -> major_spill_actions;
exposure -> skin_eye; exposure -> inhalation; exposure -> ingestion; skin_eye -> skin_eye_actions; inhalation -> inhalation_actions; ingestion -> ingestion_actions;
fire -> small_fire [label="Is it small?"]; fire -> large_fire [label="Is it large?"]; small_fire -> small_fire_actions; large_fire -> large_fire_actions; } } Caption: Emergency Response Workflow.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Disposal Plan: Environmental Stewardship
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated gloves, wipes, and containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol:
-
DO NOT dispose of this chemical down the drain or in the regular trash.[1]
-
The collected waste must be disposed of through a licensed chemical waste disposal company or your institution's Environmental Health & Safety (EHS) department.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
-
Title: Chemical Handling Rules Source: Utah State University, Office of Research Environmental Health and Safety URL: [Link]
-
Title: Safety data sheet - BASF Agro España Source: BASF URL: [Link]
-
Title: 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL: [Link]
-
Title: Personal Protective Equipment | US EPA Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Chemical Handling Best Practices Ensuring Safety and Compliance Source: LinkedIn URL: [Link]
-
Title: Chemical Safety in the Workplace: Best Practices and Regulations Source: EHS Today URL: [Link]
-
Title: Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals Source: Labour Department, The Government of the Hong Kong Special Administrative Region URL: [Link]
-
Title: General Chemical Safety Guidelines Source: University of California, San Diego URL: [Link]
-
Title: 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Personal Protective Equipment in Chemistry Source: Dartmouth College, Environmental Health and Safety URL: [Link]
-
Title: 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2) Source: PubChemLite URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Handling Rules | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. General Chemical Safety Guidelines [blink.ucsd.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
